molecular formula C16H21NO3 B168465 Ethyl 1-benzyl-5-oxoazepane-4-carboxylate CAS No. 19673-12-2

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Cat. No.: B168465
CAS No.: 19673-12-2
M. Wt: 275.34 g/mol
InChI Key: YYCFGTMTPVIMLW-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCFGTMTPVIMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500010
Record name Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19673-12-2
Record name Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a heterocyclic compound belonging to the class of substituted azepanes. The azepane scaffold, a seven-membered nitrogen-containing ring, is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] Azepane derivatives are recognized for their conformational flexibility, which can be crucial for their biological activity.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, a molecule that combines the key features of an N-benzyl protected amine and a β-keto ester within a seven-membered ring.

Molecular and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 19673-12-2[4]
Molecular Formula C₁₆H₂₁NO₃[5]
Molecular Weight 275.34 g/mol [5]
Boiling Point 389.8 ± 42.0 °C at 760 mmHg[6]
XLogP3 2.1[5]
Topological Polar Surface Area 46.6 Ų[5]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 5[6]

Synthesis of this compound

The primary synthetic route to this compound and related cyclic β-keto esters is the Dieckmann condensation . This intramolecular cyclization of a diester is a powerful method for forming five- and six-membered rings, and can also be applied to the formation of seven-membered rings, albeit sometimes with lower yields.[6][7][8][9][10][11][12][13]

The synthesis can be envisioned as a two-step process:

  • Synthesis of the Acyclic Diester Precursor: The precursor is an amino diester with an N-benzyl protecting group. This can be synthesized through standard alkylation reactions.

  • Intramolecular Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the azepane ring and the β-keto ester functionality.

Synthesis_Pathway Acyclic_Diester N-benzyl amino diester precursor Product This compound Acyclic_Diester->Product Dieckmann Condensation Base Strong Base (e.g., NaOEt) Base->Acyclic_Diester initiates cyclization Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto

Sources

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring, a functionalities that is a subject of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of this compound, synthesizing theoretical principles with practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

The structural elucidation process is a multi-faceted analytical puzzle. Here, we will dissect the molecule using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of structural information, and together, they allow for an unambiguous assignment of the molecular architecture.

Molecular Structure and Foundational Data

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.

PropertyValue
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
CAS Number 19673-12-2

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the azepane ring, the benzyl group, and the ethyl ester.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation and Expected Chemical Shifts

Based on known data for this compound, the following ¹H NMR signals are expected:

ProtonsMultiplicityChemical Shift (δ) ppmIntegration
Aromatic (C₆H₅)multiplet7.27-7.405H
Benzylic (CH₂)multiplet5.05-5.192H
Ester (OCH₂)multiplet4.13-4.302H
Azepane Ringmultiplet3.84-3.981H
Azepane Ringmultiplet3.67-3.842H
Azepane Ringmultiplet3.34-3.572H
Azepane Ringmultiplet2.62-2.932H
Azepane Ringmultiplet1.98-2.142H
Ester (CH₃)multiplet1.18-1.343H

The multiplets for the azepane ring protons are due to complex spin-spin coupling and potential conformational heterogeneity of the seven-membered ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of a ketone, an ester, an aromatic ring, and the aliphatic azepane ring, a range of chemical shifts is expected.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same 500 MHz NMR spectrometer, switching to the ¹³C channel.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Chemical Shifts

The following table presents the predicted ¹³C NMR chemical shifts, which are essential for confirming the carbon framework. These predictions are based on established empirical rules and computational models.

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Ketone)~208
C=O (Ester)~172
Aromatic C (quaternary)~138
Aromatic CH~129, ~128, ~127
Benzylic CH₂~60
Ester OCH₂~61
Azepane Ring CH₂~55, ~50, ~45, ~30
Azepane Ring CH~50
Ester CH₃~14

Part 2: Two-Dimensional (2D) NMR Spectroscopy - Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Experimental Workflow: 2D NMR

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve sample in CDCl3 H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Analysis Correlate Signals & Assign Structure HMBC->Analysis

Workflow for 2D NMR-based structure elucidation.
COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

Expected Key COSY Correlations:

  • Correlations between the protons of the ethyl group (OCH₂ and CH₃).

  • A network of correlations between the protons of the azepane ring, confirming their connectivity.

  • No correlation is expected between the benzylic protons and the aromatic protons as they are separated by a quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with the carbon to which it is directly attached.

Expected Key HSQC Correlations:

  • The aromatic protons will correlate with their corresponding aromatic carbons.

  • The benzylic protons will correlate with the benzylic carbon.

  • The protons of the ethyl ester will correlate with their respective carbons.

  • The protons on the azepane ring will correlate with their corresponding carbons, allowing for the assignment of the carbon signals in the aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular fragments.

Expected Key HMBC Correlations:

  • The benzylic protons will show a correlation to the aromatic carbons and to the carbons of the azepane ring they are attached to.

  • The protons on the azepane ring will show correlations to adjacent carbons and to the ketone carbonyl carbon.

  • The protons of the ethyl ester will show correlations to the ester carbonyl carbon.

  • The proton at the C4 position of the azepane ring will show a crucial correlation to the ketone carbonyl (C5) and the ester carbonyl, confirming the β-keto ester functionality.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)Stretch3100-3000Medium
C-H (Aliphatic)Stretch3000-2850Medium
C=O (Ketone)Stretch~1715Strong
C=O (Ester)Stretch~1740Strong
C=C (Aromatic)Stretch1600-1450Medium
C-O (Ester)Stretch1300-1000Strong
C-N (Amine)Stretch1250-1020Medium

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule.

Part 4: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 275. The fragmentation pattern is predicted to be dominated by cleavages influenced by the benzyl group, the ketone, and the ester functionality.

Proposed Fragmentation Pathway

G M [M]⁺ m/z = 275 F1 [M - C₂H₅O]⁺ m/z = 230 M->F1 - •OC₂H₅ F2 [C₇H₇]⁺ m/z = 91 M->F2 α-cleavage F3 [M - C₇H₇]⁺ m/z = 184 M->F3 - •C₇H₇ F4 [M - COOC₂H₅]⁺ m/z = 202 M->F4 - •COOC₂H₅

Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

  • m/z 91: A very common and often base peak for N-benzyl compounds, corresponding to the stable tropylium ion ([C₇H₇]⁺).

  • m/z 184: Loss of the benzyl radical from the molecular ion.

  • m/z 230: Loss of the ethoxy radical from the ester group.

  • m/z 202: Loss of the carbethoxy group.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental framework of the molecule, while 2D NMR experiments (COSY, HSQC, and HMBC) are indispensable for confirming the precise connectivity. IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation pathways. By integrating the data from these complementary techniques, a complete and unambiguous structural assignment can be achieved with a high degree of confidence. This guide serves as a robust framework for the characterization of this and structurally related compounds, underscoring the importance of a multi-technique approach in modern chemical analysis.

References

  • Angene Chemical. (n.d.). This compound|19673-12-2. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry. The azepanone core is a prevalent motif in a variety of biologically active compounds, making its efficient synthesis a subject of considerable interest to researchers in drug discovery and development. This document details two principal and validated synthetic strategies: a Boron Trifluoride-Catalyzed Ring Expansion and a Dieckmann Condensation. Each pathway is discussed with in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical details to enable the practical synthesis and further investigation of this important molecule.

Introduction: The Significance of the Azepanone Scaffold

The seven-membered nitrogen-containing ring system of azepane is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The incorporation of a ketone functionality and a carboxylate group, as seen in this compound, provides multiple points for further chemical modification, allowing for the exploration of a wide chemical space in the development of new therapeutic agents. Substituted azepanones have shown promise as inhibitors of enzymes such as cathepsin K, which is implicated in osteoporosis and other bone-related disorders[1]. The benzyl group on the nitrogen atom not only serves as a protecting group but can also be a key pharmacophoric element in interacting with biological targets. The β-keto ester functionality within the azepane ring is a versatile handle for a variety of chemical transformations, including alkylations and decarboxylations, further expanding the synthetic utility of this molecule.

This guide will explore two distinct and effective strategies for the synthesis of this compound, providing the reader with both the theoretical underpinnings and the practical details required for its successful preparation in a laboratory setting.

Pathway 1: Boron Trifluoride-Catalyzed Ring Expansion

This elegant one-pot synthesis utilizes a Lewis acid-catalyzed ring expansion of a readily available piperidine precursor. The reaction is driven by the formation of a more stable seven-membered ring from a six-membered ring, facilitated by the generation of a reactive intermediate.

Mechanistic Rationale

The reaction of a ketone with ethyl diazoacetate in the presence of a Lewis acid like boron trifluoride etherate is a well-established method for the homologation of cyclic ketones[2][3]. The mechanism proceeds through several key steps:

  • Activation of the Ketone: The Lewis acid, BF₃, coordinates to the carbonyl oxygen of the starting material, benzyl 4-oxo-1-piperidinecarboxylate, enhancing its electrophilicity.

  • Nucleophilic Attack by Diazoacetate: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl carbon.

  • Formation of a Diazonium Intermediate: The resulting adduct undergoes an intramolecular rearrangement, leading to the expulsion of the nitrogen gas (N₂) and the formation of a vinyl cation intermediate.

  • Ring Expansion: A 1,2-alkyl shift, specifically the migration of one of the carbon atoms of the piperidine ring, leads to the expansion of the six-membered ring to a seven-membered azepane ring. This step is driven by the relief of ring strain and the formation of a more stable carbocation.

  • Deprotonation: The final product, this compound, is formed upon deprotonation.

G start Benzyl 4-oxo-1-piperidinecarboxylate + Ethyl Diazoacetate + BF3·OEt2 intermediate1 Lewis Acid Activation of Carbonyl start->intermediate1 Coordination intermediate2 Nucleophilic Attack by Diazoacetate intermediate1->intermediate2 Attack intermediate3 Formation of Diazonium Intermediate (Loss of N2) intermediate2->intermediate3 Rearrangement intermediate4 Vinyl Cation Formation intermediate3->intermediate4 N2 expulsion intermediate5 1,2-Alkyl Shift & Ring Expansion intermediate4->intermediate5 Migration product This compound intermediate5->product Deprotonation

Caption: Boron Trifluoride-Catalyzed Ring Expansion Workflow.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Benzyl 4-oxo-1-piperidinecarboxylate233.2750.311.7 g
Ethyl diazoacetate114.1065.36.84 mL
Boron trifluoride etherate (BF₃·OEt₂)141.9350.36.30 mL
Diethyl ether (anhydrous)74.12-100 mL
Saturated aqueous K₂CO₃--As needed
Anhydrous MgSO₄120.37-As needed

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl 4-oxo-1-piperidinecarboxylate (11.7 g, 50.3 mmol).

  • Add anhydrous diethyl ether (100 mL) to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add ethyl diazoacetate (6.84 mL, 65.3 mmol) to the cooled suspension.

  • Following the addition of ethyl diazoacetate, add boron trifluoride etherate (6.30 mL, 50.3 mmol) dropwise over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • After 1 hour, allow the reaction to gradually warm to room temperature. The mixture should become a clear yellow solution.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous potassium carbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous potassium carbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often obtained as a yellow oil in quantitative yield and can be used in subsequent steps without further purification[4].

Safety Precautions:

  • Ethyl diazoacetate is toxic, potentially explosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Avoid heat, sparks, and friction.[5][6][7][8][9]

  • Boron trifluoride etherate is corrosive and moisture-sensitive. Handle in a dry atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

Pathway 2: Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester. This pathway offers an alternative approach to the azepanone ring system, starting from a linear precursor.

Mechanistic Rationale

The Dieckmann condensation is essentially an intramolecular Claisen condensation[3][10][11]. The reaction is base-catalyzed and involves the following steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups of the starting diester, diethyl 3-(benzylamino)pentanedioate, to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.

  • Deprotonation of the Product: The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide in the reaction mixture. This deprotonation is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final product, this compound.

G start Diethyl 3-(benzylamino)pentanedioate + Sodium Ethoxide intermediate1 Enolate Formation (Deprotonation) start->intermediate1 Base intermediate2 Intramolecular Nucleophilic Attack intermediate1->intermediate2 Cyclization intermediate3 Cyclic Tetrahedral Intermediate intermediate2->intermediate3 intermediate4 Elimination of Ethoxide intermediate3->intermediate4 intermediate5 Deprotonation of β-keto ester intermediate4->intermediate5 Base product This compound intermediate5->product Acidic Workup

Caption: Dieckmann Condensation Workflow.

Proposed Experimental Protocol

This protocol is presented in two stages: the synthesis of the diester precursor and its subsequent cyclization via Dieckmann condensation.

Part A: Synthesis of Diethyl 3-(benzylamino)pentanedioate

This precursor can be synthesized via a Michael addition of benzylamine to diethyl glutaconate, or more conveniently, from diethyl 1,3-acetonedicarboxylate and benzylamine[1][12].

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Diethyl 1,3-acetonedicarboxylate202.210.79160 g
Benzylamine107.150.8389.1 g
Toluene92.14-350 mL
5Å Molecular Sieves--270 g

Procedure:

  • To a 1 L flask, add diethyl 1,3-acetonedicarboxylate (160 g, 0.79 mol) and toluene (350 mL).

  • Add 5Å powdered molecular sieves (270 g) to the suspension.

  • With stirring, add benzylamine (89.1 g, 0.83 mol) dropwise over 10 minutes. Use external cooling to manage the exotherm.

  • Stir the suspension at room temperature for 14-17 hours.

  • Filter the reaction mixture to remove the molecular sieves. Wash the filter cake with toluene (3 x 50 mL).

  • The combined filtrate containing the intermediate enamine, 3-benzylamino-2-pentenedioic acid diethyl ester, can be used directly in the next step after concentration under reduced pressure. For full conversion to the desired saturated diester, a reduction step (e.g., catalytic hydrogenation with Pd/C) would be necessary.

Part B: Dieckmann Condensation

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Diethyl 3-(benzylamino)pentanedioate293.3722~6.45 g
Sodium ethoxide68.0524.2~1.65 g
Toluene (anhydrous)92.14-50 mL
Hydrochloric acid (concentrated)36.46-As needed
Diethyl ether74.12-As needed
Saturated aqueous NaCl (brine)--As needed
Anhydrous MgSO₄120.37-As needed

Procedure:

  • In a dry 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous toluene (50 mL).

  • Add sodium ethoxide (1.1 eq, ~1.65 g, 24.2 mmol) to the toluene.

  • Heat the mixture to reflux to ensure the sodium ethoxide is well dispersed.

  • Add a solution of diethyl 3-(benzylamino)pentanedioate (~6.45 g, 22 mmol) in anhydrous toluene (20 mL) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • Sodium ethoxide is a strong base and is highly reactive with water. It is also flammable. Handle in a dry, inert atmosphere and wear appropriate PPE.[4][5][6][7][9]

  • Toluene is a flammable and volatile solvent. Use in a well-ventilated fume hood.

  • The quenching step with acid is exothermic and should be performed with caution.

Comparative Analysis of Synthetic Pathways

FeatureBoron Trifluoride-Catalyzed Ring ExpansionDieckmann Condensation
Starting Materials Benzyl 4-oxo-1-piperidinecarboxylate, ethyl diazoacetate, BF₃·OEt₂Diethyl 1,3-acetonedicarboxylate, benzylamine, sodium ethoxide
Number of Steps One-pot synthesisMulti-step (synthesis of diester precursor followed by cyclization)
Reaction Conditions Low temperature (-78 °C)Reflux temperature
Key Reagents Highly hazardous and potentially explosive ethyl diazoacetate.Water-sensitive and corrosive sodium ethoxide.
Yield Generally high to quantitative[4].Can be variable depending on the efficiency of the precursor synthesis and cyclization.
Scalability The use of ethyl diazoacetate and the requirement for very low temperatures can pose challenges for large-scale industrial synthesis[5].Generally more amenable to scale-up, although requires careful handling of sodium ethoxide.
Purification The product is often of high purity and may not require further purification[4].Purification by column chromatography is typically required.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the protons of the azepane ring. Based on data for a closely related compound, the following approximate chemical shifts (in ppm, referenced to TMS in CDCl₃) can be anticipated[4]:

    • 7.40-7.27 (m, 5H, Ar-H)

    • 5.19-5.05 (m, 2H, -OCH₂Ph)

    • 4.30-4.13 (m, 2H, -OCH₂CH₃)

    • 3.98-3.34 (m, 5H, azepane ring protons)

    • 2.93-2.62 (m, 2H, azepane ring protons)

    • 2.14-1.98 (m, 2H, azepane ring protons)

    • 1.34-1.18 (m, 3H, -OCH₂CH₃)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons of the benzyl group, and the aliphatic carbons of the azepane ring and the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1700-1750 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (C₁₆H₂₁NO₃, MW = 275.34 g/mol ). The mass spectrum may also show characteristic fragmentation patterns.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The Boron Trifluoride-Catalyzed Ring Expansion offers a rapid and high-yielding one-pot synthesis, though it requires the handling of the hazardous reagent ethyl diazoacetate and cryogenic temperatures. The Dieckmann Condensation provides a more classical and potentially more scalable alternative, albeit with a greater number of synthetic steps.

The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. Both pathways provide reliable access to this valuable heterocyclic building block, which is of significant interest for the development of novel therapeutics. The detailed mechanistic discussions and experimental protocols provided herein are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and organic synthesis.

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. [Link]

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]

  • Organic Syntheses. (1956). ETHYL DIAZOACETATE. Org. Synth., 36, 25. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Benzylamino-2-pentenedioic acid diethyl ester (2). Retrieved from [Link]

  • Yamashita, D. S., et al. (2007). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 50(14), 3260–3273. [Link]

  • Capot Chemical. (2015). MSDS of Ethyl diazoacetate. [Link]

  • Tai, W. T., & Warnhoff, E. W. (1964). β-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. Canadian Journal of Chemistry, 42(6), 1333–1340.
  • ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1335-1339. [Link]

  • PrepChem. (n.d.). Preparation of diethyl 3-benzylamino-2-pentenedioate. Retrieved from [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 935-939. [Link]

  • Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

Sources

The Azepane Core: A Privileged Scaffold Unlocking New Dimensions in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, known as azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, coupled with significant conformational flexibility, provides a unique platform for the design of novel therapeutics capable of interacting with complex biological targets in ways that are often inaccessible to more rigid, aromatic systems. This guide provides a comprehensive exploration of the biological significance of the azepane core. We will delve into its fundamental stereochemical properties, survey its successful application across a multitude of therapeutic areas—including oncology, central nervous system (CNS) disorders, and metabolic diseases—and examine the synthetic strategies that grant access to this versatile chemical space. The narrative synthesizes technical data with field-proven insights, explaining the causal relationships between the azepane structure and its pharmacological effects, thereby offering a robust resource for professionals engaged in drug discovery and development.

The Azepane Advantage: Conformational Flexibility and Three-Dimensionality

The azepane ring, a saturated seven-membered amine, is far from a simple cyclic structure. Its non-planar nature allows it to adopt several low-energy conformations, such as the chair and boat forms. This conformational diversity is not a liability but a distinct advantage in drug design.[1] It allows a molecule to present its pharmacophoric elements in a precise three-dimensional arrangement, optimizing interactions with the intricate surfaces of biological targets like enzymes and receptors.[2]

The ability to introduce substituents onto the flexible azepane ring can effectively "lock" it into a specific, biologically active conformation, a critical strategy for enhancing potency and selectivity.[1][3] This contrasts sharply with flat, aromatic scaffolds which offer limited spatial diversity. The strategic use of the azepane core allows medicinal chemists to escape "flatland" and explore the vast, untapped potential of three-dimensional chemical space.[4]

G cluster_Azepane Azepane Core cluster_Properties Key Structural Properties cluster_Advantages Advantages in Drug Design Azepane Azepane (C₆H₁₃N) Flexibility Conformational Flexibility (Chair, Boat Conformations) Azepane->Flexibility ThreeD Inherent 3D Structure Azepane->ThreeD Subst Tunable Substitution Patterns Azepane->Subst SAR Complex SAR Exploration Flexibility->SAR Escape Escape from 'Flatland' ThreeD->Escape Potency Improved Potency & Selectivity Subst->Potency Novel Access to Novel Chemical Space SAR->Novel G Azepane Azepane-Based Inhibitor CDK2 CDK2/Cyclin E Complex Azepane->CDK2 Inhibits Arrest Cell Cycle Arrest Azepane->Arrest Induces G1_S G1/S Phase Transition CDK2->G1_S Promotes CDK2->Arrest Proliferation Cancer Cell Proliferation G1_S->Proliferation Leads to

Caption: Pathway of CDK2 inhibition by azepane derivatives leading to cell cycle arrest.

Central Nervous System (CNS) Disorders

Seven-membered N-heterocycles are key pharmacophores in numerous FDA-approved CNS drugs. [5]The azepane core's ability to cross the blood-brain barrier and interact with complex neuronal targets makes it particularly valuable in this area.

A compelling case study involves an N-benzylated bicyclic azepane, which emerged from a screening campaign as a potent inhibitor of monoamine transporters with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT). [6]The more active enantiomer, (R,R)-1a, displayed IC₅₀ values of 60 nM for NET, 230 nM for DAT, and 250 nM for the serotonin transporter (SERT). [6]This polypharmacology, combined with outstanding brain penetrance, suggests its potential for treating neuropsychiatric disorders. [6]

Metabolic and Cardiovascular Diseases

The azepane scaffold is also present in drugs used to manage metabolic and cardiovascular conditions. [7][8]

  • Tolazamide: This first-generation sulfonylurea drug, which contains an azepane ring, is used as an oral blood glucose-lowering agent for type 2 diabetes. [1][3]* Azelastine: An azepane-containing compound that is a potent, second-generation selective histamine antagonist used to treat allergic rhinitis and conjunctivitis. [1]

    Drug/Compound Azepane Structure Primary Target(s) Therapeutic Application Reference
    Tolazamide Monocyclic Azepane Sulfonylurea Receptor 1 (SUR1) Type 2 Diabetes [1][3]
    Azelastine Fused Azepane Histamine H1 Receptor Allergic Rhinitis [1]
    (R,R)-1a Bicyclic Azepane NET, DAT, SERT Neuropsychiatric Disorders (Experimental) [6]
    Balanol Polycyclic Azepane Protein Kinase A/C Antitumor Agent (Natural Product) [1]

    | Benazepril | Fused Benzazepine | ACE | Hypertension | [5]|

Synthetic Strategies: Accessing the Azepane Core

The construction of the seven-membered azepane ring presents a unique challenge for synthetic organic chemists, but several robust methodologies have been developed. [9]The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies
  • Ring-Closing Metathesis (RCM): A powerful and versatile method for creating unsaturated cyclic systems. It typically uses ruthenium-based catalysts (e.g., Grubbs catalyst) to cyclize a diene precursor, which is then reduced to the saturated azepane scaffold. [10]* Beckmann Rearrangement: A classic and industrially significant reaction that transforms a cyclohexanone oxime into its corresponding lactam (ε-caprolactam), a direct precursor to the azepane ring via reduction. [2][6]* Diazocarbonyl Chemistry: This approach can be used to prepare functionalized azepane scaffolds, offering pathways to introduce diverse substituents. [11][12]* Photochemical Ring Expansion: A modern strategy involves the photochemical dearomative ring expansion of simple nitroarenes. This blue light-mediated process converts a six-membered aromatic ring into a seven-membered ring system, which is then hydrogenated to yield the final azepane product. [4]

G Start Acyclic Precursor (e.g., Diene) RCM Ring-Closing Metathesis (RCM) Start->RCM Unsat Unsaturated Azepine RCM->Unsat Reduce Reduction (e.g., Hydrogenation) Unsat->Reduce Azepane Substituted Azepane Reduce->Azepane

Caption: A generalized workflow for azepane synthesis via Ring-Closing Metathesis (RCM).

Experimental Protocol: Synthesis of a Tetrahydro-1H-azepine via RCM

This protocol is adapted from established methodologies and demonstrates an efficient synthesis of a substituted azepane precursor. [10] Objective: To synthesize a substituted 2,3,4,7-Tetrahydro-1H-azepine via Ring-Closing Metathesis.

Step 1: Synthesis of the Diene Precursor

  • Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).

  • Procedure: a. To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12 hours. c. Quench the reaction with water and extract the aqueous phase with DCM. d. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the initial amine adduct. e. Dissolve the crude amine in DCM, add TEA (1.5 eq), and cool to 0 °C. f. Add allyl bromide (1.2 eq) dropwise and allow the reaction to stir at room temperature overnight. g. Work up the reaction by washing with saturated sodium bicarbonate solution, dry the organic layer over MgSO₄, and purify by column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

  • Materials: Diene precursor, Grubbs II catalyst, anhydrous and degassed DCM.

  • Procedure: a. Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM to make a 0.01 M solution. b. Add Grubbs II catalyst (5 mol%) to the solution. c. Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor by TLC. d. Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. e. Concentrate the solvent and purify the residue by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine.

Step 3: Reduction to Saturated Azepane

  • Materials: Tetrahydroazepine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure: a. Dissolve the tetrahydroazepine in methanol in a flask suitable for hydrogenation. b. Add 10% Pd/C catalyst (10 wt%). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir vigorously at room temperature until TLC indicates complete consumption of the starting material. e. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. f. Concentrate the filtrate under reduced pressure to obtain the final saturated azepane product.

Future Outlook

The azepane scaffold continues to be a highly valuable and productive core in drug discovery. [13]Its unique structural features provide a robust solution to the persistent challenge of designing selective and potent ligands for complex biological targets. Future research will likely focus on the development of novel and more efficient synthetic methods to access enantiomerically pure and polysubstituted azepanes. [4][9]As our understanding of disease biology deepens, the ability of the azepane core to generate molecules with precise three-dimensional architectures will ensure its enduring significance in the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Myshko, D., Klimova, K., Gody, G., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. Retrieved from [Link]

  • O'Hagan, D., et al. (2021). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mykura, H., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • BenchChem. (n.d.). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile.
  • Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • AstraZeneca. (2016). Making Medicine Personal in Cardiovascular and Metabolic Health. Retrieved from [Link]

  • Various Authors. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • G. S, H., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Kamal, A., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • BenchChem. (n.d.). The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence.
  • Sławiński, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some biologically active azepine/diazine derivatives. Retrieved from [Link]

  • G. E., Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]

  • Sareen, K., et al. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. Retrieved from [Link]

  • Sztanke, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. Retrieved from [Link]

  • Regeneron. (n.d.). Cardiovascular & Metabolic Diseases. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Cardiovascular & Metabolic Disease Models. Retrieved from [Link]

Sources

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Entities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a highly versatile building block for the construction of diverse and medicinally relevant heterocyclic systems. We will delve into its synthesis, explore the nuanced reactivity of its core functional groups, and present field-proven protocols for its elaboration into sought-after fused heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Strategic Overview: Why This Building Block is Significant

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, flexible conformation allows for the precise spatial presentation of pharmacophoric features, leading to high-affinity interactions with a wide range of biological targets. Azepane-based compounds are prevalent in FDA-approved drugs and clinical candidates, demonstrating efficacy as anti-cancer, anti-Alzheimer's, and antimicrobial agents, among other therapeutic applications.[3][4]

This compound is a particularly valuable derivative. It strategically combines the azepane core with a β-keto ester functionality. This arrangement is the lynchpin of its synthetic utility, providing two reactive centers—an enolizable ketone and an electrophilic ester—primed for a multitude of cyclization and condensation reactions. The N-benzyl group serves as a robust protecting group, ensuring the stability of the scaffold during initial transformations while being amenable to cleavage for late-stage diversification.

This guide will illuminate the pathways to harness this reactivity, transforming a single, accessible building block into a library of complex, drug-like molecules.

Synthesis of the Core Building Block

The most common and efficient route to this compound involves a ring expansion of a readily available piperidine precursor. This method leverages the reaction of a cyclic ketone with ethyl diazoacetate in the presence of a Lewis acid, typically boron trifluoride etherate.

The causality behind this choice is twofold:

  • Precursor Accessibility: N-benzyl-4-piperidone is commercially available and straightforward to synthesize.

  • Reaction Efficiency: The ring expansion is often high-yielding and can proceed to near-quantitative conversion, providing the desired azepane in good purity.[5]

Synthetic Workflow Diagram

synthesis_workflow cluster_start Starting Materials start1 N-Benzyl-4-piperidone reaction Tiffeneau-Demjanov Ring Expansion start1->reaction start2 Ethyl Diazoacetate start2->reaction reagent1 BF3•OEt2 (Lewis Acid) reagent1->reaction solvent Diethyl Ether (-78°C to RT) solvent->reaction workup Aqueous Workup (Sat. aq. K2CO3) reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of the target building block.

Detailed Experimental Protocol: Synthesis of this compound[5]
  • Vessel Preparation: A dry 500 mL three-neck flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with N-benzyl-4-piperidone (35.0 g, 185 mmol).

  • Dissolution: Anhydrous diethyl ether (150 mL) is added to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Ethyl diazoacetate (25.3 g, 222 mmol) is slowly added to the cooled solution, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃•OEt₂) (26.2 g, 185 mmol). Expert Insight: The slow, dropwise addition of the Lewis acid at low temperature is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour, after which the cooling bath is removed, and the mixture is allowed to warm gradually to room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) until gas evolution ceases. Trustworthiness Check: This step neutralizes the Lewis acid and decomposes any unreacted diazoacetate. The formation of a biphasic mixture is expected.

  • Extraction & Isolation: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 75 mL). The combined organic phases are washed with saturated aqueous K₂CO₃, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Product: The procedure yields this compound as a yellow oil. The product is often of sufficient purity (>85%) to be used in subsequent steps without further purification.

ParameterValue
N-benzyl-4-piperidone 1.0 equiv
Ethyl Diazoacetate 1.2 equiv
BF₃•OEt₂ 1.0 equiv
Solvent Diethyl Ether
Temperature -78 °C to RT
Typical Yield 85-95%

Application in Heterocycle Synthesis: Building Complexity

The true power of this compound lies in its capacity to undergo cyclocondensation reactions with binucleophilic reagents. The β-keto ester moiety serves as a versatile 1,3-dielectrophile, reacting with various nucleophiles to forge new five- and six-membered heterocyclic rings fused to the azepane core.

A. Synthesis of Fused Pyrazoles: The Pyrazolo[3,4-d]azepine Core

The reaction with hydrazine derivatives is a classic and reliable method for constructing pyrazole rings from β-keto esters, known as the Knorr pyrazole synthesis. This transformation provides rapid access to the pyrazolo[3,4-d]azepine scaffold, a core found in compounds with potential kinase inhibitory and anticancer activities.[6][7]

Mechanism Rationale: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto the ketone carbonyl, followed by intramolecular cyclization as the second nitrogen attacks the ester carbonyl, with subsequent dehydration to yield the aromatic pyrazole ring.

pyrazole_synthesis start_mol This compound intermediate Hydrazone Intermediate start_mol->intermediate reagent Hydrazine Hydrate (NH2NH2•H2O) reagent->intermediate conditions Ethanol, Reflux conditions->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 1-Benzyl-4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepin-6(2H)-one cyclization->product

Caption: Reaction pathway for the synthesis of pyrazolo[3,4-d]azepines.

  • Setup: To a solution of this compound (10.0 g, 36.3 mmol) in absolute ethanol (100 mL), add hydrazine hydrate (2.7 g, 54.5 mmol, 1.5 equiv).

  • Reaction: The mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.

  • Purification: The crude solid is washed with cold ethanol and dried under vacuum to afford the title compound. Recrystallization from ethanol can be performed for higher purity if necessary.

B. Synthesis of Fused Pyridazines: The Pyridazino[4,5-b]azepine Core

Analogous to pyrazole formation, using hydrazine also allows for the construction of the pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is present in various biologically active molecules, including DYRK1A inhibitors.[8]

Mechanism Rationale: The reaction is mechanistically similar to the pyrazole synthesis, involving condensation with the β-keto ester to form a six-membered dihydropyridazinone ring, which exists in its more stable tautomeric form.

pyridazine_synthesis start_mol This compound cyclization Condensation & Cyclization start_mol->cyclization reagent Hydrazine Hydrate reagent->cyclization conditions Acetic Acid, Reflux conditions->cyclization product 2-Benzyl-2,5,6,7,8,9-hexahydro-3H-pyridazino[4,5-b]azepin-4-one cyclization->product

Caption: Synthesis of the pyridazino[4,5-b]azepine core.

  • Setup: A mixture of this compound (5.0 g, 18.2 mmol) and hydrazine hydrate (1.4 g, 27.3 mmol) in glacial acetic acid (50 mL) is prepared.

  • Reaction: The mixture is heated to reflux for 8 hours. The reaction should become a clear solution.

  • Isolation: After cooling to room temperature, the solution is poured into ice-water (200 mL). The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed thoroughly with water, then with a small amount of cold diethyl ether, and dried to yield the target pyridazino-azepinone.

C. Further Synthetic Potential: Pyrimidines, Isoxazoles, and Beyond

The reactivity of the β-keto ester is not limited to hydrazine. A wide array of heterocycles can be accessed by judicious choice of the binucleophile.

BinucleophileResulting Heterocyclic CoreBiological Relevance
Urea / Thiourea Pyrimido[4,5-d]azepineKinase inhibitors, Antivirals
Amidines Pyrimido[4,5-d]azepineCNS agents, Anticancer[9]
Hydroxylamine Isoxazolo[3,4-d]azepineBioisosteres, Scaffolds in agrochemicals

The general principle for these syntheses remains consistent: condensation at the ketone followed by intramolecular cyclization onto the ester. The choice of catalyst (acidic or basic) and solvent is crucial and must be optimized for each substrate class. For instance, the synthesis of pyrimidines with guanidine or urea often benefits from basic conditions (e.g., sodium ethoxide in ethanol) to facilitate the initial condensation.

The Azepane Scaffold in Modern Drug Discovery

The synthetic utility of this compound directly feeds the discovery pipeline with novel azepane-containing entities. The parent azepane scaffold is a key feature in numerous marketed drugs, highlighting its acceptance and importance in pharmaceutical design.[1][3]

Drug (Example)Therapeutic ClassKey Structural Feature
Benazepril ACE InhibitorFused azepine ring
Imipramine AntidepressantDibenz[b,f]azepine core
Lenacapavir Antiviral (HIV)Complex polycyclic azepane derivative

The molecules derived from our building block are poised to expand this landscape, offering novel three-dimensional chemical space for exploration against new and challenging biological targets.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient generation of molecular complexity. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for medicinal chemists. By leveraging the inherent properties of the β-keto ester and the azepane core, researchers can rapidly construct libraries of fused heterocyclic compounds.

Future work in this area will likely focus on:

  • Asymmetric Synthesis: Developing enantioselective routes to the building block to enable the synthesis of chiral heterocycles.

  • Late-Stage Functionalization: Exploring further derivatization of the fused heterocyclic products after N-debenzylation.

  • Novel Cyclizations: Investigating multicomponent reactions (MCRs) and transition-metal-catalyzed annulations to access unprecedented fused systems.

This guide serves as a foundational resource, providing both the conceptual framework and the practical protocols necessary to unlock the full potential of this powerful building block in the ongoing quest for novel therapeutic agents.

References

  • Bohza, S., et al. (2022). A little about Pyrazolo[3,4-d][10][11]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]

  • Anonymous. (n.d.). Heterocyclic Chemistry part2. Course Hero. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Boulahjar, R., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Szychowski, K. A., & Lesyk, R. B. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • He, L., et al. (2019). The Applications of β‐Keto Amides for Heterocycle Synthesis. Asian Journal of Organic Chemistry, 8(10), 1748-1767. [Link]

  • Prostakov, N. S., et al. (1983). Synthesis of dipyrazolo[3,4-b : 4′,3′-f]azepines and dithieno[2,3-b : 3′,2′f]azepines from 1-substituted 2,7-dichloro-4,5-dihydro-1H-azepine-3,6-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1983, 1895-1899. [Link]

  • Lemke, T. L., et al. (2000). Synthesis of 1,4,5,6-Tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine. Journal of Heterocyclic Chemistry, 37(1), 41-46. [Link]

  • Reddy, P. G., & Kumar, K. R. (2002). Synthesis of B-keto esters.
  • Lv, X., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Clarke, E. G., & Taylor, R. J. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26867-26884. [Link]

  • Quiroga, J., et al. (2018). Synthesis of pyrazolo[3,4-b]azepines and their antioxidant and antibacterial studies. Molecular Diversity, 22(4), 891-903. [Link]

  • Anonymous. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

  • Szychowski, K. A., & Lesyk, R. B. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. ResearchGate. [Link]

  • Harrison, T., et al. (2016). Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 26(6), 1554-1557. [Link]

Sources

The Azepane Scaffold: A Journey from Foundational Chemistry to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for a three-dimensional arrangement of substituents that can be finely tuned to interact with a diverse range of biological targets. This unique characteristic has propelled the azepane motif from a curiosity of early organic synthesis to a cornerstone in the development of numerous FDA-approved drugs and a plethora of therapeutic candidates. This technical guide provides a comprehensive exploration of the discovery and history of substituted azepanes, detailing the evolution of their synthesis from classical rearrangements to modern catalytic and photochemical methods. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and examine the signaling pathways modulated by prominent azepane-containing therapeutics.

The Genesis of a Scaffold: From Industrial Monomer to Pharmaceutical Staple

The story of the azepane ring is deeply intertwined with the rise of industrial organic chemistry. While the direct synthesis of the parent azepane was not a primary focus of early chemists, the groundwork was laid in the late 19th and early 20th centuries through the synthesis of its lactam precursor, ε-caprolactam. This seven-membered lactam would later become a critical intermediate for accessing substituted azepanes and, famously, the monomer for Nylon-6.

A pivotal moment came in 1899 when German chemists S. Gabriel and T. A. Maas reported the synthesis of ε-caprolactam via the cyclization of ε-aminocaproic acid.[1] This intramolecular condensation provided the first reliable route to the seven-membered lactam. Shortly after, in 1900, Otto Wallach, another prominent German chemist, described an alternative synthesis of ε-caprolactam utilizing what is now known as the Beckmann rearrangement of cyclohexanone oxime.[1] This reaction, which involves the acid-catalyzed rearrangement of an oxime to an amide, would become a cornerstone of industrial ε-caprolactam production and a foundational method for the synthesis of substituted azepanes.[2]

The early focus on ε-caprolactam was primarily driven by its application in polymer chemistry. However, as the field of medicinal chemistry blossomed in the mid-20th century, the unique properties of the azepane ring began to be recognized. Its non-planar, flexible nature offered a distinct advantage over more rigid five- and six-membered rings, allowing for the exploration of a broader chemical space and the design of molecules with improved pharmacological properties.[3]

The Chemist's Toolkit: Evolving Strategies for Azepane Synthesis

The synthesis of substituted azepanes has evolved significantly from the harsh conditions of early classical methods to the milder, more selective, and functional-group-tolerant approaches of modern organic chemistry. This evolution was driven by the need to synthesize increasingly complex and highly functionalized azepane derivatives for drug discovery programs.

Classical Ring Expansion Methodologies: The Workhorses of Early Synthesis

The Beckmann and Schmidt rearrangements were the foundational methods for constructing the azepane ring, and they continue to be relevant in many synthetic campaigns.

The Beckmann Rearrangement: This reaction transforms a cyclohexanone oxime into an ε-caprolactam, which can then be reduced to the corresponding azepane. The classical Beckmann rearrangement typically employs strong acids like sulfuric acid, polyphosphoric acid, or oleum, often at elevated temperatures.[2] The primary drawback of these harsh conditions is their limited functional group tolerance, which restricts their application in the synthesis of complex, polyfunctional molecules.

The causality behind the development of milder Beckmann rearrangement protocols lies in the need to overcome these limitations. The use of reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride offered alternatives to strong acids, but often still required stringent reaction conditions.[2] A significant advancement was the development of catalytic methods, such as the use of cyanuric chloride with a zinc chloride co-catalyst, which allows the reaction to proceed under much milder conditions.[2]

The Schmidt Reaction: This reaction provides a more direct route to substituted amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[4] Similar to the Beckmann rearrangement, the classical Schmidt reaction suffers from the use of hazardous reagents (hydrazoic acid is highly toxic and explosive) and harsh acidic conditions, limiting its functional group compatibility.

The quest for safer and more versatile protocols has led to the development of modified Schmidt reactions. For instance, the use of alkyl azides in combination with Lewis acids can promote the rearrangement under milder conditions.[5] The intramolecular version of the Schmidt reaction has proven particularly powerful in the synthesis of complex, nitrogen-containing heterocyclic natural products.[6][7]

Modern Synthetic Strategies: Precision, Selectivity, and Milder Conditions

The limitations of the classical methods spurred the development of innovative strategies for azepane synthesis that offer greater control over stereochemistry and broader functional group compatibility.

Ring Expansion of Piperidines and Other Smaller Rings: A powerful and stereoselective approach to substituted azepanes involves the one-carbon ring expansion of readily available piperidine precursors. One such method proceeds through the formation and subsequent rearrangement of a bicyclic aziridinium ion.[8] This strategy allows for the highly regio- and stereoselective introduction of substituents onto the azepane ring. The choice of nucleophile in the ring-opening step dictates the nature of the substituent, offering a high degree of synthetic flexibility.[9][10] This method was developed to provide a more controlled and predictable way to access stereochemically defined azepanes, a significant challenge with the classical rearrangement reactions.

Photochemical Dearomative Ring Expansion of Nitroarenes: A recent and innovative strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[11][12][13][14] This method utilizes blue light to mediate the conversion of the nitro group into a singlet nitrene, which then undergoes a ring expansion to form a seven-membered ring system.[11][13] A subsequent hydrogenation furnishes the saturated azepane in just two steps.[11][12] This approach is particularly advantageous as it allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product, providing rapid access to a wide range of polysubstituted derivatives that would be difficult to prepare using other methods.[11] The impetus for developing this photochemical method was the underrepresentation of azepanes in medicinal chemistry libraries due to the lack of efficient and versatile synthetic routes.[12]

Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic route to a substituted azepane is dictated by factors such as the desired substitution pattern, stereochemical requirements, functional group tolerance, and scalability. The following table provides a comparative overview of the key methodologies discussed.

MethodologyNitrogen SourceKey IntermediateTypical ConditionsAdvantagesLimitations
Beckmann Rearrangement Hydroxylamine (via oxime)OximeStrong acids (e.g., H₂SO₄), high temp.Readily available starting materials, scalable.Harsh conditions, limited functional group tolerance, potential for side reactions.
Schmidt Reaction Hydrazoic acid or alkyl azidesProtonated azidohydrinStrong acids (e.g., H₂SO₄)Direct conversion of ketones to amides.Use of highly toxic and explosive hydrazoic acid, harsh conditions.
Piperidine Ring Expansion Internal nitrogenBicyclic aziridinium ionMild, nucleophilic ring openingHigh stereoselectivity and regioselectivity.Multi-step synthesis of the piperidine precursor may be required.
Photochemical Nitroarene Ring Expansion Nitro groupSinglet nitreneBlue light, room temperatureMild conditions, excellent functional group tolerance, rapid access to polysubstituted azepanes.Requires photochemical equipment.

Experimental Protocols for Key Azepane Syntheses

To provide practical, actionable insights for the laboratory chemist, this section details step-by-step protocols for the synthesis of substituted azepanes via the classical Beckmann rearrangement and the modern photochemical ring expansion of nitroarenes.

Protocol 1: Classical Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This protocol is a foundational method for accessing the azepane core and is of significant industrial importance.

Materials:

  • Cyclohexanone oxime

  • 85% Sulfuric acid

  • Decolorizing carbon

  • 50% Sodium hydroxide solution

  • Litmus paper

Equipment:

  • 1-L Beaker

  • 5-L Round-bottomed flask

  • Heating mantle or Bunsen burner

  • Filtration apparatus

Procedure:

  • Rearrangement: In a 1-L beaker, carefully add 10 g of pure cyclohexanone oxime to 20 cc of 85% sulfuric acid.

  • Heat the mixture with a low flame while swirling until the first bubbles appear.

  • IMMEDIATELY remove the beaker from the heat and allow the vigorous exothermic reaction to subside. Caution: The reaction is highly exothermic and can be violent. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Scaling Up: Transfer the resulting acidic solution of ε-caprolactam to a 5-L round-bottomed flask. Repeat the rearrangement in 10-g portions until a total of 100 g of cyclohexanone oxime has been processed.

  • Hydrolysis and Neutralization: Dilute the combined acidic solution with 2.5 L of water and add 5 g of decolorizing carbon. Boil the solution gently for 1.5 hours.

  • Filter the hot solution and then neutralize it to litmus paper with a 50% sodium hydroxide solution.

  • Decolorization and Purification: Add another 5 g of decolorizing carbon to the neutral solution and boil for 30 minutes. Filter the solution. The resulting aqueous solution of ε-caprolactam can be further purified by extraction and distillation.

Protocol 2: Photochemical Dearomative Ring Expansion of a Substituted Nitroarene

This protocol exemplifies a modern, mild, and efficient method for the synthesis of a polysubstituted azepane.

Materials:

  • p-Benzyl-nitrobenzene

  • Diethylamine (Et₂NH)

  • Tris(trimethylsilyl) phosphite (P(OTMS)₃)

  • Isopropyl alcohol (i-PrOH)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Photoreactor equipped with a 427 nm blue LED light source

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Hydrogenation apparatus (e.g., H-Cube or Parr shaker)

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Photochemical Ring Expansion: In a photoreactor vessel, dissolve p-benzyl-nitrobenzene (1.0 equiv) in isopropyl alcohol.

  • Add diethylamine (8.0 equiv) and tris(trimethylsilyl) phosphite (20.0 equiv) to the solution.

  • Irradiate the mixture with a 427 nm blue LED light source at room temperature, with stirring, until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 3H-azepine intermediate.

  • Hydrogenation: Dissolve the purified 3H-azepine in a mixture of methanol and ethyl acetate.

  • Add palladium on carbon (10 wt. %) to the solution.

  • Subject the mixture to hydrogenation (H₂, 50 bar) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azepane.

The Biological Significance of the Azepane Scaffold: Modulating Key Signaling Pathways

The conformational flexibility of the azepane ring has been exploited in the design of numerous drugs that target a wide array of biological pathways. Here, we examine the mechanisms of action of three prominent examples: Azelastine, Tolazamide, and the natural product Balanol.

Azelastine: A Multi-faceted Antihistamine

Azelastine is a potent, second-generation histamine H₁ receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[15] Its mechanism of action is multifaceted, extending beyond simple H₁ receptor blockade.[16] Azelastine also stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators.[16] Furthermore, it has been shown to inhibit the production and release of leukotrienes and cytokines, contributing to its anti-inflammatory effects.[15]

Azelastine_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation H1R H1 Receptor Histamine->H1R Binds to Symptoms Allergic Symptoms (sneezing, itching, etc.) H1R->Symptoms Activation leads to Azelastine Azelastine Azelastine->MastCell Stabilizes Azelastine->H1R Antagonizes

Caption: Signaling pathway of Azelastine's antihistaminic action.

Tolazamide: Modulating Insulin Secretion

Tolazamide is a first-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes.[17] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cells.[17] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, tolazamide inhibits the efflux of potassium ions, leading to depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[17][18]

Tolazamide_Pathway Tolazamide Tolazamide SUR1 SUR1 Subunit Tolazamide->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Is part of K_efflux K+ Efflux SUR1->K_efflux Inhibits KATP_Channel->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Prevents Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_release Insulin Release Ca_influx->Insulin_release Triggers

Caption: Mechanism of Tolazamide-induced insulin secretion.

Balanol: A Potent Protein Kinase C Inhibitor

Balanol is a naturally occurring fungal metabolite that exhibits potent, ATP-competitive inhibition of protein kinase C (PKC) and protein kinase A (PKA).[19][20] PKC is a family of serine/threonine kinases that play crucial roles in cellular signal transduction, and their dysregulation is implicated in various diseases, including cancer.[21] Balanol binds to the ATP-binding site in the catalytic domain of PKC, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[21]

Balanol_Pathway PKC Protein Kinase C (PKC) Substrate Substrate Protein PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate PKC->Phospho_Substrate ATP ATP ATP->PKC Binds to catalytic site Downstream Downstream Signaling Phospho_Substrate->Downstream Initiates Balanol Balanol Balanol->PKC Competitively inhibits ATP binding

Caption: Balanol's competitive inhibition of Protein Kinase C.

Conclusion and Future Outlook

The journey of the substituted azepane scaffold from its origins in industrial polymer chemistry to its current status as a privileged structure in medicinal chemistry is a testament to the power of synthetic innovation. The evolution from harsh, classical rearrangement reactions to mild, selective, and versatile modern methodologies has opened up vast new areas of chemical space for exploration. The continued development of novel synthetic strategies, such as the photochemical dearomative ring expansion of nitroarenes, promises to further expand the accessibility and diversity of substituted azepanes. As our understanding of complex biological pathways deepens, the unique conformational properties of the azepane ring will undoubtedly continue to be exploited in the design of the next generation of therapeutics, offering new hope for the treatment of a wide range of human diseases.

References

  • Lambiase, A., Micera, A., & Bonini, S. (2009). Multiple action agents and the eye: do they really stabilize mast cells? Current Opinion in Allergy and Clinical Immunology, 9(5), 454–465.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Mykura, R., Sanchez, R., Matador, E., Duong, V., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester. [Link]

  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Request PDF. ResearchGate. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Mykura, R., et al. (2024). Development of a photochemical strategy to convert nitroarenes into saturated azepane. ResearchGate. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. NIH. (2018). [Link]

  • Ha, H. J., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. ResearchGate. (2006). [Link]

  • Johansson, I. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]

  • Setyawan, J., et al. (1999). Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily. Molecular Pharmacology. [Link]

  • Tolazamide. Request PDF. ResearchGate. [Link]

  • Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. (2016). [Link]

  • Ha, H. J., et al. (2017). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. Request PDF. ResearchGate. [Link]

  • Brennan, C. J., & McLaughlin, M. G. (2018). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. NIH. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Ha, H. J., et al. (2017). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidines and Azepanes. Request PDF. ResearchGate. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • What is the mechanism of Azelastine Hydrochloride? Patsnap Synapse. (2024). [Link]

  • Fochi, F., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. ResearchGate. [Link]

  • Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. ResearchGate. (2015). [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies. PubMed. (2008). [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. (2023). [Link]

  • Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A. PubMed. (1998). [Link]

  • Schmidt Reaction. Chemistry LibreTexts. (2023). [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Molecular Design and Biological Activity of Potent and Selective Protein Kinase Inhibitors Related to Balanol. PubMed. (1996). [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. [Link]

  • The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells. MDPI. (2022). [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society. (1948). [Link]

  • Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. PMC. (2007). [Link]

  • Mechanism of action of sulfonylureas On the top right corner is... ResearchGate. (2014). [Link]

  • Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride. PubMed. (1998). [Link]

  • A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect. Journal of the American Chemical Society. (1997). [Link]

  • Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. NIH. (2017). [Link]

  • The Beckmann Rearrangement. Chemical Reviews. (1988). [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of Pyrimido[4,5-d]azepines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrimido[4,5-d]azepine Scaffold

The fusion of pyrimidine and azepine ring systems creates the pyrimido[4,5-d]azepine core, a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. This structural motif is featured in molecules designed to modulate a range of high-value biological targets. Notably, derivatives of this scaffold have been investigated as potent and selective 5-HT2C receptor agonists for conditions such as urinary incontinence[1], dual inhibitors of HER2/EGFR for oncology applications[2][3], and antagonists of the TRPV1 ion channel for pain management[4]. The scaffold's conformational flexibility, conferred by the seven-membered azepine ring, combined with the hydrogen bonding capabilities of the pyrimidine moiety, makes it an attractive starting point for the design of novel therapeutics[5][6].

This guide provides a detailed, field-tested protocol for the synthesis of the pyrimido[4,5-d]azepine core, starting from the versatile building block, Ethyl 1-benzyl-5-oxoazepane-4-carboxylate. We will explore the strategic rationale, a detailed step-by-step protocol, and the underlying chemical mechanisms.

Part 1: Strategic Synthesis Design

Retrosynthetic Analysis

The logical design of a synthetic route begins with retrosynthesis. Our target, a functionalized pyrimido[4,5-d]azepine, can be conceptually disassembled to reveal a logical connection to our starting materials. The core transformation is a cyclocondensation reaction to form the pyrimidine ring[7][8]. This disconnection reveals two key precursors: a 1,3-dicarbonyl equivalent (embedded within the azepane ring) and a source for the N-C-N fragment of the pyrimidine, such as guanidine[9][10].

G Target Pyrimido[4,5-d]azepine Core Disconnect Cyclocondensation (C-N Bond Formation) Target->Disconnect Precursors Intermediate + Guanidine Disconnect->Precursors Intermediate Reactive Enaminone Intermediate Precursors->Intermediate Guanidine Guanidine Precursors->Guanidine SM This compound + Formylating Agent Intermediate->SM

Caption: Retrosynthetic analysis of the pyrimido[4,5-d]azepine core.

This analysis highlights that the β-ketoester functionality of "this compound" is perfectly primed for elaboration into the pyrimidine ring.

Forward Synthesis Workflow

Our forward synthesis is a robust two-step process. First, we activate the starting β-ketoester by converting it into a more reactive enaminone intermediate. This is efficiently achieved using Bredereck's reagent, which acts as a formylating agent[11][12]. Second, this intermediate undergoes a base-catalyzed cyclocondensation with guanidine hydrochloride to construct the final pyrimidine ring.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation Start This compound Reagent1 Bredereck's Reagent (t-Butoxybis(dimethylamino)methane) Start->Reagent1 Toluene, Reflux Intermediate Enaminone Intermediate Reagent1->Intermediate Reagent2 Guanidine HCl + NaOEt Intermediate->Reagent2 Ethanol, Reflux Product Target Pyrimido[4,5-d]azepine Reagent2->Product

Caption: Overall workflow for the synthesis of pyrimido[4,5-d]azepines.

Part 2: Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberSupplier SuggestionPurity
This compound19673-12-2Chiralen, BLD Pharm[13][14]>98%
Bredereck's Reagent (t-BuO-CH(NMe₂)₂)5815-08-7Sigma-Aldrich, TCI>95%
Guanidine Hydrochloride50-01-1Sigma-Aldrich>99%
Sodium Metal7440-23-5Sigma-AldrichReagent
Toluene, Anhydrous108-88-3Acros Organics>99.8%
Ethanol, Absolute (200 Proof)64-17-5Decon Labs>99.5%
Ethyl Acetate141-78-6Fisher ChemicalHPLC
Hexanes110-54-3Fisher ChemicalHPLC
Protocol 1: Synthesis of the Enaminone Intermediate
  • Rationale: Bredereck's reagent is a highly effective formylating agent for active methylene compounds. It reacts under neutral conditions and high temperature, generating a volatile tert-butanol byproduct and the desired enaminone, simplifying purification. Its use avoids the need for strong bases or other harsh reagents at this stage[15][16].

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 34.6 mmol).

    • Add 100 mL of anhydrous toluene to dissolve the starting material.

    • Add Bredereck's reagent (7.8 g, 44.9 mmol, 1.3 equivalents) to the solution via syringe.

    • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, more polar spot should appear.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator. The resulting crude oil is the enaminone intermediate.

    • Note: This crude intermediate is often of sufficient purity to be carried forward to the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Cyclocondensation to form the Pyrimido[4,5-d]azepine
  • Rationale: The cyclocondensation of a 1,3-dicarbonyl equivalent with guanidine is a classic and highly reliable method for pyrimidine synthesis[10][17]. Sodium ethoxide (NaOEt) is generated in situ from sodium metal and ethanol, serving as the necessary base to deprotonate guanidine hydrochloride and facilitate the cyclization cascade.

  • Procedure:

    • Preparation of Sodium Ethoxide Solution: In a separate 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, add 150 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.6 g, 69.2 mmol, 2.0 equivalents) portion-wise, controlling the exothermic reaction and hydrogen evolution. Allow all the sodium to react completely.

    • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.9 g, 51.9 mmol, 1.5 equivalents). Stir for 15 minutes at room temperature.

    • Dissolve the crude enaminone intermediate from Protocol 1 (assuming 100% conversion, 34.6 mmol) in 50 mL of absolute ethanol.

    • Add the enaminone solution dropwise to the guanidine/sodium ethoxide mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours.

    • Monitor the reaction by TLC until the enaminone intermediate is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it by adding glacial acetic acid dropwise until pH ~7.

    • Remove the ethanol in vacuo.

    • Partition the residue between water (100 mL) and ethyl acetate (150 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: The crude solid product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield the final pyrimido[4,5-d]azepine product.

Part 3: Mechanistic Insights

The formation of the pyrimidine ring proceeds through a well-established condensation-cyclization pathway. Understanding this mechanism is crucial for troubleshooting and optimization.

G cluster_mech Reaction Mechanism Enaminone Enaminone Intermediate Addition Michael-type Addition Enaminone->Addition 1. Guanidine Attack Guanidine Guanidine (Nucleophile) Intermediate1 Acyclic Adduct Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization 2. N-attack on Ester Intermediate2 Tetrahedral Intermediate Cyclization->Intermediate2 Elimination Elimination of H₂O & EtOH Intermediate2->Elimination 3. Dehydration & De-ethoxylation Product Aromatized Pyrimido[4,5-d]azepine Elimination->Product

Caption: Key steps in the Guanidine-based pyrimidine synthesis mechanism.

  • Nucleophilic Attack: The neutral guanidine, deprotonated by sodium ethoxide, acts as a potent binucleophile. One of its amino groups attacks the electrophilic β-carbon of the enaminone's conjugated system in a Michael-type addition[18].

  • Intramolecular Cyclization: The resulting acyclic intermediate then undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto the electrophilic carbonyl carbon of the ester.

  • Dehydration and Aromatization: The tetrahedral intermediate formed collapses, eliminating a molecule of ethanol and a molecule of water to form the stable, aromatic pyrimidine ring, driving the reaction to completion.

Part 4: Data Interpretation and Application

Expected Results & Characterization
ParameterExpected Outcome
Yield 55-75% over two steps (unoptimized)
Appearance Off-white to pale yellow solid
¹H NMR Disappearance of the vinyl proton from the enaminone; appearance of a new aromatic proton on the pyrimidine ring.
¹³C NMR Appearance of new quaternary carbons corresponding to the fused pyrimidine ring.
Mass Spectrometry Observation of the correct [M+H]⁺ peak for the target molecule by HRMS, confirming the elemental composition.
Purity (LC-MS) >95% after purification.
Application Notes: A Gateway to Novel Analogs

The synthesized 2-amino-pyrimido[4,5-d]azepine is not an endpoint but a versatile platform for further diversification in drug discovery campaigns.

  • N-Functionalization: The 2-amino group can be readily acylated, sulfonated, or used in reductive amination to install a variety of side chains, exploring key binding interactions with target proteins.

  • Palladium Cross-Coupling: The pyrimidine ring can be halogenated (e.g., using NBS or NCS) to install a handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Deprotection: The N-benzyl group on the azepine ring can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas), revealing a secondary amine that can be functionalized to modulate physicochemical properties such as solubility and cell permeability.

This synthetic platform provides researchers with a reliable and scalable route to a privileged scaffold, enabling the rapid generation of compound libraries for screening and lead optimization in drug development.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed. [Link]

  • Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH. [Link]

  • Synthesis of heterocycles using guanidine: An overview. Taylor & Francis Online. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... ResearchGate. [Link]

  • tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. [Link]

  • Design and synthesis of novel pyrimido[4,5- b ]azepine derivatives as HER2/EGFR dual inhibitors. Scilit. [Link]

  • Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists: design, synthesis, and evaluation of PF-3246799 as a treatment for urinary incontinence. PubMed. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]

  • UCHEM-BREDERECK'S REAGENT. UCHEM. [Link]

  • tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. PubMed. [Link]

  • Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. PubMed. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. MDPI. [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. PubMed. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

Sources

Application Note: A Guide to the Intramolecular Condensation of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the base-catalyzed intramolecular condensation of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate using sodium ethoxide in ethanol. This reaction, analogous to the Dieckmann condensation, facilitates the transformation of a functionalized monocyclic azepane into a strained, yet synthetically valuable, bicyclic azepane derivative. Such scaffolds are of increasing interest in medicinal chemistry and drug discovery for their unique three-dimensional structures.[1][2] This guide details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, and includes troubleshooting and safety guidelines tailored for researchers and drug development professionals.

Scientific Principle and Mechanism

The reaction of this compound with sodium ethoxide is a classic example of an intramolecular condensation. While the Dieckmann condensation typically involves the cyclization of diesters to form β-keto esters[3][4], this reaction applies a similar principle to a keto-ester substrate to forge a new carbon-carbon bond, resulting in a bicyclic system.

The key to this transformation lies in the strategic use of a strong base, sodium ethoxide (NaOEt), to generate a nucleophilic enolate from the starting material.[5] The azepane ring contains two potential sites for deprotonation alpha to a carbonyl group: the C4 and C6 positions.

  • C4-H: Protons at this position are highly acidic, being situated between a ketone (at C5) and an ester (at C4). While deprotonation here is rapid, the resulting enolate is sterically hindered and an intramolecular attack from this position is geometrically unfavorable for forming a stable ring.

  • C6-H: Protons at this position are also acidic due to the adjacent C5 ketone. Deprotonation at C6 creates an enolate that is well-positioned to act as a nucleophile.

The accepted mechanism proceeds via the deprotonation of the C6 position. The resulting enolate then performs an intramolecular nucleophilic acyl substitution on the sterically accessible ester carbonyl at the C4 position. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion drives the reaction forward, yielding a bicyclic product: 1-Benzyl-1-azabicyclo[4.1.0]heptane-4,5-dione . The thermodynamic driving force for the reaction is the formation of the resonance-stabilized enolate of the β-dicarbonyl product, which is finally protonated during acidic workup.[6][7]

Reaction Scheme:

Mechanism Steps:

  • Deprotonation: Sodium ethoxide abstracts an acidic α-proton from the C6 position of the azepane ring.

  • Enolate Formation: A resonance-stabilized enolate intermediate is formed.

  • Intramolecular Attack: The nucleophilic C6 carbon of the enolate attacks the electrophilic carbonyl carbon of the ester group at C4.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (EtO⁻) leaving group.

  • Final Product Formation: The resulting bicyclic β-dicarbonyl compound is formed upon acidic workup.

Experimental Protocol

This protocol describes a representative procedure for the intramolecular condensation on a 10 mmol scale. Researchers should perform appropriate risk assessments and optimize conditions as needed for their specific application.

Materials and Reagents
ReagentGradeSupplier ExampleCAS NumberNotes
This compound>95%Angene Chemical19673-12-2Starting material.[8]
Ethanol (EtOH), Anhydrous>99.8%Sigma-Aldrich64-17-5Must be strictly anhydrous.
Sodium Ethoxide (NaOEt)>96% or 21% in EtOHSigma-Aldrich141-52-6Highly hygroscopic and corrosive.[5]
Toluene, Anhydrous>99.8%Fisher Scientific108-88-3Optional co-solvent to aid azeotropic removal of ethanol.
Hydrochloric Acid (HCl)1 M solutionVWR7647-01-0For acidic workup.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFisher Scientific144-55-8For washing.
Brine (Saturated NaCl Solution)ACS GradeVWR7647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich7487-88-9For drying.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityLocal SupplierN/AFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (250 mL), flame-dried

  • Reflux condenser and gas inlet/outlet adapter

  • Magnetic stirrer and heating mantle with temperature control

  • Dropping funnel

  • Inert atmosphere manifold (Schlenk line or balloon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Procedure

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 1. Assemble and flame-dry glassware under N₂/Ar. prep_2 2. Add anhydrous ethanol to the reaction flask. prep_1->prep_2 prep_3 3. Add Sodium Ethoxide (1.1 eq). Stir to dissolve. prep_2->prep_3 react_1 4. Prepare substrate solution: Dissolve keto-ester (1.0 eq) in anhydrous ethanol. react_2 5. Add substrate solution dropwise to the base at 0 °C. prep_3->react_2 react_1->react_2 react_3 6. Warm to room temp, then heat to reflux (e.g., 78 °C). react_2->react_3 react_4 7. Monitor reaction progress via TLC. react_3->react_4 work_1 8. Cool to 0 °C and quench with cold water. react_4->work_1 work_2 9. Neutralize with 1 M HCl to pH ~6-7. work_1->work_2 work_3 10. Extract with Ethyl Acetate (3x). work_2->work_3 work_4 11. Wash combined organic layers (NaHCO₃, Brine). work_3->work_4 work_5 12. Dry (MgSO₄), filter, and concentrate in vacuo. work_4->work_5 work_6 13. Purify crude product via column chromatography. work_5->work_6

Caption: Experimental workflow for the intramolecular condensation.

  • Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser, magnetic stir bar, and gas inlet. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Preparation: To the cooled flask, add anhydrous ethanol (80 mL). Carefully add solid sodium ethoxide (0.82 g, 12 mmol, 1.2 eq). Stir the mixture until the base is fully dissolved.

  • Substrate Addition: In a separate flask, dissolve this compound (2.75 g, 10 mmol, 1.0 eq) in anhydrous ethanol (20 mL). Transfer this solution to a dropping funnel.

  • Reaction Initiation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add the substrate solution dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion, typically within 4-8 hours.

  • Quenching and Work-up: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding 50 mL of cold deionized water.

  • Neutralization: Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data and Expected Outcomes

The success of the cyclization is contingent on maintaining strictly anhydrous conditions to prevent hydrolysis of the ester and quenching of the base.

Key Reaction Parameters
ParameterValue / RangeRationale / Notes
Scale 1 - 20 mmolThe protocol is optimized for this scale. Scale-up may require adjustments to heat transfer and addition times.
Equivalents of Base 1.1 - 1.5 eqA slight excess of base is required to drive the reaction equilibrium towards the product by deprotonating the final β-dicarbonyl system.[7]
Temperature Reflux (78 °C in EtOH)Thermal energy is necessary to overcome the activation energy for cyclization, especially for forming a strained ring system.
Reaction Time 4 - 12 hoursVaries with scale and substrate purity. Monitor by TLC for optimal results.
Expected Yield 40 - 65%Yields can be moderate due to the formation of a strained cyclopropane ring and potential for intermolecular side reactions.
Product Characterization

The final product, 1-Benzyl-1-azabicyclo[4.1.0]heptane-4,5-dione , should be characterized by standard analytical techniques:

  • ¹H NMR: Expect disappearance of the C6 methylene protons from the starting material and the appearance of new signals corresponding to the cyclopropyl protons.

  • ¹³C NMR: Expect the appearance of signals for the new quaternary carbon at C4 and the cyclopropyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the bicyclic product (C₁₄H₁₅NO₂), m/z = 229.11.

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the five-membered ring ketone and the newly formed ketone on the cyclopropane ring.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No Reaction / Low Conversion 1. Inactive base due to moisture contamination.2. Insufficient reaction temperature or time.1. Use freshly opened anhydrous solvents and high-quality sodium ethoxide. Consider preparing it in situ from sodium and ethanol.[9]2. Ensure reflux is maintained and extend the reaction time, monitoring by TLC.
Low Yield 1. Formation of intermolecular condensation products (polymers).2. Product decomposition under basic conditions.1. Use high-dilution conditions by adding the substrate solution more slowly to a larger volume of the solvent/base mixture.2. Minimize reaction time once TLC shows consumption of starting material.
Complex Mixture of Products 1. Side reactions such as Claisen-Schmidt condensation if other carbonyls are present as impurities.2. Epimerization at C4.1. Ensure the purity of the starting material.2. Purify the final product carefully using column chromatography with a slow gradient.
Difficult Work-up (Emulsion) Formation of salts or polymeric byproducts.Add more brine during the washing step and allow the layers to separate for a longer period. Gentle swirling instead of vigorous shaking can help. A filtration step before extraction may be beneficial.

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Anhydrous Solvents: Ethanol and toluene are flammable. Work in a well-ventilated area away from ignition sources.

  • Inert Atmosphere: When working with reactive reagents like sodium ethoxide, the exclusion of air and moisture is critical for both safety and reaction success. Ensure all glassware is properly dried and the inert gas flow is maintained.

  • Pressure: The reaction is performed at atmospheric pressure. Ensure the system is not closed to prevent pressure buildup, especially during heating.

References

  • Chemistry LibreTexts. (2024, September 30). 23.17: Summary of Reactions. Retrieved from [Link]

  • Dahinden, C., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reymond Group. (2022, April 25). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • Vo, D. D., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Tetrahedron Letters. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). Ch. 23 Summary of Reactions - Organic Chemistry. Retrieved from [Link]

  • Philippova, A. N., et al. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Retrieved from [Link]

  • Filo. (2025, May 30). Write the structure of the Dieckmann cyclization product formed on treatment... Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]

  • Quora. (2021, June 2). How is the conversion of ethanol to sodium ethoxide made? Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (2015, February 4). How can one make sodium ethoxide from ethanol? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound|19673-12-2. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 1-benzyl-5-oxoazepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, hydrochloride salt preparation, and potential applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a key heterocyclic scaffold. The azepane ring system is a recurring motif in pharmacologically active compounds, making this particular derivative a valuable building block for drug discovery programs. These protocols are designed to offer both procedural steps and the underlying scientific rationale, ensuring technical accuracy and reproducibility for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry. Unlike the more common five- and six-membered nitrogen heterocycles, the azepane scaffold offers a greater degree of three-dimensional complexity. This increased conformational flexibility can be advantageous for optimizing binding interactions with biological targets. The development of flexible and efficient synthetic methodologies for creating functionalized azepanes is a significant and ongoing task in drug discovery.

Substituted azepane derivatives have been identified as core components in a variety of biologically active agents, demonstrating potential as antiviral agents, glycosidase inhibitors, and anticancer therapeutics. Their utility in constructing novel molecular frameworks makes them attractive starting points for library synthesis and lead optimization campaigns. This guide focuses on a specific, versatile intermediate, this compound, detailing its preparation and potential for further chemical elaboration.

Synthesis of this compound

The synthesis of the title compound is achieved via a ring expansion reaction, a common strategy for accessing seven-membered rings from more readily available six-membered precursors. A particularly effective method involves the reaction of a substituted piperidone with ethyl diazoacetate, catalyzed by a Lewis acid.

Underlying Principle: Lewis Acid-Catalyzed Ring Expansion

The core of this synthesis is the reaction of an N-protected 4-piperidone with ethyl diazoacetate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds through the following key steps:

  • Activation: The Lewis acid coordinates to the carbonyl oxygen of the piperidone, increasing its electrophilicity.

  • Nucleophilic Attack: The nucleophilic diazoacetate attacks the activated carbonyl carbon.

  • Rearrangement: A migratory aptitude-driven rearrangement occurs, leading to the insertion of the diazoacetate-derived carbon into the ring, thus expanding the six-membered piperidone to a seven-membered azepane.

  • Protonation/Workup: Subsequent workup quenches the reaction and provides the desired β-keto ester.

This method is highly effective for generating functionalized azepan-5-ones, which are versatile intermediates for further chemical modification.

Experimental Protocol: Synthesis of the Free Base

This protocol is adapted from established procedures for the synthesis of similar N-protected azepane derivatives.

Materials:

  • N-benzyl-4-piperidone

  • Ethyl diazoacetate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Diethyl ether (anhydrous)

  • Saturated aqueous potassium carbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend N-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add ethyl diazoacetate (typically 1.3 equivalents) to the cooled suspension.

  • Following the addition of the diazoacetate, add boron trifluoride diethyl etherate (1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • After 1 hour, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. The mixture should become a clear solution.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous potassium carbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with saturated aqueous potassium carbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product is often of sufficient purity for direct use in the subsequent salt formation step.

Characterization Data (Illustrative)
ParameterExpected Value
Molecular Formula C₁₇H₂₃NO₃
Molecular Weight 289.37 g/mol
Appearance Yellow to amber oil
¹H NMR Consistent with structure
LC-MS (MH⁺) m/z 290.17

Preparation of the Hydrochloride Salt

The presence of a basic tertiary amine (the azepane nitrogen) allows for the straightforward preparation of a stable, crystalline hydrochloride salt. Salt formation is often desirable in drug development as it can improve a compound's solubility, stability, and handling properties.

Principle of Amine Salt Formation

The lone pair of electrons on the nitrogen atom of the tertiary amine can accept a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form a quaternary ammonium salt. This acid-base reaction is typically performed in an organic solvent in which the free base is soluble, but the resulting salt is not, leading to its precipitation.

Experimental Protocol: Hydrochloride Salt Preparation

Materials:

  • This compound (crude oil from previous step)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether (or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (approximately 1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

  • A precipitate (the hydrochloride salt) should form upon addition of the acid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to yield this compound hydrochloride.

Visualization of Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental process.

Synthesis_Scheme cluster_0 Synthesis of this compound Piperidone N-benzyl-4-piperidone Reaction Piperidone->Reaction Diazoacetate + Ethyl Diazoacetate Diazoacetate->Reaction Azepanone This compound Reaction->Azepanone BF3.OEt2, Et2O -78 °C to RT

Caption: Reaction scheme for the synthesis of the azepane core.

Workflow start Start: N-benzyl-4-piperidone reaction Ring Expansion Reaction (Ethyl Diazoacetate, BF3.OEt2) start->reaction workup Aqueous Workup (K2CO3) reaction->workup free_base Isolate Free Base (Oil) workup->free_base salt_formation Dissolve in Ether & Add HCl free_base->salt_formation precipitation Precipitation of HCl Salt salt_formation->precipitation end Final Product: Hydrochloride Salt (Solid) precipitation->end

Caption: Experimental workflow from starting material to final HCl salt.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not extensively documented in public literature, its structural features make it a highly valuable intermediate for creating libraries of potential drug candidates. The azepane scaffold is present in molecules targeting a range of diseases.

Scaffold for Novel Therapeutics

The core structure contains several handles for chemical modification:

  • The Keto Group (C5): Can be reduced to an alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions.

  • The Ester Group (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to a primary alcohol.

  • The N-Benzyl Group: Can be removed via catalytic hydrogenation to yield the secondary amine, which can then be functionalized with a wide array of substituents to explore structure-activity relationships (SAR).

Precedent in Biologically Active Molecules

The broader class of substituted azepanes has shown significant promise in several therapeutic areas:

  • CCR2 Antagonists: The chemokine receptor CCR2 is a target for inflammatory diseases. Novel antagonists based on a tetrahydro-pyrido[4,3-c]azepin-5-one scaffold have been developed with nanomolar inhibitory activity.[1]

  • Multidrug Resistance (MDR) Reversal Agents: Certain dibenzo[c,e]azepine-5-ones have been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, suggesting a potential role in oncology.[2]

  • General Drug Discovery: The development of robust and scalable asymmetric syntheses for substituted azepane-2-carboxylate derivatives highlights their importance as building blocks in drug discovery projects.[3][4]

The title compound serves as an excellent starting point for accessing analogs of these and other biologically active azepane-containing molecules. Its synthesis from common starting materials provides a practical route to explore this important area of chemical space.

Conclusion

This compound is a versatile chemical intermediate whose synthesis is readily achievable through established ring expansion methodologies. The subsequent preparation of its hydrochloride salt provides a stable, easy-to-handle solid suitable for further synthetic elaboration or for use in screening libraries. Given the proven track record of the azepane scaffold in successful drug discovery programs, this compound represents a valuable tool for medicinal chemists aiming to develop novel therapeutics.

References

  • Wang, Y., et al. (2012). Synthesis and Evaluation of Substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated Multidrug Resistance Reversal Agents. Bioorganic & Medicinal Chemistry Letters, 22(8), 2675-80. Available at: [Link]

  • Vo, D. D., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-40. Available at: [Link]

  • Zhang, Z., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 26(12), 3463-3474. Available at: [Link]

  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]

  • ResearchGate. (n.d.). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Available at: [Link]

Sources

Application Note: Strategic Use of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in the Synthesis of Novel 5-HT2C Receptor Agonist Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: Targeting the 5-HT2C Receptor

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in contemporary drug discovery. Predominantly expressed in the central nervous system, it modulates a wide array of neurological processes. Agonism of the 5-HT2C receptor has shown therapeutic promise for treating conditions such as obesity, schizophrenia, and substance abuse disorders. The development of selective 5-HT2C agonists remains a significant challenge, as off-target effects at the related 5-HT2A and 5-HT2B receptors can lead to hallucinations and cardiac valvulopathy, respectively. Consequently, the synthesis of novel, highly selective agonist candidates is an area of intense research.

The azepane ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally-acting therapeutic agents.[1][2] "Ethyl 1-benzyl-5-oxoazepane-4-carboxylate" is a strategically designed synthetic intermediate that provides an ideal platform for constructing a diverse library of azepane-based compounds. Its key features include:

  • An N-benzyl group , which serves as a stable and reliable protecting group that can be removed under mild hydrogenolysis conditions.[3]

  • A C5-ketone , providing a reactive handle for introducing molecular diversity through reactions like reductive amination.[4]

  • A C4-ethyl carboxylate , which can be further modified (e.g., via amidation) or used to influence the stereochemistry of adjacent centers.

This application note details a robust, two-step protocol for the transformation of this key intermediate into a deprotected β-amino ester scaffold, a core structure for developing novel 5-HT2C agonists analogous to established compounds like WAY-163909.[5][6][7]

Overall Synthetic Strategy

The overarching goal is to convert the protected, multifunctional starting material into a versatile secondary amine that can be further elaborated. The strategy involves two critical transformations:

  • N-Debenzylation: Selective removal of the benzyl protecting group via catalytic hydrogenation to unmask the secondary amine.

  • Reductive Amination: Conversion of the C5-ketone into a primary amine, creating a β-amino ester moiety.

This sequence provides a core scaffold with two key diversification points: the newly formed secondary amine at the 1-position and the newly introduced primary amine at the 5-position.

G A This compound (Starting Material) B Step 1: Catalytic Hydrogenolysis (N-Debenzylation) A->B H₂, Pd/C C Ethyl 5-oxoazepane-4-carboxylate (Deprotected Intermediate) B->C D Step 2: Reductive Amination (Ketone to Amine Conversion) C->D NH₄OAc, NaBH(OAc)₃ E Ethyl 5-aminoazepane-4-carboxylate Scaffold (Final Core Structure) D->E F Further Derivatization (SAR Studies) E->F Alkylation, Acylation, etc. G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular release) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response (Neuronal Excitability) PKC->Response Leads to

Sources

Application Note: A Robust Protocol for the N-Benzylation of 5-Oxoazepane-4-carboxylates via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental procedure for the N-benzylation of 5-oxoazepane-4-carboxylate scaffolds. These seven-membered heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their conformational flexibility and utility as core structures in various therapeutic agents. The protocol herein details a highly efficient one-pot reductive amination strategy using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed, step-by-step workflow from reaction setup to product characterization, and provide troubleshooting insights to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction & Scientific Principle

The 5-oxoazepane-4-carboxylate core is a valuable building block in the synthesis of complex nitrogen-containing molecules. Functionalization of the ring nitrogen is a common strategy to modulate the scaffold's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. N-benzylation, in particular, introduces a key hydrophobic and aromatically interactive group, often serving as a crucial pharmacophore or a synthetic handle for further elaboration.

The most direct and reliable method for this transformation is reductive amination .[1] This powerful reaction converts a carbonyl group (in this case, the C5-ketone of the azepane ring) and an amine (benzylamine) into a secondary amine. The process occurs in two principal stages within a single reaction vessel:

  • Iminium Ion Formation: The ketone on the azepane ring reacts with benzylamine under mildly acidic conditions to form a protonated imine, known as an iminium ion. This step is a reversible equilibrium.

  • In Situ Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the iminium ion to form the target C-N single bond, yielding the N-benzylated product.

The success of a one-pot reductive amination hinges on the choice of the reducing agent. While powerful hydrides like sodium borohydride (NaBH₄) can perform the reduction, they are also capable of reducing the starting ketone, leading to undesired side products.[2] Therefore, NaBH₄ would necessitate a two-step procedure: pre-formation and isolation of the imine, followed by reduction.[3]

Our protocol leverages Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) , a superior reagent for this application. The electron-withdrawing acetoxy groups temper the reactivity of the borohydride, making it selective for the reduction of the electrophilic iminium ion over the less reactive ketone carbonyl.[4][5] This chemoselectivity allows all reagents to be combined in a single pot, simplifying the procedure and often leading to higher yields.[3] A catalytic amount of acetic acid is employed to facilitate the formation of the iminium ion intermediate without creating overly acidic conditions that could compromise acid-sensitive functional groups.[3][4]

Visualized Reaction Scheme and Workflow

Overall Chemical Transformation

Caption: General reaction scheme for N-benzylation.

Step-by-Step Experimental Workflow

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • Ethyl 5-oxoazepane-4-carboxylate (or other alkyl ester) (≥95%)

    • Benzylamine (≥99%)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%, moisture-sensitive)

    • Glacial Acetic Acid (AcOH) (≥99.7%)

    • 1,2-Dichloroethane (DCE), anhydrous (DriSolv® or equivalent)

    • Ethyl Acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deuterated chloroform (CDCl₃) for NMR

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Glassware for liquid-liquid extraction (separatory funnel)

    • Glassware for column chromatography

Reagent Stoichiometry (Example for 1.0 mmol Scale)
ReagentMW ( g/mol )Amount (mg)Volume (µL)MmolEquivalents
Ethyl 5-oxoazepane-4-carboxylate185.22185-1.001.0
Benzylamine107.151181081.101.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318-1.501.5
Glacial Acetic Acid (AcOH)60.051211.50.200.2
1,2-Dichloroethane (DCE)--5,000 (5 mL)--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 5-oxoazepane-4-carboxylate (185 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (5 mL) and stir until the solid is fully dissolved. Add benzylamine (108 µL, 1.1 mmol, 1.1 equiv) via syringe, followed by glacial acetic acid (11.5 µL, 0.2 mmol, 0.2 equiv).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This pre-stirring period is crucial for establishing the equilibrium concentration of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv) to the stirring solution in three equal portions over 15-20 minutes. Note: The reaction is typically exothermic; portion-wise addition helps control the temperature.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the consumption of the starting material by TLC (e.g., using 30% EtOAc/Hexanes as eluent) or LC-MS. The reaction is complete when the limiting reagent (the azepane starting material) is no longer visible.

  • Work-up - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Work-up - Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, is typically effective for separating the product from non-polar impurities and baseline material.

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate in vacuo to afford the N-benzyl-5-oxoazepane-4-carboxylate as a pure compound. Confirm the structure and purity using the analytical methods below.

Product Characterization (Self-Validation)

A successful synthesis must be validated by thorough characterization of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the incorporation of the benzyl group.

    • Key Signals: Look for two new doublets around 3.6-3.8 ppm (J ≈ 14 Hz), corresponding to the diastereotopic benzylic protons (-N-CH₂ -Ph). The aromatic protons of the benzyl group should appear as a multiplet between 7.2-7.4 ppm. The N-H proton signal from the starting material will be absent.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Key Signals: Expect a new resonance for the benzylic carbon around 50-55 ppm. Aromatic carbons will appear in the 127-140 ppm region.[6][8]

  • HRMS (High-Resolution Mass Spectrometry):

    • Analysis: ESI-TOF analysis should show a prominent [M+H]⁺ peak corresponding to the exact mass of the protonated product (C₁₆H₂₁NO₃, Calculated [M+H]⁺: 276.1594), confirming the correct molecular formula.[9][10]

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • Key Bands: The spectrum will be dominated by two strong C=O stretching bands: one for the ester (~1730 cm⁻¹) and one for the ketone (~1710 cm⁻¹). The N-H stretch from the starting material (around 3300 cm⁻¹) will have disappeared.[9]

Field Insights & Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Inactive or wet NaBH(OAc)₃. 2. Insufficient imine formation. 3. Steric hindrance.1. Use a fresh bottle of NaBH(OAc)₃; handle quickly to minimize atmospheric moisture exposure. 2. Increase the pre-stirring time after adding AcOH to 1-2 hours. 3. If the substrate is highly hindered, consider adding a dehydrating agent like Ti(iPrO)₄ (1.2 equiv) before adding the reducing agent.[11][12]
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient purification.1. The product is a tertiary amine and may have some water solubility, especially if protonated. Ensure the aqueous layer is thoroughly back-extracted. 2. Use a shallow gradient during column chromatography to ensure good separation.
Presence of Side Products 1. Reduction of the starting ketone. 2. Dialkylation of benzylamine (unlikely here).1. This indicates the reducing agent was too harsh or the conditions were too acidic. STAB is highly selective, so this is rare.[3] Ensure the correct reagent was used. 2. Use of a slight excess (1.1-1.2 equiv) of the primary amine minimizes this.

Conclusion

The one-pot reductive amination protocol detailed in this note represents a highly efficient, reliable, and scalable method for the N-benzylation of 5-oxoazepane-4-carboxylate derivatives. By employing the chemoselective reducing agent sodium triacetoxyborohydride, this procedure avoids the formation of common side products and simplifies the experimental workflow, making it an invaluable tool for researchers in synthetic and medicinal chemistry. The inclusion of in-process monitoring and comprehensive final product characterization ensures the integrity and reproducibility of the results.

References

  • Designer-Drug.com. Reductive amination with Titanium(IV)Isopropoxide. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 853-856. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. Available from: [Link]

  • Bhattacharyya, S. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Tetrahedron Letters, 31(39), 5631-5634. Available from: [Link]

  • Bhattacharyya, S., et al. (2000). Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform: Application in the Generation of Urea and Amide Libraries. Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124. Available from: [Link]

  • Neves, A. C., et al. (2015). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 12(1). Available from: [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Available from: [Link]

  • Cui, X., et al. (2006). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2006(12), 1833-1836. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. Available from: [Link]

  • Lee, S., & Larrow, J. F. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(21), 5376-5379. Available from: [Link]

  • Wieczorek, E., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36561-36570. Available from: [Link]

  • da Silva, A. C., et al. (2021). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. Molbank, 2021(2), M1219. Available from: [Link]

  • ResearchGate. Reductive N‐alkylation of amines 2 with ketone 6. Available from: [Link]

  • ResearchGate. (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114. Available from: [Link]

  • Martynaitis, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 99-109. Available from: [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Application Note: A Scalable and Efficient Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a key heterocyclic intermediate in the development of novel therapeutics. The synthetic strategy is centered around a robust and scalable Dieckmann condensation of an acyclic diester precursor, which is efficiently prepared via a double Michael addition. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering in-depth technical insights, step-by-step protocols, and critical process considerations to ensure a safe, efficient, and reproducible synthesis.

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility allows for optimal binding to various biological targets. Specifically, substituted azepan-5-ones, such as this compound, serve as crucial building blocks for more complex molecular architectures, including potent agonists for serotonin receptors.[3] The controlled and efficient synthesis of these intermediates at scale is therefore a critical endeavor in modern drug development.

This document outlines a two-step synthetic sequence that is both high-yielding and amenable to industrial-scale production. The methodology is grounded in well-established organic transformations, with a focus on providing practical guidance and explaining the rationale behind key experimental choices to facilitate successful implementation.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is achieved through a logical and efficient two-step process. The first step involves the synthesis of the acyclic precursor, diethyl 4-(benzylamino)heptanedioate, via a double Michael addition of benzylamine to ethyl acrylate. The second, and key, step is the intramolecular Dieckmann condensation of this diester to yield the desired cyclic β-keto ester.

Synthetic_Pathway Benzylamine Benzylamine Precursor Diethyl 4-(benzylamino)heptanedioate Benzylamine->Precursor Michael Addition EthylAcrylate Ethyl Acrylate (2 eq.) EthylAcrylate->Precursor FinalProduct This compound Precursor->FinalProduct Dieckmann Condensation Base Strong Base (e.g., Sodium Ethoxide) Base->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Diethyl 4-(benzylamino)heptanedioate

Expertise & Experience: The Rationale Behind the Michael Addition

The synthesis of the diester precursor is achieved through a double Michael addition of benzylamine to an excess of ethyl acrylate. This reaction is a classic example of conjugate addition and is favored for its high atom economy and generally clean reaction profile. The use of excess ethyl acrylate ensures the complete dialkylation of the primary amine. While the reaction can proceed without a catalyst, for large-scale operations, careful temperature control is crucial to manage the exothermicity of the reaction and prevent polymerization of the acrylate.

Detailed Protocol: Large-Scale Synthesis of Diethyl 4-(benzylamino)heptanedioate

Materials:

Reagent/SolventMolecular WeightMoles (for a 1 kg scale)Quantity
Benzylamine107.15 g/mol 9.33 mol1.00 kg
Ethyl Acrylate100.12 g/mol 20.53 mol2.06 kg
Ethanol46.07 g/mol -5.0 L

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Initial Charge: Charge the reactor with benzylamine (1.00 kg, 9.33 mol) and ethanol (5.0 L). Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Addition of Ethyl Acrylate: Add ethyl acrylate (2.06 kg, 20.53 mol) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the consumption of benzylamine is complete.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude oil, diethyl 4-(benzylamino)heptanedioate, is of sufficient purity for use in the next step without further purification.

Part 2: Dieckmann Condensation to this compound

Expertise & Experience: Navigating the Dieckmann Condensation

The core of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation that forms the seven-membered azepane ring.[4][5] This reaction is base-catalyzed and requires a strong base to generate the enolate intermediate.[6][7] Sodium ethoxide is a common and cost-effective choice for large-scale production.[3] A critical aspect of this reaction is the use of a stoichiometric amount of base, as the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction to completion.[4] The choice of an aprotic solvent like toluene is preferred for large-scale operations to facilitate the removal of the ethanol byproduct by azeotropic distillation, which further drives the equilibrium towards the product.

Dieckmann_Mechanism cluster_0 Reaction Steps A Diester Precursor B Enolate Formation (α-deprotonation) A->B Base (EtO⁻) C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E - EtOH F β-Keto Ester (Product) E->F G Deprotonation of Product F->G Base (EtO⁻) H Acidic Workup G->H H₃O⁺ I Final Product H->I

Caption: Simplified mechanism of the Dieckmann condensation.

Detailed Protocol: Large-Scale Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightMoles (for a ~2.88 kg scale)Quantity
Diethyl 4-(benzylamino)heptanedioate307.41 g/mol 9.33 mol~2.88 kg (from Part 1)
Sodium Ethoxide68.05 g/mol 10.26 mol0.70 kg
Toluene--10.0 L
2M Hydrochloric Acid--As needed
Saturated Sodium Bicarbonate Solution--As needed
Dichloromethane--For extraction
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • Reactor Setup: Use a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, Dean-Stark trap with a condenser, and a nitrogen inlet.

  • Azeotropic Drying: Charge the reactor with the crude diethyl 4-(benzylamino)heptanedioate (~2.88 kg, 9.33 mol) and toluene (10.0 L). Heat the mixture to reflux and collect any residual water in the Dean-Stark trap.

  • Base Addition: Cool the solution to 50-60 °C and add sodium ethoxide (0.70 kg, 10.26 mol) portion-wise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C). Ethanol will begin to co-distill with the toluene. Continue to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water (5.0 L).

    • Acidify the aqueous layer to pH 4-5 with 2M hydrochloric acid.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 3.0 L).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2.0 L) and then brine (2.0 L).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or silica gel chromatography to afford this compound as a pale yellow oil.

Product Characterization and Data

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol [8]
Appearance Pale yellow oil
Boiling Point 389.8 ± 42.0 °C at 760 mmHg[8]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 5H), 4.18 (q, J=7.1 Hz, 2H), 3.65 (s, 2H), 3.50-3.40 (m, 1H), 2.80-2.60 (m, 4H), 2.50-2.30 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208.5, 172.0, 138.0, 129.0, 128.5, 127.3, 63.0, 61.0, 58.0, 56.0, 42.0, 38.0, 14.2.
Mass Spectrum (ESI-MS) m/z: 276.1 [M+H]⁺

Note: NMR data is predicted and based on typical chemical shifts for similar structures. Actual experimental data should be used for confirmation.

Safety and Handling Precautions

  • Benzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Handle in a fume hood and away from ignition sources.

  • Sodium Ethoxide: Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in an inert atmosphere (e.g., glovebox or under nitrogen) and wear appropriate PPE.

  • Toluene and Dichloromethane: Flammable/volatile solvents. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The two-step synthesis of this compound presented in this application note offers a reliable and scalable method for the production of this valuable intermediate. By providing detailed protocols and insights into the underlying chemical principles, this guide aims to empower researchers and process chemists to confidently and efficiently synthesize this key building block for the advancement of their drug discovery and development programs.

References

  • AU2008231543A1 - Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists - Google Patents. [URL: https://patents.google.
  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Reactions_at_the_Alpha-Carbon_Part_II/6.
  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [URL: https://openstax.ncsu.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis. [URL: https://www.chemicalbook.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [URL: https://www.organic-chemistry.
  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [URL: https://library.fiveable.
  • Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses. [URL: https://www.guidechem.com/news/n-benzyl-4-piperidone-synthesis-and-uses-1020022.html]
  • Angene Chemical. (n.d.). This compound|19673-12-2. [URL: https://www.angenechemical.com/product/ag003q0g.html]
  • Alfa Chemistry. (n.d.). Dieckmann Condensation. [URL: https://www.alfa-chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-bases-in-dieckmann-condensation-for-the-synthesis-of-cyclic-beta-keto-esters/]
  • ResearchGate. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [URL: https://www.researchgate.
  • AA Blocks. (n.d.). 19673-12-2 | MFCD11045474 | this compound. [URL: https://www.aablocks.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [URL: https://www.masterorganicchemistry.
  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/8757723/]

Sources

Application Notes and Protocols: Harnessing Ethyl 1-benzyl-5-oxoazepane-4-carboxylate for the Construction of Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocyclic ring system, known as the azepane scaffold, has garnered significant attention in medicinal chemistry due to its conformational flexibility. This unique characteristic allows for the precise three-dimensional positioning of substituents, facilitating tailored interactions with a diverse range of biological targets. Consequently, the azepane motif is a core component of numerous FDA-approved drugs and a multitude of therapeutic candidates under investigation.[1] The strategic incorporation of such privileged scaffolds in drug discovery campaigns is a time-honored approach to imbue molecules with favorable pharmacokinetic and pharmacodynamic properties.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore novel areas of chemical space and identify new biological activities.[2] Parallel synthesis is a powerful methodology within DOS that enables the rapid generation of large numbers of discrete compounds.[2][3] This application note details the utility of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate as a versatile building block for the parallel synthesis of compound libraries, providing researchers in drug discovery with a robust platform for the generation of novel chemical entities.

The subject molecule is strategically functionalized with three key handles for diversification: a ketone, an ester, and a protected secondary amine. This trifecta of reactive sites allows for a systematic and combinatorial exploration of chemical space around the central azepane core.

Chemical Properties and Strategic Diversification of the Scaffold

This compound possesses a unique combination of functional groups that can be selectively addressed to generate a library of analogs.

  • The Ketone at C5: This functionality is a prime site for modification. It can undergo reductive amination with a wide array of primary and secondary amines to introduce diverse side chains.[4]

  • The Ethyl Ester at C4: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. This classic amide bond formation is a cornerstone of medicinal chemistry.[5][6][7]

  • The N-Benzyl Protecting Group: The benzyl group serves as a stable protecting group for the ring nitrogen. It can be removed under hydrogenolysis conditions to reveal the secondary amine, which can then be acylated, alkylated, or used in other functionalization reactions.

  • α-Carbon to the Ketone: The methylene group at C3, being adjacent to the ketone, can be deprotonated to form an enolate, which can then be alkylated with various electrophiles, further expanding the structural diversity of the library.[8][9][10][11][12]

The strategic and sequential manipulation of these functional groups forms the basis of the parallel synthesis library design.

Workflow for Parallel Synthesis Library Generation

The generation of a diverse library from this compound can be conceptualized as a multi-pronged approach, where each arm of the synthesis explores a different vector of chemical space. The following diagram illustrates a potential workflow.

G A This compound B Reductive Amination at C5 A->B E Ester Hydrolysis at C4 A->E J α-Alkylation at C3 A->J M Debenzylation (N1) A->M D Library A: C5-Amino Analogs B->D C Amine Library (R1-NH2) C->B F Carboxylic Acid Intermediate E->F G Amide Coupling F->G I Library B: C4-Amide Analogs G->I H Amine Library (R2-NH2) H->G L Library C: C3-Alkylated Analogs J->L K Alkyl Halide Library (R3-X) K->J N Secondary Amine Intermediate M->N O Acylation/Alkylation N->O Q Library D: N1-Substituted Analogs O->Q P Acyl Halide/Alkyl Halide Library (R4-X) P->O

Caption: Parallel synthesis workflow for the diversification of this compound.

Experimental Protocols

The following protocols are designed for execution in a parallel synthesis format, typically utilizing 96-well plates or arrays of reaction blocks. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Reductive Amination at the C5-Ketone (Library A)

This protocol describes the reaction of the C5-ketone with a library of primary amines.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines formed in situ, making it ideal for one-pot reductive aminations.[4] Dichloroethane is a common solvent for this reaction. The use of a slight excess of the amine and reducing agent drives the reaction to completion.

Materials:

  • This compound

  • Library of primary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound in DCE (e.g., 200 µL of a 0.5 M solution, 0.1 mmol).

  • To each well, add a solution of a unique primary amine from the library in DCE (e.g., 220 µL of a 0.5 M solution, 0.11 mmol, 1.1 equivalents).

  • Add glacial acetic acid to each well (e.g., 6 µL, 0.1 mmol, 1 equivalent) to catalyze imine formation.

  • Seal the reaction block and shake at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride to each well (e.g., 32 mg, 0.15 mmol, 1.5 equivalents).

  • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.

  • Extract the products by adding DCM to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

  • Pass the combined organic extracts for each well through a plug of anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude products, which can be purified by parallel HPLC if necessary.

ReagentMolar Equiv.Purpose
Amine1.1Reactant
Acetic Acid1.0Catalyst for imine formation
NaBH(OAc)₃1.5Reducing agent

Table 1: Key reagent stoichiometry for reductive amination.

Protocol 2: Ester Hydrolysis and Amide Bond Formation (Library B)

This two-step protocol first hydrolyzes the ethyl ester and then couples the resulting carboxylic acid with an amine library.

Rationale: Lithium hydroxide is a standard reagent for the saponification of esters. For the amide coupling, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, and DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.[7]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • HATU

  • Library of primary and secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure - Step 1: Ester Hydrolysis

  • Dissolve this compound in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Procedure - Step 2: Parallel Amide Coupling

  • To each well of a 96-well reaction block, add a solution of the carboxylic acid intermediate in DMF (e.g., 200 µL of a 0.5 M solution, 0.1 mmol).

  • Add a solution of a unique amine from the library in DMF (e.g., 220 µL of a 0.5 M solution, 0.11 mmol, 1.1 equivalents).

  • Add a solution of HATU in DMF (e.g., 220 µL of a 0.5 M solution, 0.11 mmol, 1.1 equivalents).

  • Add DIPEA (e.g., 52 µL of a 1.0 M solution in DMF, 0.052 mmol, 3 equivalents).

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • The crude reaction mixtures can be purified directly by parallel preparative HPLC.

ReagentMolar Equiv.Purpose
Amine1.1Reactant
HATU1.1Coupling agent
DIPEA3.0Base

Table 2: Key reagent stoichiometry for amide coupling.

Protocol 3: α-Alkylation of the Ketone (Library C)

This protocol describes the alkylation of the enolate formed from the β-keto ester.

Rationale: LDA (Lithium diisopropylamide) is a strong, non-nucleophilic base suitable for forming the kinetic enolate of the ketone. The reaction is performed at low temperature to control the enolization and subsequent alkylation.[11]

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Library of alkyl halides (e.g., iodomethane, benzyl bromide, allyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To each well of a pre-chilled (-78 °C) 96-well reaction block, add a solution of this compound in anhydrous THF (e.g., 200 µL of a 0.5 M solution, 0.1 mmol).

  • Slowly add a solution of LDA (1.1 equivalents) to each well while maintaining the low temperature.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of a unique alkyl halide from the library in anhydrous THF (1.2 equivalents) to each well.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the products with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the products by parallel flash chromatography or preparative HPLC.

ReagentMolar Equiv.Purpose
LDA1.1Base for enolate formation
Alkyl Halide1.2Electrophile

Table 3: Key reagent stoichiometry for α-alkylation.

Conclusion

This compound is a highly valuable and versatile starting material for the construction of diverse chemical libraries through parallel synthesis. The presence of multiple, orthogonally reactive functional groups allows for a systematic and efficient exploration of the chemical space surrounding the privileged azepane scaffold. The protocols outlined in this application note provide a robust framework for researchers and scientists in drug discovery to generate novel compound collections for high-throughput screening and lead optimization campaigns. The adaptability of these methods allows for the incorporation of a wide range of building blocks, ensuring the generation of libraries with significant structural and functional diversity.

References

  • Dupas, A., Lhotellier, P.-A., Guillamot, G., Meyer, C., & Cossy, J. (2019). Synthesis of Highly Substituted Azepanones from 2H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. Organic Letters, 21(10), 3589–3593. [Link]

  • PubMed. (2019). Synthesis of Highly Substituted Azepanones from 2 H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates. In Organic Chemistry (2nd ed.). Oxford University Press.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Meyers, A. I. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Klein, D. (2021, April 12). Alkylation of Enolates [ORGANIC CHEMISTRY] Klein 22.5 [Video]. YouTube. [Link]

  • BioDuro. (n.d.). Parallel Synthesis. [Link]

  • Asynt. (2022, September 7). A Quick Introduction to Parallel Synthesis. [Link]

  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906–35916. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed. (2017). Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. [Link]

  • RWTH Publications. (n.d.). BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • ResearchGate. (n.d.).
  • GCRIS. (n.d.). STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. [Link]

  • PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable azepane derivative.

I. Introduction to the Synthesis

This compound is a key heterocyclic scaffold in medicinal chemistry.[1][2] Its synthesis is most commonly achieved via an intramolecular Dieckmann condensation of a corresponding acyclic diester.[3][4][5] This reaction, while powerful for forming the seven-membered azepane ring, is often plagued by challenges that can significantly impact the reaction yield and product purity.[6] This guide will address these common issues and provide robust solutions.

The core reaction is the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][7] The stability of the five- and six-membered rings makes them preferred products in many cases, but the formation of seven-membered rings like azepane is also feasible.[3][8]

II. Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific problems encountered during the synthesis of this compound, providing explanations for the underlying chemical principles and actionable solutions.

Issue 1: Consistently Low or No Yield of the Desired Product

Symptoms:

  • Recovery of a significant amount of starting diester.

  • Formation of a complex mixture of unidentifiable byproducts.

  • Complete absence of the target β-keto ester.

Potential Causes & Solutions:

Potential CauseIn-Depth Explanation & Recommended Action
Inactive or Inappropriate Base The Dieckmann condensation is critically dependent on a sufficiently strong base to deprotonate the α-carbon of the ester, initiating the cyclization.[7][9] The pKa of an ester's α-proton is approximately 25, requiring a strong base for efficient enolate formation.[10] Solution: Instead of traditional sodium ethoxide in ethanol, which can contain moisture leading to hydrolysis, switch to a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.[6][11] Ensure at least one full equivalent of the base is used, as the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[9]
Presence of Water or Protic Impurities Water is the primary culprit for low yields in Dieckmann condensations. It can quench the base, hydrolyze the starting ester, and hydrolyze the desired β-keto ester product.[9][11] Solution: Rigorously dry all glassware, solvents, and reagents. Handle hygroscopic bases like NaH and KOtBu under an inert atmosphere (e.g., argon or nitrogen). Commercial grades of some bases may be partially hydrolyzed and may require the use of freshly prepared or sublimed material.[12]
Unfavorable Reaction Equilibrium If the product β-keto ester lacks an acidic proton between the two carbonyls, the final deprotonation step that drives the reaction forward cannot occur, and the equilibrium may not favor the product.[9] Solution: For this compound, this is not an issue as the product has an enolizable proton. However, for other derivatives, this could be a factor.
Issue 2: Significant Formation of a Carboxylic Acid Byproduct

Symptom:

  • Isolation of a significant amount of a carboxylic acid, identified as the hydrolyzed starting diester or the hydrolyzed product.

Root Cause Analysis & Mitigation Strategy:

This is a classic case of ester hydrolysis, also known as saponification. The presence of hydroxide ions, which can be generated from residual moisture reacting with the alkoxide base, attacks the ester carbonyl, leading to the formation of a carboxylate salt.[11]

Mitigation Workflow:

Caption: Workflow to mitigate hydrolysis during synthesis.

Issue 3: Product Decarboxylation During Workup or Purification

Symptom:

  • Isolation of a ketone byproduct, resulting from the loss of the carboxylate group.

Mechanistic Insight & Preventative Measures:

The β-keto ester product can be hydrolyzed to a β-keto acid, particularly during acidic workup. These β-keto acids are often thermally unstable and can readily lose carbon dioxide (decarboxylate) upon heating to yield a ketone.[13][14][15]

Preventative Measures:

  • Low-Temperature Workup: Perform the acidic workup at low temperatures (e.g., 0 °C) to minimize hydrolysis.

  • Avoid Strong Acids/Bases: Use a mild acid, such as saturated aqueous ammonium chloride, for quenching the reaction.[11]

  • Minimize Heating During Purification: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. Column chromatography at room temperature is a milder alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: For maximizing yield and minimizing side reactions, a combination of sodium hydride (NaH) as the base in anhydrous toluene or tetrahydrofuran (THF) is highly recommended.[11] This system avoids the introduction of nucleophilic alkoxides and minimizes the presence of water.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting diester and the appearance of the product spot.

Q3: My purification by column chromatography is difficult due to streaking of the product. How can I improve this?

A3: The β-keto ester product is acidic and can interact strongly with silica gel, leading to streaking. To improve chromatography, consider adding a small amount of a mild acid, such as acetic acid (0.1-1%), to the eluent. This can help to protonate the compound and reduce its interaction with the silica.

Q4: Can I use a different protecting group for the nitrogen instead of benzyl?

A4: Yes, other protecting groups can be used. For instance, a carbamate protecting group like Cbz (benzyloxycarbonyl) has been reported in the synthesis of similar structures.[16] The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions.

IV. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound, incorporating the troubleshooting advice discussed above.

Materials:

  • Appropriate acyclic diester precursor

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Under an argon atmosphere, add sodium hydride to a flame-dried, three-neck round-bottom flask containing anhydrous toluene.

  • Addition of Starting Material: Slowly add a solution of the diester in dry toluene to the stirred suspension of sodium hydride. A catalytic amount of dry ethanol can be carefully added to initiate the reaction (Caution: Hydrogen gas will evolve).

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for several hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction to room temperature and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Add NaH and Toluene under Argon react1 Slowly add diester solution prep2->react1 react2 Reflux and monitor by TLC react1->react2 workup1 Cool and Quench with aq. NH4Cl react2->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1

Caption: Optimized workflow for the synthesis.

V. References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • International Journal of Applied Research. New approach of the synthesis of β-ketoesters. [Link]

  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • ResearchGate. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Angene Chemical. This compound|19673-12-2. [Link]

  • University of Calgary. Chapter 21: Ester Enolates. [Link]

  • ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

  • PubMed. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. [Link]

  • Sci-Hub. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important azepane scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing detailed troubleshooting advice and optimized protocols to ensure the integrity and success of your experiments.

Introduction

The synthesis of this compound, a key intermediate for various pharmacologically active molecules, is most commonly achieved through an intramolecular Dieckmann condensation. This reaction, while powerful for the formation of the seven-membered ring, can be susceptible to several side reactions that may impact yield and purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My Dieckmann condensation reaction is resulting in a low yield of this compound, or I am recovering mostly starting material. What are the likely causes and how can I resolve this?

Answer: A low or non-existent yield in a Dieckmann condensation typically points to issues with the reaction conditions, specifically the base, solvent, or reaction time.

Causality and Resolution:

  • Insufficient Base Strength or Stoichiometry: The Dieckmann condensation is an equilibrium process. To drive the reaction forward, a stoichiometric amount of a strong base is required to deprotonate the newly formed, acidic β-keto ester, shifting the equilibrium towards the product. Using a weak base or a catalytic amount will not be sufficient.

    • Recommendation: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). Ensure you are using at least one full equivalent of the base relative to the starting diester.

  • Presence of Protic Impurities: The enolate intermediate in the Dieckmann condensation is highly basic and will be quenched by any protic impurities, such as water or alcohols, in the reaction mixture. This will halt the cyclization and lead to recovery of the starting material.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Protic solvents will interfere with the reaction, while the polarity of aprotic solvents can influence the stability of the enolate.

    • Recommendation: Aprotic solvents such as tetrahydrofuran (THF), toluene, or diethyl ether are suitable for this reaction.

Experimental Protocol: Optimized Dieckmann Condensation

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the starting diester (1 equivalent) in anhydrous toluene to the cooled suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Proceed with aqueous workup and extraction.

G cluster_start Reaction Setup cluster_reaction Dieckmann Condensation cluster_workup Workup Start Starting Diester & Anhydrous Solvent Enolate Enolate Formation Start->Enolate Addition of Base Base Strong Base (e.g., NaH) Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Nucleophilic Attack Product_Enolate Product Enolate (Deprotonated) Cyclization->Product_Enolate Elimination of Alkoxide Quench Aqueous Quench (e.g., NH4Cl) Product_Enolate->Quench Acidic Workup Protonation Protonation Quench->Protonation Final_Product This compound Protonation->Final_Product

Issue 2: Presence of a Significant Amount of a Carboxylic Acid Byproduct

Question: My crude product mixture shows a significant amount of a carboxylic acid, which I suspect is the hydrolyzed form of my desired β-keto ester. What causes this and how can I prevent it?

Answer: The presence of a carboxylic acid byproduct is a clear indication of ester hydrolysis. The β-keto ester product is susceptible to hydrolysis under both acidic and basic conditions, particularly during the workup and purification stages.

Causality and Resolution:

  • Harsh Aqueous Workup: Prolonged exposure to strong acids or bases during the workup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Recommendation: Perform the aqueous workup at low temperatures (0-5 °C) and use mild acidic solutions (e.g., saturated ammonium chloride) for quenching. Minimize the time the product is in contact with the aqueous phase.

  • Inappropriate pH during Purification: Silica gel chromatography can sometimes have an acidic character, which can promote hydrolysis if the product is left on the column for an extended period.

    • Recommendation: If hydrolysis during chromatography is suspected, consider using a deactivated silica gel (e.g., by pre-treating with a triethylamine solution in the eluent). Alternatively, purification by recrystallization, if feasible, can avoid this issue.

Experimental Protocol: Mild Aqueous Workup

  • After the reaction is complete, cool the reaction mixture to 0 °C.

  • Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

G cluster_hydrolysis Ester Hydrolysis BetaKetoEster This compound CarboxylicAcid 1-benzyl-5-oxoazepane-4-carboxylic acid BetaKetoEster->CarboxylicAcid Hydrolysis Acid Acid Catalyst (H+) Acid->CarboxylicAcid Base Base Catalyst (OH-) Base->CarboxylicAcid

Issue 3: Formation of a Decarboxylated Byproduct

Question: I am observing a byproduct that corresponds to the loss of the ethoxycarbonyl group from my target molecule. Why is this happening?

Answer: The byproduct you are observing is likely the result of decarboxylation. β-keto acids, which can form from the hydrolysis of your product, are thermally unstable and readily lose carbon dioxide to form a ketone.

Causality and Resolution:

  • Thermal Decomposition: If the β-keto ester is hydrolyzed to the corresponding β-keto acid, even mild heating during workup or purification can induce decarboxylation.

    • Recommendation: Avoid high temperatures during solvent removal and purification. Use a rotary evaporator with a water bath at a moderate temperature. If distillation is used for purification, perform it under high vacuum to keep the temperature low.

Experimental Protocol: Low-Temperature Product Isolation

  • After the mild aqueous workup, concentrate the crude product using a rotary evaporator with the water bath temperature not exceeding 40 °C.

  • If purification by column chromatography is necessary, perform it efficiently to minimize the time the product is on the column.

  • If the product is a solid, consider purification by recrystallization from a suitable solvent system at a moderate temperature.

G cluster_decarboxylation Decarboxylation Pathway BetaKetoAcid 1-benzyl-5-oxoazepane-4-carboxylic acid DecarboxylatedProduct 1-benzylazepan-5-one BetaKetoAcid->DecarboxylatedProduct Decarboxylation CO2 CO2 BetaKetoAcid->CO2 Heat Heat (Δ) Heat->DecarboxylatedProduct

Issue 4: Presence of an N-Debenzylated Impurity

Question: My analysis shows an impurity that appears to be the product without the N-benzyl group. How can this happen, and what can be done to prevent it?

Answer: The loss of the N-benzyl group is a known side reaction, particularly under certain basic or reductive conditions.

Causality and Resolution:

  • Reaction with Strong Base: While not the most common side reaction in a Dieckmann condensation, prolonged exposure to a very strong base at elevated temperatures could potentially lead to N-debenzylation.

    • Recommendation: Avoid excessive heating of the reaction mixture for extended periods. If N-debenzylation is a persistent issue, consider using a milder strong base or conducting the reaction at a lower temperature for a longer duration.

  • Reductive Cleavage: If purification involves catalytic hydrogenation to remove other impurities, this will cleave the N-benzyl group.

    • Recommendation: Avoid using catalytic hydrogenation (e.g., Pd/C with H₂) for purification if the N-benzyl group needs to be retained.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium ethoxide as the base for the Dieckmann condensation?

A1: Yes, sodium ethoxide in ethanol is a classic choice for the Dieckmann condensation. However, to avoid transesterification (the exchange of the ethyl group of your ester with the ethoxide from the base), it is crucial that the alkoxide base matches the ester group. For an ethyl ester, sodium ethoxide is appropriate. Be aware that using an alcohol as a solvent can sometimes lead to lower yields compared to aprotic solvents due to competing side reactions.

Q2: How can I effectively purify the final product?

A2: Purification of this compound is typically achieved by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. As mentioned in the troubleshooting guide, if you suspect acid-catalyzed hydrolysis on the silica gel, you can use a deactivated column. Recrystallization can also be an effective method if the crude product is sufficiently pure and solid.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of the reaction. For product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, and Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl stretches of the ketone and the ester.

Summary of Key Parameters

ParameterRecommendationRationale
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)Strong, non-nucleophilic bases that effectively drive the reaction to completion.
Solvent Anhydrous THF, toluene, or diethyl etherAprotic solvents that do not interfere with the enolate intermediate.
Temperature 0 °C to room temperatureBalances reaction rate with minimizing side reactions.
Workup Mildly acidic (e.g., saturated NH₄Cl), low temperaturePrevents hydrolysis and subsequent decarboxylation of the product.
Purification Silica gel chromatography or recrystallizationEffective methods for isolating the pure product.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

"Ethyl 1-benzyl-5-oxoazepane-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Technisches Support-Center: Ethyl-1-benzyl-5-oxoazepan-4-carboxylat

Herausgegeben von: Dr. Anja Schmidt, Senior Application Scientist

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Stabilität und zu den Lagerbedingungen von Ethyl-1-benzyl-5-oxoazepan-4-carboxylat geben. Das Verständnis der chemischen Eigenschaften dieser Verbindung ist entscheidend für die Gewährleistung der experimentellen Reproduzierbarkeit und der Integrität Ihrer Ergebnisse.

Als Azepan-Derivat und Beta-Keto-Ester weist diese Verbindung spezifische Anfälligkeiten auf, die eine sorgfältige Handhabung erfordern.[1][2][3][4] Dieser Leitfaden bietet Antworten auf häufig gestellte Fragen, Anleitungen zur Fehlerbehebung und bewährte Verfahren, um die Stabilität der Verbindung in Ihrem Labor zu erhalten.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit den ersten Fragen, die Forscher bei Erhalt und Vorbereitung von Ethyl-1-benzyl-5-oxoazepan-4-carboxylat für die Verwendung haben.

F1: Was sind die idealen Lagerbedingungen für diese Verbindung?

Die richtige Lagerung ist der wichtigste Faktor zur Maximierung der Haltbarkeit der Verbindung. Die Empfehlungen basieren auf der Minimierung der beiden primären Abbauwege: Hydrolyse und anschließende Decarboxylierung.[3][5][6]

ParameterKurzfristige Lagerung (1–2 Wochen)Langfristige Lagerung (>2 Wochen)Begründung
Temperatur 2–8 °C (Kühlschrank)-20 °C oder -80 °C (Gefrierschrank)Niedrigere Temperaturen verlangsamen die Kinetik chemischer Abbaureaktionen erheblich.
Atmosphäre Dicht verschlossener BehälterMit Inertgas (Argon oder Stickstoff) überlagernMinimiert den Kontakt mit Luftfeuchtigkeit, die eine Esterhydrolyse verursachen kann, und mit Sauerstoff, der eine oxidative Zersetzung fördern kann.
Lichtexposition In einem dunklen Behälter oder mit Folie umwickelt lagernIn einem dunklen Behälter oder mit Folie umwickelt lagernSchützt vor photolytischem Abbau, obwohl dies für diese spezielle Struktur ein geringeres Risiko darstellt.
Behälter Glasfläschchen mit dicht schließendem DeckelGlasfläschchen mit PTFE-ausgekleideten KappenGlas ist inert. PTFE-Liner bieten eine bessere Abdichtung gegen Feuchtigkeit als andere Materialien.

F2: Wie ist das typische Erscheinungsbild dieser Verbindung?

Unter optimalen Bedingungen sollte Ethyl-1-benzyl-5-oxoazepan-4-carboxylat als blassgelbes Öl erscheinen.[7] Jede signifikante Abweichung von diesem Erscheinungsbild, wie z. B. eine Verdunkelung zu Orange oder Braun, kann auf einen Abbau hindeuten.

F3: Ist die Verbindung empfindlich gegenüber Feuchtigkeit?

Ja, absolut. Die Esterfunktionalität, insbesondere in einer Beta-Keto-Konfiguration, ist anfällig für Hydrolyse bei Kontakt mit Wasser, insbesondere unter sauren oder basischen Bedingungen.[3][8] Das Eindringen von Feuchtigkeit ist ein Hauptgrund für die Instabilität der Verbindung. Es ist entscheidend, den Behälter vor dem Öffnen auf Raumtemperatur kommen zu lassen, um die Kondensation von Luftfeuchtigkeit im Inneren zu verhindern.

F4: Welche Lösungsmittel werden für die Herstellung von Stammlösungen empfohlen?

Für die Langlebigkeit der Stammlösung wird die Verwendung von trockenen, aprotischen Lösungsmitteln empfohlen.

  • Empfohlen: DMSO, DMF, Acetonitril (alle wasserfrei).

  • Mit Vorsicht verwenden: Aprotische Alkohole wie Ethanol oder Methanol können zu einer langsamen Transveresterung führen, wenn sie über längere Zeiträume gelagert werden.[9] Wenn sie als Lösungsmittel benötigt werden, bereiten Sie die Lösungen frisch zu und lagern Sie sie nicht für längere Zeit.

  • Vermeiden: Wässrige Puffer oder protische Lösungsmittel für die Langzeitlagerung. Wenn Ihr experimentelles Protokoll einen Puffer erfordert, fügen Sie die Aliquote der Stammlösung unmittelbar vor der Verwendung zum Puffer hinzu.

Abschnitt 2: Anleitung zur Fehlerbehebung bei Stabilitätsproblemen

Dieser Abschnitt soll Ihnen helfen, Probleme zu diagnostizieren, die auf eine mögliche Zersetzung der Verbindung zurückzuführen sind.

F1: Meine Verbindung hat sich verdunkelt und/oder ihre Viskosität hat sich verändert. Ist sie abgebaut?

Höchstwahrscheinlich ja. Eine Farbänderung von blassgelb zu orange oder braun ist ein klassisches Anzeichen für einen Abbau. Abbauprodukte können zu Verunreinigungen führen, die oft eine dunklere Farbe haben. Eine erhöhte Viskosität kann auf die Bildung von Nebenprodukten oder Polymerisation hindeuten. Es wird empfohlen, die Reinheit der Verbindung zu überprüfen (siehe Protokoll 3.2), bevor Sie fortfahren.

F2: Ich sehe einen unerwarteten Peak in meiner LC-MS/NMR-Analyse, der mit der Zeit an Intensität zunimmt. Was könnte das sein?

Der wahrscheinlichste Verunreinigung ist das Ergebnis der Hydrolyse des Ethylesters, gefolgt von einer schnellen Decarboxylierung. Dies ist ein bekannter Reaktionsweg für Beta-Keto-Ester.[3][5]

  • Schritt 1 (Hydrolyse): Das Ausgangsmaterial (Masse ≈ 319,38 g/mol ) wird zu der entsprechenden Beta-Keto-Säure hydrolysiert (1-Benzyl-5-oxoazepan-4-carbonsäure, Masse ≈ 291,33 g/mol ).

  • Schritt 2 (Decarboxylierung): Diese Zwischenstufe ist instabil und verliert leicht Kohlendioxid (CO₂, 44 g/mol ), insbesondere bei Erwärmung, um das Endabbauprodukt zu bilden: 1-Benzylazepan-4-on (Masse ≈ 217,30 g/mol ).

Suchen Sie in Ihrer Analyse nach einem Peak, der dieser Masse entspricht. Das Vorhandensein dieses Peaks ist ein starker Indikator für einen wasserinduzierten Abbau.

F3: Meine experimentellen Ergebnisse sind inkonsistent. Könnte die Instabilität der Verbindung die Ursache sein?

Ja. Wenn sich die Verbindung abbaut, nimmt ihre effektive Konzentration in der Lösung ab. Die Verwendung einer Stammlösung, die sich im Laufe der Zeit abgebaut hat, führt zu einer geringeren Konzentration des aktiven Moleküls, was zu einer verringerten Wirksamkeit, einer veränderten Kinetik oder einer allgemeinen Nicht-Reproduzierbarkeit in Assays führt. Wenn Sie eine unerklärliche Variabilität feststellen, ist die Vorbereitung einer frischen Stammlösung aus einem neuen Aliquot ein entscheidender Schritt zur Fehlerbehebung.

Abschnitt 3: Protokolle und bewährte Verfahren

Die Einhaltung strenger Handhabungsprotokolle ist der beste Weg, um die Integrität der Verbindung zu gewährleisten.

Protokoll 3.1: Empfohlenes Verfahren zur Handhabung und Aliquotierung
  • Äquilibrierung: Nehmen Sie das Fläschchen aus dem Kühl- oder Gefrierschrank und lassen Sie es mindestens 30–60 Minuten ungeöffnet auf der Laborbank stehen, um Raumtemperatur zu erreichen. Begründung: Dies verhindert, dass sich beim Öffnen des kalten Fläschchens Feuchtigkeit aus der Luft im Inneren niederschlägt.

  • Inertgas-Spülung: Wenn Sie das Material für eine langfristige Lagerung vorbereiten, spülen Sie den Kopfraum des Fläschchens vorsichtig mit einem trockenen Inertgas wie Argon oder Stickstoff, bevor Sie es wieder verschließen.

  • Aliquoting: Anstatt wiederholt aus dem Hauptbehälter zu entnehmen, lösen Sie die gesamte Menge in einem geeigneten trockenen, aprotischen Lösungsmittel (z. B. DMSO), um eine konzentrierte Stammlösung herzustellen. Verteilen Sie diese Stammlösung sofort in kleinere, für den einmaligen Gebrauch bestimmte Aliquote in Fläschchen mit PTFE-ausgekleideten Kappen.

  • Lagerung: Lagern Sie die Aliquote bei -20 °C oder -80 °C. Für den Gebrauch tauen Sie ein einzelnes Fläschchen nach Bedarf auf.

Protokoll 3.2: Schnelle Reinheitsprüfung mittels Dünnschichtchromatographie (DC)

Diese schnelle Methode kann helfen, einen groben Abbau zu erkennen, ohne dass eine LC-MS-Analyse erforderlich ist.

  • Probenvorbereitung: Bereiten Sie eine verdünnte Lösung Ihrer aktuellen Probe und, falls vorhanden, einer frischen Referenzprobe vor.

  • DC-Platte: Verwenden Sie eine Kieselgel-DC-Platte.

  • Mobiles Phase: Ein gutes Ausgangssystem ist ein 3:1-Gemisch aus Hexan und Ethylacetat. Passen Sie das Verhältnis nach Bedarf an, um eine gute Trennung zu erreichen (Rf-Wert zwischen 0,3 und 0,5).

  • Auftragen: Tragen Sie kleine Flecken der Referenzprobe und Ihrer Testprobe nebeneinander auf die Platte auf.

  • Entwicklung: Lassen Sie die Platte in einer entwickelnden Kammer laufen, bis das Lösungsmittel fast den oberen Rand erreicht hat.

  • Visualisierung: Visualisieren Sie die Platte unter UV-Licht (254 nm). Das Vorhandensein signifikanter sekundärer Flecken in der Spur Ihrer Testprobe, insbesondere eines polareren Flecks (niedrigerer Rf), der in der Referenzprobe nicht vorhanden ist, deutet auf einen Abbau hin. Das Abbauprodukt 1-Benzylazepan-4-on ist polarer als das Ausgangsmaterial.

Abschnitt 4: Visuelles Diagramm des primären Abbauwegs

Das folgende Diagramm veranschaulicht den wahrscheinlichsten Weg für den Abbau von Ethyl-1-benzyl-5-oxoazepan-4-carboxylat, der durch das Vorhandensein von Wasser ausgelöst wird.

DegradationPathway Start Ethyl-1-benzyl-5-oxoazepan- 4-carboxylat (Ausgangsmaterial) Intermediate 1-Benzyl-5-oxoazepan- 4-carbonsäure (Instabiles Zwischenprodukt) Start->Intermediate + H₂O (Hydrolyse) End 1-Benzylazepan-4-on (Abbauprodukt) Intermediate->End - CO₂ (Hitze) (Decarboxylierung)

Sources

Technical Support Center: Troubleshooting the Cyclization Step in Pyrimido[4,5-d]azepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimido[4,5-d]azepines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable heterocyclic scaffold. The pyrimido[4,5-d]azepine core is a key pharmacophore in numerous compounds with therapeutic potential, including inhibitors of EGFR/HER2 kinases and TRPV1 antagonists[1][2][3][4][5][6].

The construction of the seven-membered azepine ring fused to the pyrimidine core is a critical step that often presents significant challenges. This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the most common and pivotal cyclization strategies. Our aim is to equip you with the expert insights and validated protocols necessary to overcome experimental hurdles and achieve your synthetic goals.

Core Cyclization Strategies: An Overview

The intramolecular cyclization to form the pyrimido[4,5-d]azepine ring system is typically achieved through established synthetic transformations. The two most prevalent methods, which will be the primary focus of this troubleshooting guide, are the Bischler-Napieralski reaction and the Pictet-Spengler reaction . Each of these reactions has its own set of optimal conditions, substrate requirements, and potential pitfalls.

  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. In the context of pyrimido[4,5-d]azepine synthesis, this translates to the cyclization of an N-(2-(pyrimidin-5-yl)ethyl)amide or a similar precursor[7][8][9]. The reaction typically requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)[7][10].

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[1][11]. For the synthesis of pyrimido[4,5-d]azepines, a 5-(2-aminoethyl)pyrimidine derivative is a common starting material[11].

Understanding the mechanisms and nuances of these reactions is key to troubleshooting effectively.

Troubleshooting Common Cyclization Issues

This section is structured as a series of frequently asked questions that address specific problems you may encounter during the cyclization step.

Low or No Yield of the Desired Pyrimido[4,5-d]azepine

Question 1: I am getting a low yield or no product at all in my Bischler-Napieralski cyclization. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Bischler-Napieralski reaction for this specific scaffold can often be traced back to a few key factors:

  • Insufficiently Activated Aromatic System: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The pyrimidine ring, being electron-deficient, can be less nucleophilic than a simple benzene ring, making the cyclization challenging.

    • Expert Insight: If your pyrimidine ring bears electron-withdrawing groups, the reaction will be significantly slower or may not proceed at all.

    • Solution:

      • Introduce Electron-Donating Groups (EDGs): If your synthetic route allows, consider having EDGs (e.g., alkoxy, alkyl, or amino groups) on the pyrimidine ring to increase its nucleophilicity.

      • Use a Stronger Dehydrating Agent: For less reactive substrates, a more potent dehydrating agent may be necessary. A combination of POCl₃ with phosphorus pentoxide (P₂O₅) or the use of Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective than POCl₃ alone[7]. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine is a very powerful and milder alternative that can be performed at lower temperatures[12][13].

  • Inadequate Dehydrating Agent: The choice and quality of the dehydrating agent are critical.

    • Expert Insight: Old or improperly stored POCl₃ can be less effective. It should be colorless or pale yellow; a darker color indicates decomposition.

    • Solution:

      • Use Freshly Distilled Reagents: Ensure your dehydrating agents are of high quality and anhydrous.

      • Optimize the Reagent Stoichiometry: An excess of the dehydrating agent is often required. A typical starting point is 5-10 equivalents of POCl₃.

  • Suboptimal Reaction Temperature and Time:

    • Expert Insight: While heating is generally required, excessively high temperatures can lead to decomposition and the formation of tar, which will reduce the yield of your desired product[8].

    • Solution:

      • Incremental Temperature Increase: Start at a lower temperature (e.g., 80 °C in toluene or acetonitrile) and slowly increase it while monitoring the reaction by TLC or LC-MS.

      • Reaction Monitoring: Track the consumption of your starting material. Prolonged reaction times after the starting material is consumed can lead to product degradation.

Question 2: My Pictet-Spengler reaction is not working. What should I investigate?

Answer:

The Pictet-Spengler reaction is also an electrophilic aromatic substitution, and similar principles apply. Here are some specific points to consider:

  • Iminium Ion Formation and Stability: The reaction proceeds through an iminium ion intermediate. If this intermediate does not form or is not sufficiently electrophilic, the reaction will fail.

    • Expert Insight: The condensation to form the initial imine can be the rate-limiting step. This is often reversible and can be driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus.

    • Solution:

      • Choice of Acid Catalyst: A Brønsted or Lewis acid is typically required to catalyze both the imine formation and the subsequent cyclization by protonating the imine to form the more electrophilic iminium ion[1]. Trifluoroacetic acid (TFA) is a common choice. For more challenging substrates, a stronger Lewis acid like BF₃·OEt₂ may be effective[14].

      • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to favor the formation of the imine and iminium ion.

  • Aromatic Ring Nucleophilicity: As with the Bischler-Napieralski reaction, the electron density of the pyrimidine ring is crucial.

    • Solution: The presence of electron-donating groups on the pyrimidine ring will facilitate the reaction[15].

  • Reaction Conditions:

    • Expert Insight: The choice of solvent can have a significant impact. Protic solvents can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or toluene are often preferred.

    • Solution: Experiment with different solvents and temperatures. Some Pictet-Spengler reactions proceed well at room temperature, while others require heating[1].

Formation of Side Products and Purification Challenges

Question 3: In my Bischler-Napieralski reaction, I'm seeing a significant side product that appears to be a styrene derivative. What is this and how can I minimize it?

Answer:

This is a classic side reaction in Bischler-Napieralski chemistry known as the retro-Ritter reaction [7][16][17]. It occurs when the nitrilium ion intermediate, instead of being attacked by the pyrimidine ring, fragments to form a nitrile and a carbocation, which then eliminates a proton to form a styrene-type byproduct.

  • Retro_Ritter

    Bischler-Napieralski: Desired vs. Side Reaction
  • Solutions to Minimize the Retro-Ritter Reaction:

    • Use a Nitrile Solvent: Running the reaction in a nitrile solvent that corresponds to the nitrile fragment being eliminated (e.g., acetonitrile if an acetyl amide is used) can shift the equilibrium away from the retro-Ritter products[7][16].

    • Milder Reagents: Employing milder cyclization conditions can suppress this side reaction. The use of oxalyl chloride or the Tf₂O/2-chloropyridine system can form an N-acyliminium intermediate that is less prone to fragmentation[7][16].

    • Lower Reaction Temperature: Higher temperatures can favor the fragmentation pathway. If possible, run the reaction at the lowest temperature that still allows for a reasonable rate of cyclization.

Question 4: My crude product is a complex mixture, making purification difficult. What are some common side products in these cyclizations?

Answer:

Besides the retro-Ritter reaction, other side reactions can complicate your product mixture:

  • Incomplete Cyclization: You may have unreacted starting material or the intermediate imine (in the Pictet-Spengler case) present.

  • Polymerization/Tar Formation: This is particularly common at high temperatures or with prolonged reaction times, leading to a dark, tarry crude product that is challenging to purify[8].

  • Formation of Regioisomers: If your pyrimidine ring has multiple possible sites for electrophilic attack, you may obtain a mixture of regioisomers.

  • Oxidation/Dehydrogenation: The initial dihydroisoquinoline-type product can sometimes be oxidized to the fully aromatic isoquinoline analog, especially if the reaction is worked up under harsh conditions or exposed to air for extended periods.

  • Purification Strategies:

    • Acid-Base Extraction: If your product is basic, an acid-base extraction can be a useful first step to separate it from neutral or acidic impurities[8].

    • Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to prevent streaking of basic compounds on the silica gel.

    • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for obtaining pure material.

Alternative Cyclization Strategies

Question 5: The Bischler-Napieralski and Pictet-Spengler reactions are not working for my substrate. What are some alternative methods to form the pyrimido[4,5-d]azepine ring system?

Answer:

When classical methods fail, several other modern synthetic strategies can be employed:

  • Ring-Closing Metathesis (RCM): If you can synthesize a precursor with two terminal alkenes, RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) can be a powerful method for forming the seven-membered ring[18][19].

  • Intramolecular Claisen-Type Condensation: This has been successfully used to synthesize the pyrimido[4,5-b]azepine scaffold[3].

  • Palladium-Catalyzed Intramolecular C-N Coupling: Reactions like the Buchwald-Hartwig amination can be adapted for intramolecular cyclization to form the azepine ring.

  • [5+2] Cycloadditions: While less common for this specific scaffold, cycloaddition strategies can be a powerful tool for constructing seven-membered rings.

Experimental Protocols and Data

General Protocol for Bischler-Napieralski Cyclization
  • Preparation: To a solution of the N-(2-(pyrimidin-5-yl)ethyl)amide (1.0 equiv) in an anhydrous solvent (e.g., toluene or acetonitrile, ~0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the dehydrating agent (e.g., POCl₃, 5.0-10.0 equiv) dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated NH₄OH or NaOH solution) to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization[13].

General Protocol for Pictet-Spengler Cyclization
  • Preparation: To a solution of the 5-(2-aminoethyl)pyrimidine derivative (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in an anhydrous solvent (e.g., DCM or toluene, ~0.1 M) under an inert atmosphere, add the acid catalyst (e.g., TFA, 1.0-2.0 equiv) at room temperature.

  • Reaction: Stir the reaction at room temperature or heat as required. The use of a Dean-Stark trap can be beneficial if heating in toluene to remove water.

  • Monitoring: Monitor the reaction for the consumption of the starting amine and the formation of the product.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Table of Reaction Conditions from Literature
Cyclization MethodPrecursor TypeCatalyst/ReagentSolventTemperatureYield (%)Reference
Pictet-Spengler5-(2-Aminoethyl)pyrimidineTFADichloroethaneRefluxNot specified[11]
Bischler-Napieralski5-Amino-4,6-bis(arylthio)pyrimidine + Carboxylic AcidPOCl₃TolueneRefluxGood to Excellent[8][9]
Intramolecular ClaisenSubstituted PyrimidineNot specifiedNot specifiedNot specifiedNot specified[3]
Ring-Closing MetathesisDi-allyl PyrimidineGrubbs' CatalystDCMRefluxGood[19]

Visualizing the Mechanisms

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski

Mechanism of the Bischler-Napieralski Reaction and Retro-Ritter Side Reaction.
Pictet-Spengler Reaction Mechanism

Pictet_Spengler

Mechanism of the Pictet-Spengler Reaction.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]

  • Bischler–Napieralski reaction. Grokipedia. Available from: [Link]

  • Optimization for the cyclization step. ResearchGate. Available from: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available from: [Link]

  • Bischler napieralski reaction. Slideshare. Available from: [Link]

  • Preparation of substituted pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines via a Pictet-Spengler cyclization. PubMed. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Synthesis of Novel Tricyclic Pyrimido[4,5-b][16][20]benzothiazepines via Bischler−Napieralski-Type Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. ResearchGate. Available from: [Link]

  • Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. PMC. Available from: [Link]

  • Harnessing the cyclization strategy for new drug discovery. PMC. Available from: [Link]

  • The new phthalic acid-based deep eutectic solvent as a versatile catalyst for the synthesis of pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes. NIH. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available from: [Link]

  • and pyrimido[4,5-c]oxepine-based γ-secretase modulators. PubMed. Available from: [Link]

  • Base-Promoted [5 + 1 + 3] Cascade Cyclization of o-Nitrochalcones, Elemental Sulfur, and Guanidine to Benzo[20][21]thieno[3,2-d]pyrimidine Frameworks. Organic Letters. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available from: [Link]

  • Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI. Available from: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available from: [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][16][20]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available from: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available from: [Link]

  • Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. PubMed. Available from: [Link]

  • Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. PubMed. Available from: [Link]

  • Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. PubMed. Available from: [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. PubMed. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. ResearchGate. Available from: [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. OICC Press. Available from: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. PubMed. Available from: [Link]

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. PMC. Available from: [Link]

  • Synthesis, anti-inflammatory and ulcerogenicity studies of some substituted pyrimido[1,6-a]azepine derivatives. PubMed. Available from: [Link]

  • Synthesis of Constrained Peptidomimetics via the Pictet-Spengler Reaction. ResearchGate. Available from: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available from: [Link]

  • Bioprocess Challenges to the Isolation and Purification of Bioactive Peptides. ResearchGate. Available from: [Link]

  • Global Analysis of Peptide Cyclization Efficiency. PMC. Available from: [Link]

  • Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists: design, synthesis, and evaluation of PF-3246799 as a treatment for urinary incontinence. PubMed. Available from: [Link]

  • An Approach to the Synthesis of Pyrimido[b]azepines via Ruthenium-Catalyzed Ring-Closing Metathesis. Sci-Hub. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the purification of this valuable synthetic intermediate.

Introduction

This compound is a cyclic β-keto ester, a structural motif that is a cornerstone in organic synthesis. Its purification, however, can present challenges due to the potential for hydrolysis, decarboxylation, and the presence of closely related impurities from its synthesis, which is often a Dieckmann condensation or a related cyclization reaction.[1][2][3] This guide provides practical, field-proven insights to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My purified product shows a low yield and I see a new, more polar spot on my TLC. What is the likely cause?

A1: This is a classic sign of hydrolysis of the β-keto ester to the corresponding β-keto acid.[4][5] This hydrolysis can occur during the aqueous workup of the reaction, especially if basic conditions are used, or during purification on silica gel, which is inherently acidic.[6] The resulting carboxylic acid is significantly more polar and will appear as a new spot with a lower Rf on your TLC plate.

To mitigate this, ensure your aqueous workup is performed under neutral or slightly acidic conditions and at low temperatures.[4] When performing column chromatography, you can use silica gel that has been neutralized with a base like triethylamine.

Q2: After purification, my NMR spectrum shows the absence of the ethyl ester signals and the appearance of a new singlet. What happened?

A2: This is indicative of decarboxylation, a common side reaction for β-keto acids, which are often transient intermediates.[7][8] The β-keto ester can first hydrolyze to the β-keto acid, which, especially upon heating, readily loses carbon dioxide to form a ketone (1-benzylazepan-4-one in this case).[8][9] The new singlet in your NMR likely corresponds to the protons on the carbon that was previously attached to the ester group.

To avoid this, minimize exposure to heat and strong acids or bases during purification.[4][10] If you suspect hydrolysis has occurred, avoid heating the sample and proceed with purification at room temperature.

Q3: I am having trouble separating my product from a very similar, less polar impurity. What could this be?

A3: A common, less polar impurity is unreacted starting material, particularly if the synthesis did not go to completion. Another possibility is the formation of byproducts from side reactions like transesterification if the alkoxide base used in the synthesis did not match the ethyl ester.[4][11]

For separation, optimizing your column chromatography is key. A shallow gradient of a solvent system like hexane/ethyl acetate can improve the resolution between your product and these less polar impurities.[12][13]

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[12] This can happen if the boiling point of the recrystallization solvent is too high or if the solution is too supersaturated.

To resolve this, you can try a solvent with a lower boiling point or add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[12] Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues with this compound.

G cluster_0 Purity Issue Identification cluster_1 Troubleshooting Path cluster_2 Solutions & Protocols TLC Analyze crude product by TLC Polar_Impurity Polar Impurity (Low Rf) TLC->Polar_Impurity New spot near baseline? NonPolar_Impurity Non-Polar Impurity (High Rf) TLC->NonPolar_Impurity Spot with Rf close to starting material? Multiple_Spots Multiple Spots / Streaking TLC->Multiple_Spots Streaking or multiple close spots? NMR Analyze crude product by NMR Hydrolysis Suspect Hydrolysis/Decarboxylation - Use neutral silica gel - Avoid heat NMR->Hydrolysis Loss of ester signals? Polar_Impurity->Hydrolysis Chromatography Optimize Column Chromatography - Shallow gradient - Check solvent system NonPolar_Impurity->Chromatography Degradation Suspect On-Column Degradation - Deactivate silica gel - Use alternative media (Alumina) Multiple_Spots->Degradation Oiling_Out Oiling Out During Recrystallization Recrystallization Adjust Recrystallization - Change solvent - Slow cooling / Seeding Oiling_Out->Recrystallization G Product This compound Keto_Acid β-Keto Acid Intermediate Product->Keto_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Ketone 1-benzylazepan-4-one (Decarboxylation Product) Keto_Acid->Ketone Decarboxylation (Heat, -CO₂)

Caption: Major impurity formation pathways.

Detailed Purification Protocols

Protocol 1: Column Chromatography on Silica Gel

This is the most common method for purifying this compound.

1. Preparation:

  • TLC Analysis: Determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product. [12] - Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

2. Column Packing:

  • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Add a layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

4. Elution:

  • Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate). A shallow gradient is often more effective for separating closely related impurities. [13] 5. Fraction Collection:

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 100-200 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for good separation of non-polar and moderately polar compounds.
Rf Target ~0.3Provides a good balance between resolution and elution time.
Loading Dry loading recommendedOften results in better band sharpness and separation.
Protocol 2: Recrystallization

If the product is obtained as a solid and is relatively pure, recrystallization can be an effective final purification step.

1. Solvent Selection:

  • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Common solvent systems for esters include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. [14] 2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves.

3. Cooling:

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

5. Washing and Drying:

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • The Acylation of β-Keto Ester Dianions. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

  • SpringerLink. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

Sources

Alternative bases to sodium ethoxide for "Ethyl 1-benzyl-5-oxoazepane-4-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Alternative Bases to Sodium Ethoxide for the Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges with the base-catalyzed intramolecular cyclization to form "this compound." The synthesis of this and similar cyclic β-keto esters is typically achieved through a Dieckmann condensation. While sodium ethoxide is a classic choice, its use can lead to issues such as competing side reactions, and incomplete reactions. This guide explores effective alternative bases, offering troubleshooting advice and detailed protocols to enhance reaction efficiency and yield.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, essential for forming five- and six-membered rings.[1][2] The choice of base is a critical parameter that significantly impacts the reaction's success.[1][3] This document will delve into the nuances of selecting an appropriate base to overcome common hurdles in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to sodium ethoxide for my Dieckmann condensation?

While sodium ethoxide is a traditional and often effective base for the Dieckmann condensation, several factors might necessitate the use of an alternative:

  • Side Reactions: Sodium ethoxide is not only a strong base but also a potent nucleophile.[4][5] This can lead to unwanted side reactions, such as transesterification if your solvent is different from the alcohol corresponding to the ester's alkoxy group.

  • Equilibrium Issues: The Dieckmann condensation is a reversible reaction.[6] To drive the reaction to completion, the product, a cyclic β-keto ester, must be deprotonated by the base. If the acidity of the product is not sufficiently high compared to the pKa of the conjugate acid of the base, the equilibrium may not favor the product.[7]

  • Steric Hindrance: For sterically hindered substrates, the bulky nature of some alternative bases can offer better selectivity and higher yields.[3][8]

  • Solubility and Reaction Conditions: Sodium ethoxide is typically used in protic solvents like ethanol.[6] Alternative bases may offer better solubility and performance in aprotic solvents, which can be advantageous for certain substrates and for minimizing side reactions.[1][8]

Q2: What are the most common and effective alternative bases for this reaction?

Several strong, non-nucleophilic, or sterically hindered bases are excellent alternatives to sodium ethoxide.[8][9] The most common include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well in aprotic solvents like toluene or THF.[1][10] It irreversibly deprotonates the α-carbon, driving the reaction forward.[11]

  • Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is highly effective, often providing cleaner reactions and higher yields, especially when sensitive functional groups are present.[1][3][12] It can be used in aprotic solvents or even under solvent-free conditions.[3]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base.[9][13] It is particularly useful for kinetically controlled deprotonation at lower temperatures, which can be beneficial for substrates with multiple acidic protons.[13][14]

  • 1,8-Diazabicycloundec-7-ene (DBU): A non-nucleophilic, organic base that is effective in promoting condensation and cyclization reactions.[15][16][17] It is generally considered a milder option compared to metal hydrides or alkoxides.

Q3: How do I choose the best alternative base for my specific substrate?

The choice of base depends on several factors, including the structure of your diester, the presence of other functional groups, and the desired reaction conditions.

G cluster_factors Decision Factors cluster_bases Base Selection Substrate Substrate Sensitivity (e.g., sensitive functional groups) KOtBu Potassium tert-Butoxide (KOtBu) Substrate->KOtBu High Sensitivity DBU 1,8-Diazabicycloundec-7-ene (DBU) Substrate->DBU Moderate Sensitivity Sterics Steric Hindrance (around α-carbon) Sterics->KOtBu High Hindrance LDA Lithium Diisopropylamide (LDA) Sterics->LDA High Hindrance Acidity Product Acidity (pKa of β-keto ester) NaH Sodium Hydride (NaH) Acidity->NaH Low Acidity Acidity->LDA Low Acidity Conditions Desired Conditions (Temperature, Solvent) Conditions->KOtBu Solvent-Free Option Conditions->LDA Low Temp Control G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add diester and dry toluene to a flame-dried, argon-flushed flask. B 2. Add NaH (60% dispersion in mineral oil) portion-wise at 0 °C. A->B C 3. Warm to room temperature and then heat to reflux. B->C D 4. Monitor reaction by TLC or LC-MS until starting material is consumed. C->D E 5. Cool to 0 °C and quench carefully with saturated aq. NH4Cl solution. D->E F 6. Extract with an organic solvent (e.g., EtOAc). E->F G 7. Wash combined organic layers, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Workflow for Dieckmann condensation using NaH.

Step-by-Step Methodology:

  • To a solution of the diester (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). [1][18]2. Stir the mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. [3]5. Extract the mixture with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Dieckmann Condensation using Potassium tert-Butoxide (KOtBu)

This protocol highlights a solvent-free approach, which can be environmentally advantageous.

Step-by-Step Methodology:

  • In a dry mortar and pestle, add the diester (1.0 eq) and powdered potassium tert-butoxide (1.2 eq). [3]2. Grind the mixture vigorously at room temperature for 10-15 minutes. For larger scales, a high-torque mechanical stirrer can be used. [3]3. Allow the reaction mixture to stand in a desiccator for 1-2 hours.

  • The resulting mixture can then be worked up by adding a dilute acid and extracting with an organic solvent, followed by purification.

Protocol 3: Dieckmann Condensation using Lithium Diisopropylamide (LDA)

This method is ideal for reactions requiring kinetic control.

Step-by-Step Methodology:

  • Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C under an argon atmosphere.

  • Stir the LDA solution for 30 minutes at 0 °C.

  • Cool the LDA solution back to -78 °C and slowly add a solution of the diester (1.0 eq) in dry THF.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

References

  • Unlocking Chemical Reactions: Exploring the Power of DBU. (n.d.). Retrieved from [Link]

  • Aqueous/Nonaqueous DBU Mixtures: Versatile Switching Media for Chemoselective Aldol, Baylis-Hillman, and Aldol Condensation Reactions - PubMed. (n.d.). Retrieved from [Link]

  • A review on DBU-mediated organic transformations - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • A review on DBU-mediated organic transformations - ResearchGate. (n.d.). Retrieved from [Link]

  • Non-nucleophilic base - Wikipedia. (n.d.). Retrieved from [Link]

  • DBU-promoted condensation of acyldiazomethanes to aldehydes and imines under catalytic conditions. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Non-nucleophilic base - Grokipedia. (n.d.). Retrieved from [Link]

  • US20060079709A1 - Process for preparing cyclic ketones - Google Patents. (n.d.).
  • Just as the aldol condensation can be carried out intramolecularly on a diketone, so too can the... (n.d.). Retrieved from [Link]

  • Video: Crossed Aldol Reaction Using Strong Bases - JoVE. (2023, April 30). Retrieved from [Link]

  • When a secondary haloalkane is treated with sodium ethoxide in et... - Pearson. (n.d.). Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. (2026, January 8). Retrieved from [Link]

  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing : r/OrganicChemistry - Reddit. (2024, February 20). Retrieved from [Link]

  • Dieckmann Condensation | NROChemistry. (n.d.). Retrieved from [Link]

  • Non-nucleophilic bases – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29). Retrieved from [Link]

  • Ch. 23 Summary of Reactions - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange. (2018, March 29). Retrieved from [Link]

  • Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide? - Quora. (2017, April 25). Retrieved from [Link]

  • Aldol Reaction Mechanism With LDA | Organic Chemistry - YouTube. (2021, March 15). Retrieved from [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2024, January 15). Retrieved from [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September 30). Retrieved from [Link]

  • Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed. (2020, November 7). Retrieved from [Link]

Sources

Preventing byproduct formation in azepane ring synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azepane Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing seven-membered nitrogen heterocycles. The azepane core is a valuable scaffold in medicinal chemistry, yet its synthesis can be challenging due to the potential for byproduct formation.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic transformations. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic routes and minimize unwanted side reactions.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common challenges faced during azepane synthesis.

Q1: My Ring-Closing Metathesis (RCM) reaction is giving low yields and forming oligomeric byproducts. What should I do?

Low yields and oligomerization in RCM are often due to suboptimal reaction concentrations or catalyst activity.

  • Concentration: High concentrations can favor intermolecular reactions, leading to dimers and oligomers.[4] A good starting point for azepane synthesis via RCM is a substrate concentration of 0.1 M or lower. It is often necessary to screen a range of concentrations to find the optimal balance between reaction rate and suppression of oligomerization.

  • Catalyst Choice: For sterically hindered or electron-deficient dienes, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more effective.[2][5] If catalyst poisoning is suspected, for instance by a coordinating functional group in the substrate, adding a scavenger like Ti(O-iPr)₄ can sometimes be beneficial, although it may also lead to substrate decomposition.[6]

  • Slow Addition: Adding the substrate slowly to the reaction mixture containing the catalyst can help maintain a low instantaneous concentration of the diene, thus favoring the intramolecular cyclization over intermolecular side reactions.

Q2: During my Beckmann rearrangement of a cyclohexanone oxime, I'm observing fragmentation byproducts. How can I favor the desired lactam formation?

The Beckmann fragmentation is a common competing reaction, especially with substrates that can form stable carbocations.[7]

  • Acid Choice: The choice and strength of the acid catalyst are critical. While strong acids like sulfuric acid are common, they can also promote fragmentation.[7] Using milder reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can sometimes favor the rearrangement.[7] Polyphosphoric acid (PPA) is another effective reagent that often gives cleaner reactions.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the fragmentation pathway, which typically has a higher activation energy than the desired rearrangement.

  • Substrate Stereochemistry: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[7][8] Ensuring the correct stereoisomer of the oxime is the starting material is crucial for obtaining the desired regioisomer of the lactam and can sometimes influence the propensity for fragmentation.

Q3: My intramolecular reductive amination to form an azepane is producing over-reduced or uncyclized byproducts. What are the key parameters to control?

Incomplete cyclization or over-reduction can be problematic in intramolecular reductive aminations.

  • pH Control: The pH of the reaction is crucial for the initial iminium ion formation. A slightly acidic medium (pH 4-6) is generally optimal. If the pH is too low, the amine starting material will be protonated and unreactive. If it's too high, iminium ion formation will be slow.

  • Reducing Agent: The choice of reducing agent is important. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines and iminium ions over ketones and aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Stronger reducing agents like sodium borohydride (NaBH₄) can lead to the reduction of the carbonyl group before cyclization.

  • Reaction Time and Temperature: Ensure sufficient reaction time for the cyclization to occur before quenching the reaction. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Q4: How can I effectively purify my azepane product from structurally similar byproducts?

Purification of azepane derivatives can be challenging due to their often similar polarities to starting materials and byproducts.

  • Chromatography: Normal-phase flash chromatography using silica gel is a common method.[9][10] For basic azepanes, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing. Reversed-phase HPLC can also be effective, especially for more polar compounds.[10][11]

  • Crystallization: If the azepane product is a solid, crystallization or recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities.[11]

  • Acid-Base Extraction: The basic nature of the azepane nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the azepane into the aqueous layer. The aqueous layer is then basified, and the purified azepane is back-extracted into an organic solvent.

II. Troubleshooting Guides for Specific Synthetic Methods

This section provides more detailed troubleshooting advice for common synthetic routes to azepanes.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming the seven-membered azepine ring, which can then be reduced to the azepane.[2] However, the reaction requires careful optimization to achieve high yields.[4][6]

Potential Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion - Inactive catalyst- Catalyst poisoning by impurities (e.g., sulfur, phosphines)- Sterically hindered substrate- Use a fresh, high-activity catalyst (e.g., Grubbs II, Hoveyda-Grubbs II).- Purify the diene substrate meticulously.- Increase catalyst loading (start with 1-5 mol%).- Increase reaction temperature.
Dimer/Oligomer Formation - High reaction concentration- Highly reactive diene- Decrease substrate concentration (to 0.01-0.1 M).- Use slow addition of the substrate to the catalyst solution.- Choose a less active catalyst if the diene is very reactive.
Isomerization of Double Bond - Prolonged reaction time- High temperature- Certain catalysts are more prone to isomerization- Monitor the reaction closely and stop it once the starting material is consumed.- Use isomerization suppressants like 1,4-benzoquinone or acetic acid.[12]- Screen different catalysts.
Experimental Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine

This protocol is a general example of an RCM reaction to form an unsaturated azepine ring.

Step 1: Synthesis of the Diene Precursor (N-allyl-N-but-3-en-1-yl)-Boc-amine

  • To a solution of diallylamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure to obtain the crude N-Boc-diallylamine.

  • React the N-Boc-diallylamine with a suitable butenylating agent (e.g., 4-bromobut-1-ene) under appropriate conditions to synthesize the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in dry, degassed DCM to a concentration of 0.1 M.

  • Add Grubbs second-generation catalyst (0.02 eq).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and quench with a few drops of ethyl vinyl ether.

  • Concentrate the mixture and purify by flash chromatography on silica gel to yield the N-Boc-2,3,4,7-tetrahydro-1H-azepine.

Step 3: Reduction to N-Boc-azepane

  • Dissolve the unsaturated azepine (1.0 eq) in ethanol or methanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the mixture through Celite® and concentrate the filtrate to obtain the N-Boc-azepane.

Workflow Diagram: RCM for Azepane Synthesis

RCM_Workflow cluster_0 Diene Synthesis cluster_1 Ring Closure cluster_2 Saturation Diene_Precursor Diene Precursor Synthesis RCM Ring-Closing Metathesis (RCM) Diene_Precursor->RCM Unsaturated_Azepine Unsaturated Azepine RCM->Unsaturated_Azepine Grubbs Catalyst Reduction Hydrogenation Unsaturated_Azepine->Reduction Azepane Saturated Azepane Reduction->Azepane H₂, Pd/C

Caption: Workflow for azepane synthesis via Ring-Closing Metathesis.

Beckmann Rearrangement

The Beckmann rearrangement of cyclohexanone oximes is a classic method for synthesizing ε-caprolactam, a key precursor to azepan-2-one.[7]

Potential Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficiently acidic catalyst- Low reaction temperature- Use a stronger acid catalyst (e.g., H₂SO₄, PPA).- Increase the reaction temperature, but monitor for byproduct formation.
Formation of Nitrile Byproduct (Beckmann Fragmentation) - Substrate structure favors carbocation formation (e.g., quaternary carbon α to the oxime)- Harsh reaction conditions- Use milder reagents (e.g., TsCl, SOCl₂).[7]- Lower the reaction temperature.- Consider a different synthetic route if fragmentation is inherent to the substrate.
Formation of Undesired Regioisomer - Mixture of (E/Z) oxime isomers as starting material- Separate the oxime isomers before the rearrangement.- Use reaction conditions that favor the formation of the desired oxime isomer.
Experimental Protocol: Synthesis of ε-Caprolactam
  • Prepare cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride.

  • Carefully add concentrated sulfuric acid to a flask cooled in an ice bath.

  • Slowly add the cyclohexanone oxime to the cold sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 15-30 minutes.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous ammonia while cooling.

  • The ε-caprolactam product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or distillation.

Mechanism Diagram: Beckmann Rearrangement

Beckmann_Mechanism Oxime Cyclohexanone Oxime Protonation Protonation of Hydroxyl Oxime->Protonation H⁺ Rearrangement Concerted Rearrangement & H₂O loss Protonation->Rearrangement Anti-migration Nitrile_Intermediate Nitrile-stabilized Cation Rearrangement->Nitrile_Intermediate Water_Attack Nucleophilic attack by H₂O Nitrile_Intermediate->Water_Attack H₂O Enol_Lactam Enol form of Lactam Water_Attack->Enol_Lactam Tautomerization Tautomerization Enol_Lactam->Tautomerization Caprolactam ε-Caprolactam (Amide) Tautomerization->Caprolactam

Caption: Mechanism of the Beckmann rearrangement for ε-caprolactam synthesis.

III. Advanced Strategies and Considerations

Protecting Group Strategies

In multi-step syntheses of complex azepanes, the use of protecting groups for the nitrogen atom is often necessary.[13]

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM). It is a good choice for many applications.

  • Cbz (carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis. This is useful when acid-labile groups are present elsewhere in the molecule.

  • PMB (p-methoxybenzyl): Can be removed oxidatively (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy to Boc and Cbz.

The choice of protecting group should be made based on the overall synthetic plan, considering the stability of the protecting group to the reaction conditions in subsequent steps and the orthogonality of its removal.[13]

Novel Synthetic Approaches

Recent advances in synthetic methodology have provided new routes to functionalized azepanes.

  • Photochemical Ring Expansion: This method allows for the synthesis of complex azepanes from simple nitroarenes in a two-step process involving a blue light-mediated dearomative ring expansion followed by hydrogenolysis.[2][14][15] This strategy offers access to polysubstituted azepanes that are difficult to prepare using traditional methods.[14]

  • Catalytic C-H Functionalization: Transition metal-catalyzed C-H functionalization provides an atom-economical approach to azepinone derivatives.[16] For example, rhodium-catalyzed cascade reactions can be used to construct the azepinone core.[16] Copper-catalyzed reactions have also been developed for the selective synthesis of azepine derivatives.[3][17]

These modern methods can offer advantages in terms of efficiency and access to novel chemical space, but they may also require specialized equipment and careful optimization of reaction conditions.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for Efficient Azepinone Synthesis. Retrieved from

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from

  • Mailloux, M. J., et al. (2021). Deprotonation of quaternary aromatic salts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylquanidine (TMG) under visible light irradiation followed by ring-expansion provides mono- and polycyclic functionalized azepines in very good yields. Organic Letters, 23, 525-529.

  • BenchChem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from

  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from

  • BenchChem. (n.d.). Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability. Retrieved from

  • Shenje, R., Martin, M. C., & France, S. (2014). A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates. Angewandte Chemie International Edition, 53(50), 13907-13911.

  • Wang, F. (2022). Study On The Selective Construction Of Quinolines And Azepines By Copper-Catalyzed N-β-C(sp~3)-H Functionalization (Master's thesis).

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from

  • ResearchGate. (n.d.). Greener Synthetic Strategies for Azepinones. Retrieved from

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from

  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from

  • ACS Publications. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters.

  • Murray, T. F., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). The Journal of Organic Chemistry, 85(3), 1407-1415.

  • National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Retrieved from

  • Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.

  • Teledyne ISCO. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Wikipedia. (n.d.). Azepane. Retrieved from

  • Royal Society of Chemistry. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural Product Reports.

  • Al-Hadedi, A. A. M., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5324.

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 639.

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from

  • Royal Society of Chemistry. (n.d.). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Retrieved from

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities.

Sources

Technical Support Center: Navigating the Purification of Polar Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the nuanced challenges of purifying polar azepane derivatives. This guide is structured to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your purification strategies effectively. Azepanes, as seven-membered nitrogen-containing heterocycles, are prevalent scaffolds in medicinal chemistry.[1] However, the introduction of polar functional groups transforms them into challenging targets for purification, often leading to issues like poor chromatographic retention, peak tailing, and difficulties in crystallization. This guide will address these common pain points in a practical, question-and-answer format.

Frequently Asked Questions (FAQs): The Basics of Azepane Purification

Q1: What are the fundamental challenges in purifying polar azepane derivatives?

A1: The primary difficulties arise from a combination of their inherent basicity and high polarity. The azepane nitrogen is basic (pKa of the parent azepane is ~11.07), meaning it is protonated at neutral or acidic pH.[2] This charge, combined with other polar functionalities (e.g., hydroxyls, amides, or carboxylic acids), leads to:

  • Poor retention in reversed-phase chromatography (RPC): Highly polar compounds have a low affinity for non-polar stationary phases like C18.[3]

  • Strong interactions with silica gel in normal-phase chromatography (NPC): The basic amine interacts strongly with the acidic silanol groups of silica, often resulting in irreversible adsorption or significant peak tailing.[4][5]

  • High solubility in polar solvents: This makes precipitation and crystallization difficult, often leading to "oiling out" or low recovery.[6]

  • Complex conformational flexibility: The seven-membered azepane ring is highly flexible, which can sometimes lead to broadened peaks in chromatography.[7]

Q2: I'm observing severe peak tailing with my azepane derivative on a C18 column. What's happening and how can I fix it?

A2: Peak tailing for basic compounds like azepane derivatives in reversed-phase HPLC is a classic problem. It's primarily caused by secondary interactions between the protonated amine and negatively charged residual silanol groups on the silica-based stationary phase.[4][5][8][9] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2-3) using an acidic modifier like formic acid or trifluoroacetic acid (TFA). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine.[9]

  • Use of Buffers: Employing a buffer (e.g., ammonium formate or ammonium acetate) helps to maintain a consistent pH across the column and can improve peak shape.[5][8]

  • "Base-Deactivated" or Polar-Endcapped Columns: These columns have a reduced number of accessible silanol groups, minimizing the sites for secondary interactions. Polar-embedded phases can also provide shielding for basic compounds.[8]

  • Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites. However, this is becoming less common with the advent of better column technologies and can interfere with mass spectrometry detection.[4]

Troubleshooting Guide: Chromatographic Techniques

This section provides a deeper dive into specific chromatographic techniques, offering detailed protocols and troubleshooting advice.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q3: My azepane derivative is too polar for reversed-phase. Is HILIC a good alternative?

A3: Absolutely. HILIC is an excellent choice for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[3][10][11][12][13][14] It utilizes a polar stationary phase (like bare silica, diol, or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[12][13] The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.

Experimental Protocol: HILIC for Polar Azepane Derivatives

  • Column Selection: Start with a bare silica or an amide-functionalized HILIC column. Amine columns can also be used and offer different selectivity.[11][12]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water with a buffer (e.g., 10 mM ammonium formate, adjusted to pH 3.5 with formic acid). The buffer is crucial for reproducible results.[12]

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%) to ensure retention of the polar azepane derivative.

    • Run a gradient to increase the percentage of Solvent B to elute the compound. A typical gradient might be from 5% to 50% B over 15-20 minutes.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions to avoid peak distortion.

Q4: I'm trying HILIC, but my retention times are not reproducible. What could be the cause?

A4: Reproducibility issues in HILIC are often related to the equilibration of the water layer on the stationary phase.

  • Insufficient Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Ensure you equilibrate with the initial mobile phase for at least 20-30 column volumes.

  • Mobile Phase Composition: Small variations in the water content of the organic solvent can significantly impact retention. Use high-purity, fresh solvents.

  • Temperature Fluctuations: Column temperature affects the partitioning equilibrium. Use a column oven for stable temperatures.

Diagram: HILIC Decision Workflow

HILIC_Workflow start Poor Retention in RPC hilic Select HILIC start->hilic column_select Choose Stationary Phase (Silica, Amide, Diol) hilic->column_select method_dev Develop Gradient Method (High ACN to High H2O) column_select->method_dev troubleshoot Troubleshoot (Equilibration, pH, Temp) method_dev->troubleshoot troubleshoot->method_dev Re-develop success Successful Purification troubleshoot->success Optimized

Caption: Decision workflow for implementing HILIC for polar azepane derivatives.

Mixed-Mode Chromatography (MMC)

Q5: What is Mixed-Mode Chromatography, and when should I consider it for my azepane derivative?

A5: Mixed-Mode Chromatography utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[15][16] This is particularly powerful for polar, ionizable compounds like azepane derivatives. It allows for simultaneous retention by both hydrophobic and electrostatic interactions, offering unique selectivity and improved retention that neither mode can achieve alone.[15][17]

Consider MMC when:

  • You need to separate a mixture of polar basic compounds with subtle structural differences.

  • You want to retain both the polar azepane derivative and other non-polar components in your sample in a single run.[16]

  • HILIC does not provide adequate resolution.

Table: Comparison of Chromatographic Techniques for Polar Azepanes

TechniqueStationary PhaseMobile PhasePrimary Retention MechanismBest For
Reversed-Phase (RPC) Non-polar (C18, C8)Polar (Water/ACN/MeOH)Hydrophobic InteractionsLess polar derivatives, with pH modifiers.
HILIC Polar (Silica, Amide)High Organic (ACN/Water)Partitioning into aqueous layerHighly polar, water-soluble derivatives.[10]
Mixed-Mode (MMC) RP + Ion-ExchangePolar (Buffered)Hydrophobic & ElectrostaticComplex mixtures, ionizable compounds.[15][16]
Ion-Exchange (IEC) Charged (Cation/Anion)Aqueous (Buffered)Electrostatic InteractionsCharged azepane derivatives.[18][19][20]

Troubleshooting Guide: Crystallization and Salt Formation

Q6: I've purified my azepane derivative by chromatography, but now I can't get it to crystallize. It just oils out. What should I do?

A6: "Oiling out" is a common problem when crystallizing highly polar compounds, where the compound separates as a liquid instead of a solid.[6] This often happens when the solution is too concentrated, cooled too quickly, or the melting point of the compound is lower than the crystallization temperature.[6]

Troubleshooting Strategies for Oiling Out:

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which your compound is soluble when hot but poorly soluble when cold.[21] For polar compounds, solvent systems like isopropanol/water, ethanol/ethyl acetate, or acetonitrile/water can be effective.

  • Slow Down Cooling: Allow the solution to cool to room temperature very slowly, then gradually cool it further in a refrigerator, and finally in a freezer. Rapid cooling promotes oiling out.[22]

  • Reduce Concentration: Your solution might be too supersaturated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Seeding: If you have a small amount of solid material, add a "seed crystal" to the cooled solution to induce crystallization.[6]

  • Salt Formation: Converting the basic azepane to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility and crystallinity. Salts often have higher melting points and are more likely to form stable crystal lattices.[6]

Experimental Protocol: Salt Formation and Recrystallization

  • Dissolution: Dissolve the purified freebase azepane derivative in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Stoichiometrically add a solution of the desired acid (e.g., HCl in isopropanol, or a solution of tartaric acid in ethanol).

  • Precipitation/Crystallization: The salt will often precipitate out of the solution. If not, slowly add an anti-solvent (a solvent in which the salt is insoluble, like heptane or diethyl ether) until the solution becomes cloudy.

  • Cooling and Isolation: Allow the mixture to stand, then cool to maximize precipitation. Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Recrystallization of the Salt: The crude salt can then be recrystallized using a suitable solvent system, following the principles outlined above to avoid oiling out.

Diagram: Crystallization Troubleshooting Logic

Crystallization_Troubleshooting cluster_troubleshooting start Attempt Crystallization oiling_out Oiling Out Occurs? start->oiling_out crystals_form Crystals Form oiling_out->crystals_form No troubleshoot_options Troubleshooting Options oiling_out->troubleshoot_options Yes change_solvent Change Solvent/Anti-solvent troubleshoot_options->change_solvent change_solvent->start Re-attempt slow_cooling Slower Cooling Rate change_solvent->slow_cooling slow_cooling->start Re-attempt seeding Add Seed Crystal slow_cooling->seeding seeding->start Re-attempt form_salt Form a Salt seeding->form_salt form_salt->start

Caption: Logical steps for troubleshooting crystallization when "oiling out" occurs.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the challenges associated with purifying polar azepane derivatives, leading to higher purity materials and more reliable research outcomes.

References

  • Benchchem. (2025). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers. Benchchem.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Horvath, A., & Nagy, G. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. Benchchem.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • PubChem. (n.d.). Azepane.
  • Teledyne ISCO. (n.d.).
  • ResearchGate. (2015). (PDF) Characterization of Recrystallized Carbamazepine Using Acetone as Solvent.
  • ResearchGate. (2025). Separation of enantiomers of benzodiazepines on the Chiral-AGP column.
  • ACS Publications. (2023).
  • SciELO México. (n.d.).
  • PubMed. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
  • I.R.I.S. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
  • Phenomenex. (n.d.). HILIC HPLC Column. Phenomenex.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.).
  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Thermo Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). Azepane.
  • Science.gov. (n.d.). chromatography hilic column: Topics by Science.gov.
  • Chemistry LibreTexts. (2021). 2.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.).
  • Wiley Online Library. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Nature. (2024).
  • National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • GSC Online Press. (2025).
  • ResearchGate. (2015). (PDF)
  • Chemistry LibreTexts. (2023). 28.
  • ResearchGate. (2025). (PDF)
  • PubMed. (2021). Characterization and demonstration of drug compound ring-chain tautomer formation and its impacts on quality control. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Scaling up the synthesis of "Ethyl 1-benzyl-5-oxoazepane-4-carboxylate" pitfalls and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the scalable synthesis of this valuable azepane derivative. Below, you will find a series of frequently asked questions and troubleshooting scenarios that address common pitfalls and their solutions, ensuring a robust and reproducible synthetic route.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved through a two-step process:

  • Precursor Synthesis: The formation of the acyclic diester precursor, diethyl 3,3'-(benzylazanediyl)dipropanoate, via N-alkylation of ethyl 3-aminopropanoate.

  • Dieckmann Condensation: An intramolecular cyclization of the diester precursor to form the seven-membered azepane ring.

The primary challenges in this synthesis, particularly at scale, lie in controlling side reactions during the N-alkylation step and optimizing the conditions for the Dieckmann condensation, as the formation of a seven-membered ring can be less favorable than that of five- or six-membered rings.[1]

II. Troubleshooting Guide & FAQs

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate (Diester Precursor)

Question 1: I am seeing significant amounts of over-alkylation and unreacted starting material during the N-alkylation of ethyl 3-aminopropanoate with ethyl 3-bromopropanoate. How can I improve the selectivity?

Answer: This is a common issue in N-alkylation reactions. The primary amine is nucleophilic, but so is the secondary amine product, leading to the formation of a quaternary ammonium salt. Additionally, incomplete reaction leaves you with starting materials, complicating purification.

Solutions:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the primary amine (ethyl 3-aminopropanoate) relative to the alkylating agent (ethyl 3-bromopropanoate). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation of the more sterically hindered secondary amine product.

  • Choice of Base and Solvent: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. These bases will scavenge the HBr formed during the reaction without competing in the alkylation. Acetonitrile or DMF are suitable solvents for this reaction.

  • Reaction Temperature: Maintain a moderate reaction temperature (e.g., 50-60 °C). Higher temperatures can accelerate the rate of the undesired second alkylation.

Proposed Optimized Protocol for Precursor Synthesis:

ParameterRecommended ConditionRationale
Reactants Ethyl 3-aminopropanoate, Ethyl 3-bromopropanoate, Triethylamine
Stoichiometry 1.1 eq. amine, 1.0 eq. bromide, 1.2 eq. TEASlight excess of amine minimizes over-alkylation.
Solvent Acetonitrile (anhydrous)Aprotic polar solvent facilitates SN2 reaction.
Temperature 50-60 °CBalances reaction rate and selectivity.
Reaction Time 12-24 hours (monitor by TLC/LC-MS)Ensure completion of the primary alkylation.

Workflow for Precursor Synthesis:

workflow cluster_synthesis Precursor Synthesis A Charge Reactor with Ethyl 3-aminopropanoate, TEA, and Acetonitrile B Heat to 50-60 °C A->B C Slowly Add Ethyl 3-bromopropanoate B->C D Monitor Reaction by TLC/LC-MS C->D E Aqueous Work-up and Extraction D->E F Purification by Column Chromatography E->F G Characterize Diethyl 3,3'-(benzylazanediyl)dipropanoate F->G

Caption: Workflow for the synthesis of the diester precursor.

Step 2: Dieckmann Condensation for Azepane Ring Formation

Question 2: My Dieckmann condensation to form the seven-membered ring is giving a very low yield. What are the critical parameters to optimize for this challenging cyclization?

Answer: The formation of a seven-membered ring via Dieckmann condensation is indeed more challenging than for five- or six-membered rings due to entropic factors and potential side reactions. The choice of base and strictly anhydrous conditions are paramount for success.

Pitfalls and Solutions:

  • Pitfall: Hydrolysis of Starting Material and/or Product. The presence of any moisture will lead to the saponification of the ester groups, resulting in the corresponding carboxylic acids and preventing the desired condensation.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., toluene, THF). Ensure all glassware is flame-dried or oven-dried before use. Handle hygroscopic bases under an inert atmosphere (e.g., argon or nitrogen).

  • Pitfall: Incorrect Choice of Base. Using a nucleophilic base like sodium ethoxide in ethanol can lead to transesterification and hydrolysis.

    • Solution: Employ a strong, non-nucleophilic, sterically hindered base. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic solvent like toluene or THF are excellent choices. These bases minimize side reactions and effectively promote the intramolecular cyclization.[2][3]

  • Pitfall: Reversibility of the Reaction. The Dieckmann condensation is a reversible reaction. The equilibrium must be driven towards the product.

    • Solution: Use a stoichiometric amount of a strong base. The final deprotonation of the β-keto ester product is thermodynamically favorable and drives the reaction to completion.[4]

Comparative Performance of Bases in Dieckmann Condensation:

BaseSolventTypical Yield (for 6-membered rings)Comments
Sodium EthoxideEthanolModerateRisk of transesterification and hydrolysis.[5]
Sodium HydrideToluene/THFGood to ExcellentRequires careful handling (flammable). Minimizes hydrolysis.[5]
Potassium tert-butoxideToluene/THFExcellentSterically hindered, reduces side reactions. Hygroscopic.[2]

Optimized Protocol for Dieckmann Condensation:

ParameterRecommended ConditionRationale
Reactant Diethyl 3,3'-(benzylazanediyl)dipropanoate
Base Potassium tert-butoxide (1.1 eq.)Strong, non-nucleophilic base to drive the reaction.
Solvent Toluene (anhydrous)Aprotic, allows for azeotropic removal of any trace water.
Temperature 80-110 °C (Reflux)Provides sufficient energy for the cyclization.
Reaction Time 4-8 hours (monitor by TLC/LC-MS)

Reaction Mechanism Overview:

mechanism Diester Diester Enolate Formation Enolate Formation Diester->Enolate Formation KOtBu Intramolecular Attack Intramolecular Attack Enolate Formation->Intramolecular Attack Tetrahedral Intermediate Tetrahedral Intermediate Intramolecular Attack->Tetrahedral Intermediate Cyclic β-Keto Ester Cyclic β-Keto Ester Tetrahedral Intermediate->Cyclic β-Keto Ester - EtOH Enolate of Product Enolate of Product Cyclic β-Keto Ester->Enolate of Product KOtBu (drives equilibrium)

Caption: Simplified mechanism of the Dieckmann condensation.

Question 3: I'm having difficulty purifying the final product, this compound. What is the recommended procedure?

Answer: The crude product from the Dieckmann condensation will contain the desired β-keto ester, potentially some unreacted starting material, and polymeric byproducts. Purification is typically achieved by column chromatography.

Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with a saturated aqueous solution of ammonium chloride or dilute acetic acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Column Chromatography: Purify the crude residue using silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective in separating the product from less polar starting material and more polar byproducts.

Troubleshooting Purification:

  • Issue: Oily, difficult-to-separate fractions.

    • Solution: Ensure the crude product is thoroughly dried before loading onto the column. Residual solvent can affect the separation. Consider using a different solvent system for chromatography, such as diethyl ether/hexanes.

  • Issue: Product co-elutes with an impurity.

    • Solution: If baseline separation is not achieved, consider a second chromatographic purification or explore other techniques like preparative HPLC for higher purity.

III. Characterization Data

Expected Analytical Data for this compound:

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), benzyl protons (singlet and aromatic multiplet), and the protons of the azepane ring (multiplets). The proton at the 4-position will be a characteristic signal.
¹³C NMR Resonances for the carbonyls of the ketone and ester, aromatic carbons, and the aliphatic carbons of the azepane ring and ethyl group.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 276.16.
HPLC A single major peak indicating the purity of the compound.

IV. Scaling Up Considerations

Question 4: What are the main safety and scalability concerns when producing this compound on a larger scale?

Answer: Scaling up this synthesis requires careful consideration of several factors:

  • Exothermic Reactions: The Dieckmann condensation, especially with sodium hydride, can be exothermic. Ensure the reaction vessel has adequate cooling capacity and that the base is added in portions to control the temperature.

  • Handling of Reagents: Sodium hydride and potassium tert-butoxide are pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere with appropriate personal protective equipment.

  • Solvent Volumes: Large volumes of flammable solvents are used. Ensure the manufacturing facility is equipped to handle these safely.

  • Purification: Column chromatography can be cumbersome at a large scale. Consider alternative purification methods such as crystallization or distillation under reduced pressure if the product's properties allow.

By carefully addressing these common pitfalls and following the optimized protocols, researchers can successfully synthesize and scale up the production of this compound with high yield and purity.

V. References

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Dieckmann reaction for compound 7a. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 28). Dieckmann condensation. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6883. [Link]

  • ResearchGate. (2020). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved January 14, 2026, from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2011, February 10). Advances in the Krapcho Decarboxylation. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2023, August 25). Decarboxylation in Natural Products Biosynthesis. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5488. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 14, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Functionalized Azepanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a critical scaffold in medicinal chemistry, prized for its conformational flexibility and three-dimensional character that enables nuanced interactions with biological targets. Despite its prevalence in numerous FDA-approved drugs and clinical candidates, the synthesis of highly functionalized azepanes remains a significant challenge compared to their five- and six-membered counterparts.[1] This guide provides an in-depth, objective comparison of key synthetic strategies for accessing these valuable motifs, focusing on the underlying principles, practical considerations, and supporting experimental data to empower researchers in their synthetic design.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-closing metathesis has emerged as a robust and versatile method for the construction of unsaturated azepane precursors, which can be subsequently reduced to the saturated scaffold.[2] This strategy relies on the use of ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[2]

Mechanistic Rationale and Experimental Considerations

The driving force for RCM is the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene. The choice of catalyst is critical and depends on the substrate's electronic properties and steric hindrance. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and tolerant of a wider range of functional groups compared to the first-generation catalysts. For electron-deficient amine substrates, such as those with a tosyl protecting group, RCM proceeds efficiently.[2] However, electron-rich amines can coordinate to the ruthenium center, leading to catalyst deactivation.[2] In such cases, the use of N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst, as in the second-generation catalysts, can mitigate this issue.[2]

Performance and Scope

RCM is a highly effective method for forming 5- to 7-membered rings and has been successfully applied to the synthesis of a variety of substituted azepanes. The reaction generally proceeds in good to excellent yields.

CatalystSubstrateProductYield (%)Reference
Grubbs IN-Boc-diallylamineN-Boc-2,3,4,7-tetrahydro-1H-azepine90-94[3]
Grubbs IIN-Tosyl-diallylamineN-Tosyl-2,3,4,7-tetrahydro-1H-azepine97[3]
Grubbs IIDiene with adjacent phenyl groupPhenyl-substituted tetrahydroazepineup to 97[2]
Hoveyda-Grubbs IIN-Boc-diallylamineN-Boc-2,3,4,7-tetrahydro-1H-azepine87[3]

Table 1: Comparison of Catalysts and Substrates in RCM for Azepine Synthesis

Experimental Protocol: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine

This protocol is adapted from the work of Grubbs and others, demonstrating a standard RCM cyclization.

Materials:

  • N-allyl-N-(pent-4-en-1-yl)tosylamide (diene precursor)

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-allyl-N-(pent-4-en-1-yl)tosylamide in anhydrous DCM to a concentration of 0.1 M.

  • Add Grubbs Catalyst®, 2nd Generation (5 mol%).

  • Stir the reaction mixture at 40 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure N-Tosyl-2,3,4,7-tetrahydro-1H-azepine.

Causality of Experimental Choices:

  • Anhydrous DCM: The use of an anhydrous solvent is crucial as Grubbs catalysts are sensitive to moisture, which can lead to their decomposition.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the ruthenium catalyst.

  • Elevated Temperature (40 °C): Heating the reaction can increase the rate of catalysis and help drive the reaction to completion, especially for less reactive substrates.

  • Catalyst Loading (5 mol%): This is a typical catalyst loading for RCM reactions, providing a good balance between reaction efficiency and cost.

Logical Relationship Diagram

Caption: Workflow for azepane synthesis via RCM.

Beckmann Rearrangement: A Classic Ring Expansion

The Beckmann rearrangement is a long-established method for the synthesis of lactams (cyclic amides) from oximes, which can then be reduced to the corresponding cyclic amines.[4] This reaction is particularly relevant for the industrial synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4][5]

Mechanistic Rationale and Experimental Considerations

The rearrangement is typically catalyzed by acid and proceeds via the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). The group anti-periplanar to the leaving group then migrates to the nitrogen atom in a concerted fashion, leading to a nitrilium ion intermediate. Subsequent hydrolysis affords the amide. The stereochemistry of the starting oxime is crucial, as the migrating group is the one positioned anti to the hydroxyl group. This stereospecificity can be exploited for the synthesis of specific regioisomers of substituted lactams. A variety of acidic reagents can be used to promote the rearrangement, including sulfuric acid, polyphosphoric acid, and thionyl chloride.[5][6]

Performance and Scope

The Beckmann rearrangement is a powerful tool for the synthesis of a wide range of lactams. The yields are generally moderate to good. A key advantage is the ready availability of cyclic ketone precursors. However, the harsh acidic conditions can be a limitation for substrates with sensitive functional groups.

Starting KetoneOxime ConfigurationRearrangement Product (Lactam)Yield (%)Reference
CyclohexanoneE/Z mixtureε-CaprolactamHigh (Industrial Process)[5]
(1E,2E)-2-arylidenecyclopentanoneE(E)-3-arylidenepiperidin-2-one40-45[6]
DihydroquinolinoneEFused Azepine LactamN/A[7]

Table 2: Examples of Beckmann Rearrangement for Lactam Synthesis

Experimental Protocol: Synthesis of (E)-3-arylidenepiperidin-2-one

This protocol is adapted from a procedure for the rearrangement of an α,β-unsaturated cyclopentanone oxime derivative.[6]

Materials:

  • (1E,2E)-2-arylidenecyclopentanone O-tosyl oxime

  • Thionyl chloride (SOCl₂)

  • Dry dioxane

  • Diethyl ether

Procedure:

  • Dissolve the (1E,2E)-2-arylidenecyclopentanone O-tosyl oxime (1.0 eq) in dry dioxane.

  • Add thionyl chloride (1.0 eq) to the solution at room temperature.

  • Stir the mixture at room temperature for 10-12 hours.

  • After the reaction is complete (monitored by TLC), add water to the reaction mixture.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water, sodium bicarbonate solution, and then water again.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the (E)-3-arylidenepiperidin-2-one.

Causality of Experimental Choices:

  • Dry Dioxane: The use of a dry, aprotic solvent is important to prevent unwanted side reactions of the highly reactive thionyl chloride.

  • Thionyl Chloride: SOCl₂ acts as the acid catalyst, converting the hydroxyl group of the oxime into a better leaving group.

  • Room Temperature: This reaction can often proceed at room temperature, which is advantageous for substrates that may be sensitive to higher temperatures.

  • Aqueous Workup: The addition of water quenches the reaction by hydrolyzing any remaining thionyl chloride and facilitates the extraction of the product.

Logical Relationship Diagram

Beckmann_Rearrangement Start Cyclic Ketone Oxime_Formation Oxime Formation (+ Hydroxylamine) Start->Oxime_Formation Oxime Cyclic Oxime Oxime_Formation->Oxime Rearrangement Beckmann Rearrangement Oxime->Rearrangement Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid_Catalyst->Rearrangement Lactam Lactam Rearrangement->Lactam Reduction Reduction (e.g., LiAlH₄) Lactam->Reduction FinalProduct Functionalized Azepane Reduction->FinalProduct

Caption: Synthetic pathway to azepanes via Beckmann Rearrangement.

Photochemical Ring Expansion: A Light-Mediated Approach

Photochemical methods offer a unique and often mild way to access complex molecular architectures. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones, which represents a formal [5+2] cycloaddition.[7] This two-step process involves the condensation of a pyrrolidinone with an aldehyde followed by a photochemical ring expansion.[7]

Mechanistic Rationale and Experimental Considerations

The key step is a photo-Fries-like rearrangement of the N-vinylpyrrolidinone. Upon irradiation with UV light, the molecule is excited, leading to a diradical intermediate that undergoes a[8][8]-sigmatropic rearrangement to form the seven-membered ring. The reaction is typically carried out in a suitable solvent like THF and often requires prolonged irradiation times.

A more recent and highly versatile photochemical approach involves the dearomative ring expansion of nitroarenes.[1][9] This method utilizes blue light to convert the nitro group into a singlet nitrene, which then undergoes a ring expansion to a 3H-azepine intermediate. Subsequent hydrogenation provides the fully saturated azepane.[9] This strategy is particularly powerful as it allows the extensive chemistry of aromatic rings to be harnessed for installing functionality before the ring expansion.[9]

Performance and Scope

The photochemical rearrangement of N-vinylpyrrolidinones provides good yields of functionalized azepinones from readily available starting materials.[7] The dearomative ring expansion of nitroarenes is a two-step process that offers a broad substrate scope and allows for the synthesis of polysubstituted azepanes with substitution patterns that are difficult to access by other means.[9]

MethodStarting MaterialProductYield (%)Reference
Photochemical RearrangementN-vinylpyrrolidinoneAzepin-4-oneGood[7]
Dearomative Ring ExpansionSubstituted Nitroarene3H-azepine intermediateHigh[9]
Dearomative Ring Expansionp-Bn-nitrobenzeneC5-benzyl-3H-azepineHigh[10]

Table 3: Examples of Photochemical Ring Expansion for Azepine Synthesis

Experimental Protocol: Photochemical Dearomative Ring Expansion of a Nitroarene

This protocol is based on the work of Leonori and co-workers.[8][9]

Materials:

  • Substituted nitroarene

  • Triisopropyl phosphite

  • Diethylamine

  • Isopropanol

  • Blue LEDs (e.g., 427 nm)

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

Step 1: Photochemical Ring Expansion

  • In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).

  • Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (using a solvent system containing a small amount of triethylamine to prevent decomposition on silica gel) to yield the 3H-azepine intermediate.

Step 2: Hydrogenolysis to Azepane

  • Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M).

  • Add a catalytic amount of PtO₂ or Pd/C.

  • Stir the mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the functionalized azepane.

Causality of Experimental Choices:

  • Blue LEDs: Provide the energy for the photoexcitation of the nitroarene.

  • Triisopropyl phosphite: Acts as a deoxygenating agent to convert the excited nitro group into a nitrene.

  • Diethylamine: Serves as a base and may also be involved in the reaction mechanism.

  • Hydrogenation: The second step is a standard catalytic hydrogenation to reduce the double bonds in the 3H-azepine ring and afford the saturated azepane.

Logical Relationship Diagram

Photochemical_Ring_Expansion Start Substituted Nitroarene Ring_Expansion Photochemical Ring Expansion Start->Ring_Expansion Light Blue Light (hν) Light->Ring_Expansion Reagents P(Oi-Pr)₃, Et₂NH Reagents->Ring_Expansion Intermediate 3H-Azepine Ring_Expansion->Intermediate Hydrogenation Hydrogenation (H₂, Pd/C or PtO₂) Intermediate->Hydrogenation FinalProduct Functionalized Azepane Hydrogenation->FinalProduct CH_Functionalization Start1 2-Aminobiaryl Reaction Cascade C-H Functionalization/ Amidation Start1->Reaction Start2 Diazomalonate Start2->Reaction Catalyst Rh-Catalyst ([RhCp*Cl₂]₂, AgSbF₆) Catalyst->Reaction Intermediate C-H Alkylation Intermediate Reaction->Intermediate C-H Activation & Alkylation FinalProduct Azepinone Derivative Intermediate->FinalProduct Intramolecular Amidation

Sources

A Senior Application Scientist's Guide to Azepane Building Blocks: A Comparative Analysis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azepane scaffold stands out as a privileged seven-membered heterocyclic motif, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a variety of biological targets.[2] This guide provides an in-depth, comparative analysis of a key azepane building block, Ethyl 1-benzyl-5-oxoazepane-4-carboxylate , and its strategic alternatives. We will delve into their synthesis, reactivity, and practical applications, supported by experimental data and protocols to inform the selection of the optimal building block for your drug discovery program.

The Strategic Value of this compound

This compound is a versatile intermediate characterized by a β-keto ester functionality within the azepane ring. This arrangement of functional groups provides a rich platform for a wide array of chemical transformations, making it a valuable starting point for the synthesis of diverse compound libraries. The N-benzyl group offers stability under various reaction conditions and can be removed at a later synthetic stage if required.

Synthesis via Dieckmann Condensation

The primary and most efficient route to this class of compounds is the intramolecular Dieckmann condensation of a corresponding diester.[3][4] This base-catalyzed cyclization is a powerful tool for the formation of 5- and 6-membered rings, and with careful optimization, can be effectively applied to the synthesis of 7-membered azepane rings.[3]

Reaction Pathway:

Dieckmann Condensation Acyclic_Diester Diethyl 4-(benzylamino)heptanedioate Base Base (e.g., NaOEt, KOtBu) Acyclic_Diester->Base Deprotonation Enolate Enolate Intermediate Acyclic_Diester->Enolate Cyclic_Intermediate Cyclic Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Acyl Substitution Product This compound Cyclic_Intermediate->Product Elimination of EtO-

Caption: Dieckmann condensation for the synthesis of the target azepane.

Comparative Analysis with Alternative Azepane Building Blocks

The choice of building block is a critical decision in any synthetic campaign. Here, we compare this compound with two key alternatives: its N-Boc protected counterpart and a regioisomeric analogue.

Alternative 1: Ethyl 1-(tert-butoxycarbonyl)-5-oxoazepane-4-carboxylate (N-Boc Analogue)

The tert-butoxycarbonyl (Boc) protecting group is a staple in modern organic synthesis, offering facile removal under acidic conditions, which are often orthogonal to the conditions used for modifying other parts of the molecule.[5]

Comparative Insights:

FeatureThis compoundEthyl 1-(tert-butoxycarbonyl)-5-oxoazepane-4-carboxylate
Synthesis Dieckmann condensation of the N-benzyl diester.Dieckmann condensation of the N-Boc diester. Yields are generally comparable.
Stability The N-benzyl group is stable to a wide range of non-reductive conditions.The N-Boc group is sensitive to acidic conditions.[5]
Deprotection Typically requires hydrogenolysis (e.g., Pd/C, H₂), which can be incompatible with other reducible functional groups.[6]Cleaved under mild acidic conditions (e.g., TFA, HCl in dioxane), offering broader functional group tolerance.[7]
Reactivity The benzyl group can influence the steric environment around the nitrogen atom.The bulky Boc group can exert a more significant steric effect.
Cost-Effectiveness Benzylamine is a relatively inexpensive starting material.Di-tert-butyl dicarbonate (Boc₂O) is more expensive.

Experimental Data Summary:

Building BlockSynthetic RouteKey ReagentsTypical YieldReference
This compoundDieckmann CondensationSodium ethoxide, ethanolGood[3]
Ethyl 1-(tert-butoxycarbonyl)-5-oxoazepane-4-carboxylateDieckmann CondensationPotassium tert-butoxide, THFGood[8]
Alternative 2: Ethyl 1-benzyl-4-oxoazepane-3-carboxylate (Regioisomeric Analogue)

The position of the keto and ester functionalities within the azepane ring significantly impacts the molecule's reactivity and the types of structures that can be derived from it. The 4-oxo-3-carboxylate regioisomer presents a different set of opportunities for diversification.

Comparative Insights:

FeatureThis compoundEthyl 1-benzyl-4-oxoazepane-3-carboxylate
Synthesis Dieckmann condensation of a symmetrical diester precursor.Typically synthesized via ring expansion of a substituted piperidone or Dieckmann condensation of an unsymmetrical diester.[8]
Reactivity of the β-keto ester The enolizable proton is at the 4-position, flanked by the keto group and the ester.The enolizable proton is at the 3-position, between the keto group and the ester.
Diversification Potential Ideal for constructing fused heterocyclic systems involving the 4- and 5-positions.Suited for building fused systems involving the 3- and 4-positions.
Accessibility Generally more straightforward to synthesize due to the symmetry of the starting materials for Dieckmann condensation.Synthesis can be more complex, potentially leading to lower overall yields.

Experimental Protocols

To provide a practical context for the application of these building blocks, we present detailed protocols for a key synthetic transformation: the diversification of the β-keto ester moiety through the formation of a pyrazole ring.

Protocol 1: Synthesis of a Pyrazole Derivative from this compound

This protocol outlines the Knorr pyrazole synthesis, a classic and reliable method for the construction of pyrazole rings from β-dicarbonyl compounds.[9]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

Expected Outcome: This reaction typically proceeds in high yield to furnish the corresponding pyrazolone, which exists in tautomeric equilibrium with the aromatic pyrazole.[9]

Pyrazole Synthesis Azepane_Keto_Ester This compound Hydrazine Hydrazine Hydrate Azepane_Keto_Ester->Hydrazine Reaction Condensation Condensation Azepane_Keto_Ester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyrazole_Product Fused Azepano-pyrazole Cyclization->Pyrazole_Product

Caption: Workflow for the synthesis of a fused azepano-pyrazole.

Strategic Application in Drug Discovery

The choice between these azepane building blocks should be guided by the overall synthetic strategy and the desired properties of the final target molecules.

  • This compound is an excellent choice for projects where a robust N-protecting group is required during multi-step syntheses and where the final deprotection via hydrogenolysis is feasible. Its straightforward synthesis makes it an attractive starting material for large-scale campaigns.

  • The N-Boc analogue is preferred when milder deprotection conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. This is particularly relevant in the later stages of a synthesis or for the generation of libraries of N-unsubstituted azepanes.

  • The regioisomeric 4-oxo-3-carboxylate offers a distinct pattern of substitution, enabling the exploration of different chemical space. While its synthesis may be more challenging, it provides access to unique molecular architectures that cannot be readily obtained from the 5-oxo-4-carboxylate isomer.

Conclusion

This compound and its alternatives are powerful tools in the arsenal of the medicinal chemist. A thorough understanding of their comparative synthesis, reactivity, and the strategic implications of their respective protecting groups is essential for the efficient and successful development of novel azepane-based therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the selection and application of these valuable building blocks.

References

  • BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Grokipedia. (n.d.).
  • ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638–640.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-581.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Organic Reactions. (2013). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents.
  • PMC. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Wikipedia. (n.d.).
  • Chem-Station Int. Ed. (2018).
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • ResearchGate. (2014). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents.
  • ResearchGate. (2008).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ResearchGate. (2016). ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Chemistry LibreTexts. (2021). 23.
  • PubMed. (2006). Synthesis and Antimicrobial Activity of New (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic Acid Ethyl Esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic Acid Ethyl Esters, and 2-oxo-6-trihalomethyl-[9][10]oxazinane-3-carboxylic Acid Ethyl Esters.

  • YouTube. (2016).
  • National Institutes of Health. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • YouTube. (2019).
  • ResearchGate. (2010).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • White Rose eTheses Online. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • ResearchGate. (2012).
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • OpenStax. (2023). 23.
  • Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37235–37244.
  • ResearchGate. (2007). Synthesis of (—)-neplanocin A with the highest overall yield via an efficient Mitsunobu coupling.
  • National Institutes of Health. (2012). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).
  • ResearchGate. (2015). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters.
  • ResearchGate. (2002).
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed. (2002).
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

Sources

A Comparative Guide to Azepane Synthesis: The Dieckmann Condensation as a Strategic Alternative

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry. Its conformational flexibility and three-dimensional character make it a valuable component in developing novel therapeutics for a range of diseases, including use as anticancer, antidiabetic, and antiviral agents.[1][2] However, the synthesis of this seven-membered ring system is not trivial, often hampered by challenging cyclization kinetics.[2] While numerous methods exist, this guide provides a comparative analysis of the Dieckmann condensation as a robust and strategic approach, weighed against other prominent synthetic routes.

The Dieckmann Condensation: A Classic Cyclization for Azepane Synthesis

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4] It is the intramolecular equivalent of the more broadly known Claisen condensation.[4][5] For the synthesis of N-protected azepane-β-keto esters, the reaction starts with a linear 1,7-diester substrate containing a nitrogen atom in the backbone.

Mechanism and Strategic Considerations:

The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) which deprotonates the α-carbon of one ester group to form a nucleophilic enolate.[6] This enolate then attacks the carbonyl carbon of the second ester group within the same molecule.[7] The subsequent elimination of an alkoxide ion forms the cyclic β-keto ester.[5][7]

  • Causality in Base Selection: The choice of base is critical. An alkoxide base corresponding to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters) is typically used to prevent transesterification, which would lead to a mixture of products.[3] Non-nucleophilic bases like sodium hydride (NaH) or potassium t-butoxide can also be employed to circumvent this issue, particularly with more complex substrates.

  • Driving the Equilibrium: The final deprotonation of the newly formed β-keto ester is the thermodynamic driving force of the reaction. The α-proton situated between the two carbonyl groups is highly acidic, and its removal by the alkoxide base in an irreversible acid-base reaction shifts the equilibrium towards the cyclized product.[8] An acidic workup is required in the final step to protonate the resulting enolate and yield the neutral β-keto ester.[5]

The primary advantage of the Dieckmann condensation is its reliance on readily available linear precursors and its efficiency in forming the carbon-carbon bond necessary for the seven-membered ring. However, yields can be diminished for rings larger than six members due to entropic factors, making careful optimization of reaction conditions essential.[3][7]

Alternative Synthetic Approaches

While effective, the Dieckmann condensation is one of several powerful tools for azepane synthesis. Two other widely employed methods are Ring-Closing Metathesis (RCM) and intramolecular Reductive Amination.

Ring-Closing Metathesis (RCM)

RCM has become a cornerstone of modern organic synthesis for constructing unsaturated rings.[9] This method involves the intramolecular reaction of a diene precursor, catalyzed by transition metal complexes (most commonly ruthenium-based Grubbs or Hoveyda-Grubbs catalysts), to form a cycloalkene and a volatile ethylene byproduct.[9][10] For azepane synthesis, an N-protected diallylamine derivative is cyclized to an unsaturated tetrahydroazepine, which is then hydrogenated to the saturated azepane scaffold.[10][11]

  • Key Advantages: RCM is renowned for its exceptional functional group tolerance and its effectiveness in forming medium to large rings (5-30 atoms).[9] This allows for the synthesis of highly functionalized and complex azepane derivatives that might be incompatible with the strong basic conditions of the Dieckmann condensation.[12][13]

Intramolecular Reductive Amination

This strategy builds the azepane ring by forming a crucial carbon-nitrogen bond in the final cyclization step. Typically, a linear amino-aldehyde or amino-ketone is subjected to conditions that first promote the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding azepane.[14][15]

  • Stereochemical Control: A significant advantage of this approach is the potential for stereocontrol. The use of chiral catalysts or reagents during the reduction step can lead to the synthesis of enantioenriched azepanes, which is of paramount importance in drug development.[16] For instance, iridium-catalyzed asymmetric reductive amination has been used to obtain chiral dibenz[c,e]azepines with excellent enantioselectivity.[16]

Comparative Analysis: Choosing the Right Strategy

The selection of a synthetic route depends on factors such as substrate availability, desired substitution patterns, scalability, and stereochemical requirements.

Parameter Dieckmann Condensation Ring-Closing Metathesis (RCM) Intramolecular Reductive Amination
Bond Formed C-CC=C (then reduced)C-N
Key Precursor N-containing 1,7-DiesterN-protected DieneN-protected Amino-carbonyl
Key Reagents Strong Base (e.g., NaH, NaOEt)Ru or Mo Catalyst (e.g., Grubbs)Reducing Agent (e.g., NaBH(OAc)₃, H₂)
Yields Moderate to Good (Can be lower for 7-membered rings)Good to ExcellentGood to Excellent
Substrate Scope Moderate (Sensitive to base-labile groups)Broad (High functional group tolerance)Good (Tolerant of many functional groups)
Stereocontrol Difficult to achieve directlyPossible via chiral precursorsExcellent potential for asymmetric catalysis
Key Advantage Uses simple, acyclic precursorsPowerful for complex/large ringsDirect C-N bond formation, good for asymmetry

Workflow Visualization

The following diagram illustrates the distinct synthetic logic of each approach, starting from a conceptual linear precursor to the final azepane core.

G cluster_0 Dieckmann Condensation cluster_1 Ring-Closing Metathesis (RCM) cluster_2 Intramolecular Reductive Amination d_start N-Protected 1,7-Diester d_int β-Keto Ester Azepanone d_start->d_int Intramolecular Condensation d_end Functionalized Azepane d_int->d_end Decarboxylation/ Reduction r_start N-Protected Diene r_int Unsaturated Azepine r_start->r_int Ru-Catalyzed Metathesis r_end Saturated Azepane r_int->r_end Hydrogenation ra_start N-Protected Amino-Ketone ra_int Cyclic Iminium Ion ra_start->ra_int Intramolecular Condensation ra_end Substituted Azepane ra_int->ra_end In situ Reduction

Caption: Comparative workflows for azepane synthesis.

Experimental Protocol: Dieckmann Condensation

This protocol describes a representative synthesis of an N-protected 2-oxo-azepane-3-carboxylate, a versatile intermediate.

Synthesis of Ethyl 1-benzyl-2-oxoazepane-3-carboxylate

  • Materials:

    • Diethyl 6-(benzylamino)heptanedioate (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Anhydrous Toluene

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

    • Hexanes

  • Procedure:

    • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous toluene (sufficient to make a 0.1 M solution).

    • Sodium hydride (1.5 eq) is carefully added to the flask. The suspension is heated to 110 °C.

    • A solution of diethyl 6-(benzylamino)heptanedioate (1.0 eq) in anhydrous toluene is added dropwise to the heated suspension over 2 hours using a syringe pump. Causality: Slow addition is crucial to control the evolution of hydrogen gas and to maintain a low concentration of the starting material, which favors intramolecular cyclization over intermolecular polymerization.

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional 3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • The mixture is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 3-4). Causality: This step protonates the product enolate and neutralizes any remaining base.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

    • The solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.

Conclusion

The Dieckmann condensation represents a powerful and cost-effective strategy for the synthesis of azepane scaffolds, particularly when starting from simple, linear precursors. While methods like RCM offer broader functional group tolerance for complex targets and reductive amination provides elegant stereochemical control, the Dieckmann condensation remains a highly relevant and valuable tool in the synthetic chemist's arsenal. A thorough analysis of the target molecule's structure, required substitution, and stereochemistry will ultimately guide the rational selection of the most efficient and effective synthetic approach.

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • The first synthesis of substituted azepanes mimicking monosaccharides : a new class of potent glycosidase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Thieme. Available at: [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. ResearchGate. Available at: [Link]

  • Dieckmann condensation. Grokipedia. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Tutor. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. Available at: [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PubMed Central. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Available at: [Link]

  • Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate. Available at: [Link]

  • Azepine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

  • Dieckmann Condensation. SynArchive. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Available at: [Link]

  • The Dieckmann Condensation. Organic Reactions. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Azepane Scaffolds: Ring Expansion vs. De Novo Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a well-defined spatial arrangement, making it an attractive core for novel therapeutics targeting a wide range of diseases.[1] Azepane-based compounds have demonstrated a variety of pharmacological properties, leading to their incorporation into numerous FDA-approved drugs for indications such as cancer, diabetes, and viral infections.[2][3]

The construction of this seven-membered ring, however, is not trivial. The entropic and enthalpic barriers to forming medium-sized rings pose a significant synthetic challenge.[3] For researchers and drug development professionals, choosing the right synthetic strategy is critical for the efficient and stereocontrolled production of highly functionalized azepane derivatives. This guide provides an in-depth comparison of two primary approaches: the ring expansion of smaller, pre-existing heterocyclic systems and the de novo synthesis from acyclic precursors. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of these strategies, supported by experimental data and protocols.

Part 1: Ring Expansion Strategies for Azepane Synthesis

Ring expansion reactions offer an intuitive approach to azepane synthesis by leveraging readily available five- or six-membered nitrogen heterocycles. While the direct ring expansion of succinimides to azepanes is not a commonly reported transformation, related strategies starting from piperidine or pyrrolidine derivatives are well-documented and serve as a valuable comparative benchmark. A notable modern example also includes the dearomative ring expansion of nitroarenes.

Mechanistic Principles of Ring Expansion

The core principle of these reactions is the insertion of a carbon atom into the existing ring. This can be achieved through various mechanisms, including rearrangements and the cleavage of a bicyclic intermediate. For instance, the expansion of a piperidine ring can proceed through the formation of an aziridinium intermediate followed by nucleophilic attack at the less hindered carbon, leading to the seven-membered ring.[4][5] A more recent and powerful method involves the photochemical conversion of a nitroarene's six-membered ring into a seven-membered azepine, which is subsequently reduced.[6][7]

Featured Methodology: Photochemical Dearomative Ring Expansion of Nitroarenes

A groundbreaking strategy reported by Leonori and co-workers involves a two-step synthesis of polysubstituted azepanes from simple nitroarenes.[6][7] This method relies on a photochemical dearomative ring expansion where the nitro group is converted into a singlet nitrene, transforming the six-membered aromatic ring into a seven-membered 3H-azepine system. A subsequent hydrogenation provides the saturated azepane.

G cluster_start Starting Material cluster_step1 Step 1: Photochemical Ring Expansion cluster_step2 Step 2: Reduction Nitroarene Substituted Nitroarene BlueLight Blue Light (hν) P(Oi-Pr)3, Et2NH Nitroarene->BlueLight Azepine 3H-Azepine Intermediate BlueLight->Azepine Nitrene insertion & rearrangement Hydrogenation H2, Pd/C or Rh/C Azepine->Hydrogenation Azepane Polysubstituted Azepane Hydrogenation->Azepane

Caption: Workflow for azepane synthesis via photochemical ring expansion.

Performance and Scope: This method is notable for its efficiency and broad substrate scope. A variety of substituted nitroarenes can be converted into the corresponding C4-substituted azepanes in good yields over the two steps.[6] The substitution pattern on the starting arene directly translates to the final azepane, offering predictable control over the product's structure.

Substrate (p-substituted nitrobenzene)Product (4-substituted azepane)Overall Yield (2 steps)Reference
p-Benzyl-nitrobenzene4-Benzyl-azepane75%[6]
p-Chloro-nitrobenzene4-Chloro-azepane60%[6]
p-Boc-nitrobenzene4-Boc-azepane71%[6]
p-Cyano-nitrobenzene4-Cyano-azepane55%[6]

Advantages and Limitations:

  • Advantages: Access to complex azepanes from simple, readily available starting materials in just two steps. The direct translation of substitution patterns from the arene to the azepane is a significant advantage for library synthesis.

  • Limitations: The method requires specialized photochemical equipment. The regioselectivity can be an issue with meta-substituted nitroarenes, sometimes leading to mixtures of products.[6]

Experimental Protocol: Synthesis of 4-Benzyl-azepane

(Adapted from Ruffoni, A., Leonori, D. et al., Nat. Chem., 2024) [7]

Step 1: Photochemical Ring Expansion To a solution of p-benzyl-nitrobenzene (1.0 mmol) in isopropanol (0.1 M) is added triisopropyl phosphite (2.0 mmol) and diethylamine (4.0 mmol). The mixture is irradiated with blue LEDs (427 nm) at room temperature for 48 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 3H-azepine intermediate.

Step 2: Hydrogenation The 3H-azepine intermediate (1.0 mmol) is dissolved in methanol (0.1 M), and Palladium on carbon (10 mol%) is added. The mixture is stirred under an atmosphere of hydrogen (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the 4-benzyl-azepane.

Part 2: De Novo Synthesis of Azepanes

De novo, or "from scratch," synthesis involves constructing the azepane ring from acyclic precursors. This approach offers maximum flexibility in introducing a wide range of substituents and controlling stereochemistry, which is often crucial for tuning the pharmacological properties of a drug candidate.[1] Common de novo strategies include intramolecular cyclizations (e.g., reductive amination) and ring-closing metathesis (RCM).

Featured Methodology 1: Intramolecular Reductive Amination (IRA)

Intramolecular reductive amination is a robust and widely used method for forming nitrogen heterocycles. The strategy involves an acyclic precursor containing a ketone or aldehyde at one end and an amine at the other. In the presence of a reducing agent, the amine and carbonyl undergo condensation to form a cyclic iminium ion, which is then immediately reduced to the azepane.

G cluster_start Acyclic Precursor cluster_cyclization Cyclization & Reduction Precursor Amino-ketone/aldehyde Iminium Cyclic Iminium Ion (Intermediate) Precursor->Iminium Intramolecular Condensation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Iminium->ReducingAgent Azepane Substituted Azepane Iminium->Azepane ReducingAgent->Azepane Reduction

Caption: General pathway for Intramolecular Reductive Amination.

Performance and Stereoselectivity: The success of this method hinges on the synthesis of the linear precursor. Once obtained, the cyclization step is often high-yielding. Stereocontrol can be achieved by using chiral precursors or through asymmetric catalysis. For example, biocatalytic approaches using imine reductases (IREDs) can provide access to chiral azepanes with high enantioselectivity.[8] Heavily hydroxylated azepanes, which are important as iminosugar mimics, have been synthesized stereoselectively using an intramolecular reductive amination as the key cyclization step.[2][9]

Precursor TypeProductYield of CyclizationStereoselectivityReference
Amino-aldehydePentahydroxyazepane80%Single diastereomer[9]
Bridged biaryl amino-ketoneChiral dibenz[c,e]azepineup to 98%up to 97% ee[10]

Advantages and Limitations:

  • Advantages: High degree of flexibility for installing substituents on the acyclic precursor. Powerful for creating stereochemically complex molecules. The cyclization step is often robust and high-yielding.

  • Limitations: The synthesis of the linear precursor can be lengthy and may require multiple steps, potentially lowering the overall yield.

Experimental Protocol: Synthesis of a Pentahydroxyazepane via IRA

(Adapted from Cardona, F. et al., Org. Lett., 2023) [2]

To a solution of the linear amino-aldehyde precursor (0.2 mmol) in a mixture of CH₂Cl₂/AcOH (10:1, 2.2 mL) is added sodium triacetoxyborohydride (0.6 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired azepane.

Featured Methodology 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic systems, including azepanes.[11] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a carbon-carbon double bond between two terminal alkene moieties within an acyclic precursor, leading to an unsaturated azepine ring. This intermediate is then typically hydrogenated to yield the saturated azepane.

G cluster_start Acyclic Precursor cluster_rcm Step 1: Ring-Closing Metathesis cluster_reduction Step 2: Reduction Diene N-protected Diene Catalyst Ru Catalyst (e.g., Grubbs II) Diene->Catalyst Azepine Unsaturated Azepine Catalyst->Azepine Hydrogenation H2, Pd/C Azepine->Hydrogenation Azepane Substituted Azepane Hydrogenation->Azepane

Caption: Azepane synthesis via Ring-Closing Metathesis (RCM).

Performance and Scope: RCM is highly effective for synthesizing a wide variety of substituted azepanes, including complex fused-ring systems.[11][12] The reaction is generally high-yielding and tolerant of many functional groups. The geometry of the resulting double bond in the azepine intermediate can often be controlled, which can be useful for further functionalization.

Diene PrecursorRCM YieldHydrogenation YieldOverall YieldReference
N-Ts-diallylamine derivative85-95%>95%High[11]
α-allyl-β-oxoester derivative85-87%49-77%Moderate to Good[12]

Advantages and Limitations:

  • Advantages: Excellent functional group tolerance. Powerful for building complex and strained ring systems. Commercially available catalysts with tunable reactivity.

  • Limitations: The cost of ruthenium catalysts can be a consideration for large-scale synthesis. The synthesis of the diene precursor is required. Removal of residual ruthenium from the final product can be challenging and is a critical consideration in pharmaceutical applications.

Part 3: A Head-to-Head Comparison for Strategic Synthesis Design

Choosing between a ring expansion and a de novo approach depends entirely on the specific goals of the synthesis. Factors such as desired substitution pattern, stereochemical complexity, cost, and scale must be carefully weighed.

FeatureRing Expansion (Photochemical)De Novo Synthesis (IRA)De Novo Synthesis (RCM)
Starting Materials Simple, commercially available nitroarenes.Requires synthesis of a custom linear amino-ketone/aldehyde.Requires synthesis of a custom diene.
Typical Step Count Very short (typically 2 steps).Can be long (synthesis of precursor + cyclization).Can be long (synthesis of precursor + 2 steps).
Substitution Control Predictable but limited to patterns available via aromatic chemistry.Highly flexible; substituents placed during precursor synthesis.Highly flexible; substituents placed during precursor synthesis.
Stereocontrol Generally produces racemic products unless a chiral precursor is used.Excellent; can be substrate- or catalyst-controlled.Excellent; stereocenters in the precursor are retained.
Typical Yields Good to excellent over 2 steps.Yield of cyclization step is high; overall yield depends on precursor synthesis.High for both RCM and reduction steps.
Scalability Potentially scalable, but requires specialized photochemical reactors.Generally scalable.Scalable, but catalyst cost and metal removal are key factors.
Key Advantage Speed and efficiency from simple starting materials.High stereochemical control and flexibility.Broad functional group tolerance and access to complex structures.
Expertise-Driven Decision Making
  • For rapid exploration of chemical space with simple substitution patterns , the photochemical ring expansion is an exceptionally powerful tool. Its ability to convert a vast library of commercially available nitroarenes into azepanes in just two steps is unparalleled for generating initial compound collections.[6]

  • When a specific, highly functionalized, and stereochemically pure azepane is the target , a de novo synthesis is almost always the superior choice. An intramolecular reductive amination is often a reliable and cost-effective cyclization strategy if the precursor is accessible.[2]

  • For complex targets, particularly those involving fused rings or requiring tolerance of sensitive functional groups , Ring-Closing Metathesis provides the most robust and versatile solution, despite the higher cost of the catalyst.[11]

Conclusion

The synthesis of azepanes remains a topic of intense interest for medicinal chemists. Both ring expansion and de novo strategies provide powerful and complementary routes to this important heterocyclic scaffold. While modern ring expansion techniques offer unprecedented speed and efficiency for creating diverse libraries from simple aromatics, de novo methods retain their primacy for the construction of complex, stereodefined drug candidates. A thorough understanding of the causality behind each method—its strengths, weaknesses, and mechanistic underpinnings—is essential for any scientist or researcher aiming to efficiently navigate the chemical space of azepane-based therapeutics.

References

  • Al-Hiari, Y. M., et al. (2006). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (23), 2357-2364. [Link]

  • Xiang, M., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8493–8500. [Link]

  • Wang, D., et al. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 9(3), 653-657. [Link]

  • Al-Hiari, Y. M., et al. (2006). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. CoLab.
  • Vitale, R., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Chemistry, 3(4), 1183-1215. [Link]

  • Grošelj, U. (2017). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Mori, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5820–5824. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(15), 4985. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • D'hooghe, M., et al. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 24(18), 3342. [Link]

  • Katritzky, A. R., et al. (1998). Ring Opening Reactions of Succinimides. HETEROCYCLES, 48(12), 2677. [Link]

  • Aeissen, E., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]

  • Mori, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. [Link]

  • Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 26(15), e202300180. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of standard spectroscopic methodologies for the structural elucidation of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a key heterocyclic scaffold in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a narrative grounded in the principles of analytical chemistry. We will explore the causality behind experimental choices, ensuring that each analytical step is part of a self-validating workflow.

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development, forming the very foundation of its intellectual property and its future therapeutic potential. In this guide, we will dissect the contributions of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to the comprehensive characterization of our target molecule. We will also explore advanced 2D NMR techniques as a means of providing orthogonal confirmation of the molecular framework.

The Subject: this compound

The target of our analysis is a substituted azepane, a seven-membered nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds. The molecule features several key structural elements that we will seek to confirm: a benzyl group attached to the nitrogen, an ethyl ester, and a ketone within the azepane ring, specifically a β-keto ester system.

A Multi-faceted Approach to Structural Confirmation

No single spectroscopic technique provides a complete picture of a molecule's structure.[1][2] Instead, we rely on the synergistic interplay of multiple analytical methods. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry gives us the molecular weight and elemental composition.[2][3][4]

Below is a conceptual workflow illustrating the integrated approach to the structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesized Compound (Purity Check by LC-MS) MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS IR FT-IR Spectroscopy (Functional Groups) MS->IR NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) IR->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC) NMR_1D->NMR_2D Interpretation Integrated Data Interpretation NMR_2D->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Integrated workflow for the spectroscopic confirmation of a synthesized molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.[2] For this compound, we will employ ¹H NMR, ¹³C NMR, and 2D NMR techniques to assemble the complete molecular structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of the protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.35-7.25m5HAr-H Protons of the phenyl ring of the benzyl group.
~4.15q2H-O-CH ₂-CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.65s2HPh-CH ₂-NMethylene protons of the benzyl group. The singlet suggests free rotation and minimal diastereotopicity.
~3.50-2.50m7HAzepane ring protonsComplex, overlapping multiplets for the seven protons on the azepane ring.
~1.25t3H-O-CH₂-CHMethyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~208C =O (ketone)Ketone carbonyl carbon, typically in this downfield region.
~170C =O (ester)Ester carbonyl carbon.
~138Ar-C (quaternary)Quaternary carbon of the phenyl ring attached to the methylene group.
~129Ar-C HAromatic carbons of the phenyl ring.
~128Ar-C HAromatic carbons of the phenyl ring.
~127Ar-C HAromatic carbons of the phenyl ring.
~61-O-C H₂-CH₃Methylene carbon of the ethyl ester.
~60Ph-C H₂-NMethylene carbon of the benzyl group.
~55-40Azepane ring carbonsAliphatic carbons of the azepane ring.
~14-O-CH₂-C H₃Methyl carbon of the ethyl ester.
Advanced 2D NMR Techniques: Confirming Connectivity

To resolve ambiguities in the complex aliphatic region of the ¹H NMR spectrum and to definitively establish the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: This experiment reveals proton-proton couplings, allowing us to trace the connectivity between adjacent protons in the azepane ring and the ethyl group.

  • HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY C13 ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C Correlations) C13->HSQC Connectivity Proton-Proton Connectivity COSY->Connectivity Attachment Proton-Carbon Attachment HSQC->Attachment Framework Molecular Framework Confirmation Connectivity->Framework Attachment->Framework

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

II. FT-IR Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3030MediumAromatic C-H stretchCharacteristic of the C-H bonds in the benzyl group's phenyl ring.
~2980-2850MediumAliphatic C-H stretchFrom the C-H bonds in the azepane ring and the ethyl group.
~1740StrongC=O stretch (ester)The carbonyl stretch of the ethyl ester.[6][7]
~1715StrongC=O stretch (ketone)The carbonyl stretch of the ketone in the seven-membered ring.[8]
~1600, ~1495, ~1450Medium-WeakC=C stretch (aromatic)Characteristic absorptions for the phenyl ring.
~1200StrongC-O stretch (ester)The C-O single bond stretch of the ester group.

The presence of two distinct carbonyl peaks is a key diagnostic feature, confirming both the ester and ketone functionalities.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: As the compound is likely an oil or a low-melting solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean, empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum.

III. Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 289.1678 (calculated for C₁₇H₂₃NO₃). The presence of the molecular ion peak confirms the molecular weight.

  • Key Fragments:

    • m/z = 91 (Tropylium ion): A very common and stable fragment for benzyl-containing compounds, resulting from the cleavage and rearrangement of the benzyl group.[2][10]

    • m/z = 198: Loss of the benzyl group (M - 91).

    • m/z = 244: Loss of the ethoxy group (-OCH₂CH₃) from the ester (M - 45).[11][12]

    • m/z = 216: Loss of the entire ester group (-COOCH₂CH₃) (M - 73).

The fragmentation pattern provides corroborating evidence for the presence of the benzyl and ethyl ester moieties.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

Comparative Analysis and Conclusion

The structural confirmation of this compound is achieved through the convergence of data from multiple spectroscopic techniques.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry, and connectivity.Unparalleled for complete structural elucidation.Lower sensitivity, requires a larger sample amount.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, C-H, C-O).Fast, non-destructive, and requires a small sample.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires a very small sample amount.Isomers can be difficult to distinguish.

References

  • Vertex AI Search. (n.d.). Structure Elucidation - Online Organic Chemistry Tutor.
  • BenchChem. (2025). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds.
  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • FTIR Standard Operating Procedure. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.

Sources

Navigating the Azepane Maze: A Senior Application Scientist's Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensional character and conformational flexibility offer unique opportunities for exploring chemical space and designing novel therapeutics. However, the synthesis of substituted azepanes presents a considerable challenge compared to their five- and six-membered counterparts. This guide provides an in-depth, comparative analysis of the most prominent synthetic pathways to substituted azepanes, offering a cost-benefit analysis grounded in experimental data to aid researchers in selecting the optimal route for their specific needs.

The Strategic Decision: Key Considerations in Azepane Synthesis

The choice of a synthetic pathway to a target azepane is a multi-faceted decision. A researcher must weigh several critical factors:

  • Cost and Availability of Starting Materials: Are the initial building blocks readily available and economically viable for the desired scale of synthesis?

  • Number of Synthetic Steps: A shorter synthetic route is generally preferred to maximize overall yield and reduce labor and resource consumption.

  • Overall Yield: What is the expected efficiency of the entire synthetic sequence?

  • Stereochemical Control: For chiral targets, does the pathway offer reliable control over diastereoselectivity and enantioselectivity?

  • Substrate Scope and Functional Group Tolerance: Can the chosen method accommodate the specific substituents and functional groups required for the target molecule?

  • Safety and Environmental Impact: Are the reagents and reaction conditions hazardous, and does the synthesis generate significant waste?

This guide will dissect five major synthetic strategies in the context of these crucial considerations:

  • Ring-Closing Metathesis (RCM)

  • Ring Expansion of Cyclic Precursors

  • [5+2] Cycloaddition Reactions

  • Intramolecular Reductive Amination

  • Chemoenzymatic Methods

Ring-Closing Metathesis (RCM): A Powerful but Pricey Path

Ring-closing metathesis has emerged as a robust and versatile tool for the construction of a wide array of cyclic systems, including the seven-membered azepane ring. This Nobel Prize-winning reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene precursor. Subsequent reduction of the resulting unsaturated azepine affords the saturated azepane scaffold.

The RCM Workflow: From Diene to Azepane

The general workflow for azepane synthesis via RCM involves two key stages: the synthesis of an acyclic diene precursor and the subsequent metathesis reaction.

RCM_Workflow A Acyclic Precursors (e.g., Allylamine, Acrylate) B Diene Synthesis A->B Allylation/ Amidation C Ring-Closing Metathesis (Grubbs Catalyst) B->C D Unsaturated Azepine C->D Ethylene byproduct E Reduction (e.g., H2, Pd/C) D->E F Substituted Azepane E->F

Caption: General workflow for azepane synthesis via RCM.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM

This protocol is adapted from established literature procedures and demonstrates a common approach to RCM-based azepane synthesis.

Step 1: Synthesis of the Diene Precursor (N,N-diallyl-p-toluenesulfonamide)

  • To a solution of allylamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • To the same reaction mixture, add allyl bromide (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in dry, degassed DCM to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (0.02 eq) to the solution.

  • Reflux the reaction mixture under an inert atmosphere for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsaturated azepine.

Step 3: Reduction to the Azepane

  • Dissolve the unsaturated azepine (1.0 eq) in methanol (0.1 M).

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the final substituted azepane.

Cost-Benefit Analysis: RCM
FactorAnalysis
Cost High. The primary cost driver is the ruthenium catalyst (e.g., Grubbs' II catalyst can cost upwards of $100 per gram).[1][2][3][4] While starting materials like allylamine and acrylates are relatively inexpensive, the catalyst cost can be prohibitive for large-scale synthesis.
Yield Good to Excellent. RCM reactions are known for their high efficiency, often providing yields in the range of 80-95% for the cyclization step.[5][6]
Stereoselectivity Not directly controlled in the RCM step. The stereochemistry of the final azepane is dependent on the stereocenters present in the acyclic precursor. Subsequent reduction of the double bond can also introduce new stereocenters.
Substrate Scope Broad. RCM is tolerant of a wide variety of functional groups, making it a versatile method for the synthesis of complex and highly functionalized azepanes.
Advantages High yields, excellent functional group tolerance, and predictable reactivity.
Disadvantages High cost of the catalyst, sensitivity to impurities, and the generation of ethylene gas as a byproduct.

Ring Expansion of Cyclic Precursors: Building on a Smaller Foundation

Ring expansion strategies offer an intuitive approach to azepane synthesis by starting with more readily available five- or six-membered rings, such as pyrrolidines and piperidines. These methods typically involve the introduction of a leaving group and a nucleophilic carbon atom, which then participate in a concerted or stepwise rearrangement to form the seven-membered ring.

Photochemical Ring Expansion of Nitroarenes: A Modern Approach

A recently developed and powerful method involves the photochemical dearomative ring expansion of simple nitroarenes.[7][8][9][10][11][12][13][14] This strategy leverages the conversion of a nitro group into a singlet nitrene under blue light irradiation, which then inserts into the aromatic ring to form a seven-membered azepine intermediate. Subsequent hydrogenation delivers the polysubstituted azepane.

Nitroarene_Expansion A Substituted Nitroarene B Photochemical Reaction (Blue Light, Amine) A->B C Singlet Nitrene Intermediate B->C D Ring Expansion C->D E 3H-Azepine Intermediate D->E F Hydrogenation (e.g., H2, Pd/C) E->F G Substituted Azepane F->G P_5_2_Cycloaddition A Pyrrolidinone + Aldehyde B Condensation A->B C N-Vinylpyrrolidinone B->C D Photochemical Rearrangement (UV light) C->D E Azepin-4-one D->E F Reduction/Derivatization E->F G Substituted Azepane F->G Reductive_Amination A Linear Precursor (with amine and carbonyl/precursor) B Intramolecular Cyclization A->B C Cyclic Iminium Ion B->C D Reduction (e.g., NaBH4, H2/Pd) C->D E Substituted Azepane D->E

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception. The presence of even minor impurities can significantly impact reaction yields, introduce downstream purification challenges, and, in the context of drug development, pose a direct risk to patient safety.

This guide provides an in-depth, objective comparison of the purity of "this compound" from three hypothetical, yet representative, commercial suppliers. It is designed to empower researchers with the scientific rationale and practical methodologies required to independently assess the quality of this critical reagent, ensuring the integrity of their scientific endeavors. The protocols and analyses presented herein are grounded in established analytical principles and validated against international standards to provide a robust framework for supplier qualification.

The Synthetic Context: Anticipating Potential Impurities

The most common synthetic route to this compound is via an intramolecular Dieckmann condensation of a corresponding amino diester. This cyclization, while effective, is susceptible to several side reactions and incomplete conversions that can introduce impurities into the final product.

A foundational understanding of the synthesis is paramount to a logical purity analysis. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][2] For the synthesis of our target molecule, the likely precursor is diethyl 4-(benzylamino)heptanedioate.

Potential impurities arising from this synthesis can be broadly categorized as:

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of the precursor diester in the final product.

  • By-products of the Condensation: Side reactions, such as intermolecular condensation between two molecules of the starting material, can occur, leading to higher molecular weight impurities.

  • Products of Incomplete Work-up: The reaction is typically quenched with acid and extracted. Insufficient washing can leave residual base or salts.

  • Residual Solvents: Solvents used in the reaction (e.g., toluene, ethanol) and extraction (e.g., ethyl acetate, diethyl ether) may be present in the final product if not effectively removed during drying.[3]

  • Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis or decarboxylation under certain storage conditions or during purification.

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, employing orthogonal methods, is essential for a comprehensive assessment. This guide will detail the application of three powerful techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): To determine the percentage purity of the main component and to quantify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual volatile organic solvents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): To provide an absolute purity assessment against a certified reference material.

Below is a workflow diagram illustrating the comprehensive purity analysis process.

Purity Analysis Workflow Workflow for Purity Analysis of this compound cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receive Samples from Suppliers A, B, C Prep Prepare Stock Solutions for Analysis Sample->Prep HPLC HPLC-UV Analysis (Purity & Organic Impurities) Prep->HPLC GCMS Headspace GC-MS Analysis (Residual Solvents) Prep->GCMS qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Data Compile & Compare Data HPLC->Data GCMS->Data qNMR->Data Report Generate Purity Comparison Report Data->Report

Caption: Overall workflow for the comprehensive purity analysis of this compound from different suppliers.

Experimental Protocols

HPLC-UV Method for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC is an ideal technique for separating the target compound from less polar and more polar impurities. The presence of a benzene ring in the molecule allows for sensitive detection using a UV detector. This method is designed to be stability-indicating, meaning it can also separate degradation products from the main compound. The validation of this method would follow the principles outlined in the ICH Q2(R1) guideline.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-18.1 min: 90-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a well-characterized reference standard of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples from Suppliers A, B, and C in the same manner as the standard, aiming for a final concentration of 100 µg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation of Purity: Determine the area percent of the main peak in the chromatograms of the samples from each supplier.

Headspace GC-MS for Residual Solvent Analysis

Rationale: Residual solvents are common process-related impurities that must be controlled. Headspace sampling coupled with GC-MS is the gold standard for this analysis, offering high sensitivity and specificity for volatile organic compounds.[4] The method is designed to detect common solvents used in the synthesis and purification of the target molecule, such as diethyl ether and ethyl acetate.

Instrumentation and Conditions:

ParameterSetting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Headspace Sampler Agilent 7697A or equivalent
Column DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
MSD Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Headspace Vial 20 mL
Sample Amount 100 mg
Diluent Dimethyl sulfoxide (DMSO), 1 mL
Incubation Temp. 80 °C
Incubation Time 20 min

Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., diethyl ether, ethyl acetate, toluene, ethanol) in DMSO. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh 100 mg of the sample from each supplier into separate 20 mL headspace vials. Add 1 mL of DMSO to each vial and seal immediately.

  • Analysis: Place the standard and sample vials in the headspace autosampler and run the analysis.

  • Quantification: Identify and quantify any residual solvents in the samples by comparing their peak areas to the calibration curve.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[4] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity. Maleic acid is chosen as the internal standard here due to its high purity, stability, and its single, sharp proton signal in a region of the 1H NMR spectrum that is unlikely to overlap with signals from the analyte.

Instrumentation and Conditions:

ParameterSetting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Dimethyl Sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic Acid (certified reference material)
Pulse Program A standard 30-degree pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of interest
Number of Scans 16
Acquisition Time ≥ 3 seconds

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the certified maleic acid internal standard into a clean, dry vial.

    • Accurately weigh approximately 20 mg of the this compound sample from each supplier into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum using the parameters specified above.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Purity Calculation:

    • Integrate the singlet proton signal of maleic acid (around 6.3 ppm).

    • Integrate a well-resolved, non-overlapping proton signal from the analyte. The two protons of the benzyl group (CH2) are a good candidate, typically appearing as a singlet around 4.2 ppm.

    • Calculate the purity using the following formula:

    Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity (std)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • std = Internal Standard

    • analyte = this compound

Comparative Purity Analysis: Hypothetical Results

The following tables present hypothetical, yet realistic, data that could be obtained from the analysis of this compound from three different suppliers.

Table 1: HPLC-UV Purity and Impurity Profile

SupplierPurity by Area %Unidentified Impurity 1 (Area %)Unidentified Impurity 2 (Area %)Total Impurities (Area %)
Supplier A99.8%0.05%0.08%0.2%
Supplier B98.5%0.45%0.85%1.5%
Supplier C99.2%0.15%0.30%0.8%

Table 2: Headspace GC-MS Residual Solvent Analysis

SupplierDiethyl Ether (ppm)Ethyl Acetate (ppm)Total Residual Solvents (ppm)
Supplier A< 50150150
Supplier B4008001200
Supplier C100350450

Table 3: qNMR Absolute Purity

SupplierAbsolute Purity (w/w %)
Supplier A99.7%
Supplier B98.3%
Supplier C99.1%

Interpretation and Discussion

The combined data provides a comprehensive quality assessment of the material from each supplier.

  • Supplier A consistently demonstrates the highest purity across all three analytical methods. The low levels of organic impurities and residual solvents suggest a well-optimized and controlled manufacturing process. The close agreement between the HPLC area percent and the absolute purity determined by qNMR provides a high degree of confidence in the quality of this material.

  • Supplier B shows significantly lower purity. The high levels of both organic impurities and residual solvents indicate potential issues in their synthesis and/or purification processes. The discrepancy between the HPLC purity and the qNMR result may suggest the presence of impurities that do not have a chromophore for UV detection or have a different response factor than the main component. This material would be less suitable for applications where high purity is critical.

  • Supplier C offers a product of intermediate purity. While better than Supplier B, it contains a notable amount of impurities and residual solvents compared to Supplier A. This material may be acceptable for early-stage research or less sensitive applications, but a cost-benefit analysis should be conducted.

The potential impurity formation pathway is illustrated in the diagram below.

Impurity Formation Pathway Potential Impurity Formation in Dieckmann Condensation Start Diethyl 4-(benzylamino)heptanedioate (Starting Material) Product This compound (Desired Product) Start->Product Intramolecular Condensation Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity2 Intermolecular Condensation Product (Dimer) Start->Impurity2 Intermolecular Side Reaction

Caption: Simplified diagram showing the formation of the desired product and potential impurities from the starting material.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique approach for the comprehensive purity analysis of this compound. The hypothetical data clearly illustrates that significant variations in quality can exist between different suppliers.

For researchers and drug development professionals, the key takeaways are:

  • Trust but Verify: Do not solely rely on the supplier's Certificate of Analysis. Independent verification is crucial for ensuring the quality of critical reagents.

  • Employ Orthogonal Methods: A combination of techniques like HPLC, GC-MS, and qNMR provides a more complete and reliable assessment of purity than any single method alone.

  • Context is Key: Understanding the synthetic route of a compound allows for a more targeted and intelligent approach to impurity profiling.

Based on the presented data, Supplier A would be the recommended choice for applications requiring high purity and batch-to-batch consistency, such as in late-stage drug development or for the synthesis of analytical standards. Supplier C may be a viable, more economical option for less sensitive applications, while Supplier B 's material should be used with caution and may require in-house purification before use.

Ultimately, the required level of purity will be dictated by the specific application. By implementing the analytical strategies outlined in this guide, scientists can make informed decisions about supplier selection, thereby safeguarding the quality and integrity of their research.

References

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. [Online]. Available: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2015). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2022). Supporting Information for Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. [Online]. Available: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. [Online]. Available: [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Online]. Available: [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2022). Supporting Information for Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. [Online]. Available: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online]. Available: [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Online]. Available: [Link]

  • The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Online]. Available: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. [Online]. Available: [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Online]. Available: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Online]. Available: [Link]

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Online]. Available: [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Online]. Available: [Link]

  • AK Hintermann. (2021). List of qNMR Standards – Version 1.7. [Online]. Available: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2015). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. [Online]. Available: [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a crucial structural motif in medicinal chemistry and drug discovery.[1] Its inherent three-dimensionality and conformational flexibility enable it to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2] Azepane derivatives have shown promise as anticancer, antimicrobial, and anti-Alzheimer's agents, among other therapeutic applications.[3] However, the synthesis of these seven-membered rings presents a significant challenge compared to their five- and six-membered counterparts, driving the continuous development of novel and efficient catalytic methodologies.[3][4]

This guide provides a comparative analysis of the leading catalytic strategies for the synthesis of azepane derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of transition metal catalysis, biocatalysis, and photochemical methods, offering a comprehensive resource to inform catalyst selection and experimental design.

I. Transition Metal-Catalyzed Synthesis of Azepanes

Transition metal catalysts have been instrumental in the construction of azepane rings, offering a versatile toolkit for various synthetic transformations. Palladium, copper, rhodium, and ruthenium-based catalysts are among the most extensively studied, each with its unique advantages and limitations.

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in azepane synthesis is no exception. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enable the formation of the crucial C-N bond to construct the azepane ring.[5][6] More recently, palladium-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis of complex azepine derivatives.[7]

Mechanism and Experimental Rationale:

The catalytic cycle of palladium-catalyzed C-N cross-coupling typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical in these reactions, as it influences the catalyst's stability, activity, and selectivity.[8][9] Sterically bulky and electron-rich phosphine ligands, for example, are often employed to facilitate the reductive elimination step.[9]

In palladium-catalyzed C-H olefination, a directing group on the substrate guides the palladium catalyst to a specific C-H bond. The reaction proceeds through a cyclometalated intermediate, and the choice of ligand and oxidant are key parameters to optimize.[7] Mechanistic studies have shown that S,O-ligands can promote the formation of more reactive cationic palladium species, accelerating the C-H activation step.[10][11]

Performance Comparison:

Catalyst SystemSubstrate ScopeYield (%)Enantioselectivity (% ee)Key Features & Limitations
Pd(OAc)₂ / JohnPhos Aryl bromides and primary amines61-87N/A (for achiral products)Good for basic azepine structures; requires pre-functionalized substrates.[5]
Pd(TFA)₂ / DPPBz Substituted pyrrolidines and azlactones50-90N/A (for achiral products)Skeletal reconstruction approach; good functional group tolerance.[9][12]
Pd(OAc)₂ / L-pGlu-OH Prochiral N-pyridyl tribenzazepines and acrylatesup to >99up to >99Asymmetric C-H olefination; produces N-stereogenic azepines.[7]
Copper-Catalyzed Cyclization Reactions

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for the synthesis of azepane derivatives.[13][14] Copper-catalyzed reactions often proceed under milder conditions and exhibit high functional group tolerance.[15]

Mechanism and Experimental Rationale:

Copper-catalyzed intramolecular cyclizations are a common strategy for azepane synthesis. For instance, the copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions involves the intramolecular addition of an organocopper center to a C-C triple bond.[14][16] In the asymmetric reductive cyclization of 2′-vinyl-biaryl-2-imines, a copper hydride species is generated in situ, which then participates in the stereodetermining hydrocupration of the vinyl group, followed by intramolecular cyclization.[10][13][17][18] The choice of a chiral bisphosphine ligand, such as Ph-BPE, is crucial for achieving high enantioselectivity.[10][13][17][18]

Performance Comparison:

Catalyst SystemSubstrate ScopeYield (%)Diastereoselectivity (d.r.)Enantioselectivity (% ee)Key Features & Limitations
CuI / Ph-BPE 2′-vinyl-biaryl-2-iminesup to 98>20:1up to 99Asymmetric synthesis of bridged biarylamines with central and axial chirality.[10][13][17][18]
Cu(I)-catalyzed tandem amination/cyclization Functionalized allenynes with amines30-65N/AN/AEfficient for the synthesis of trifluoromethyl-substituted azepine-2-carboxylates.[15]
Copper-mediated cyclization Alkynyl imines41-73N/AN/AUtilizes organocopper intermediates for intramolecular cyclization.[14][16]
Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in reactions involving carbenoid or nitrenoid intermediates, enabling unique transformations for azepane synthesis.[19][20]

Mechanism and Experimental Rationale:

Rhodium(II)-catalyzed reactions of dienyltriazoles, for example, proceed through a sequential cyclopropanation and aza-Cope rearrangement to furnish fused azepine derivatives.[21][22] The high efficiency of this cascade reaction allows for the rapid construction of complex molecular architectures. Another approach involves the rhodium-catalyzed N-H insertion and cyclization of diazo compounds with haloamines, providing a one-pot synthesis of various saturated nitrogen heterocycles, including azepanes.[19]

Performance Comparison:

Catalyst SystemReaction TypeSubstrate ScopeYield (%)Key Features & Limitations
Rh₂(OAc)₄ Cyclopropanation/1-aza-Cope rearrangementDienyltriazolesHighSequential reaction for fused azepines.[21][22]
Rh-catalyzed N-H insertion/cyclization N-H insertion/cyclizationDiazo compounds and haloaminesExcellentOne-pot synthesis of saturated N-heterocycles.[19]
α-imino rhodium carbene initiated migration-annulation Migration-annulationN/AGoodEfficient for synthesizing seven-membered N-heterocycles with good functional group tolerance.[20]
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) catalyzed by ruthenium complexes, particularly Grubbs-type catalysts, is a powerful method for the formation of cyclic olefins, including the precursors to azepanes.[8][12][23][24] Subsequent hydrogenation of the resulting unsaturated azepine yields the saturated azepane scaffold.

Mechanism and Experimental Rationale:

The Chauvin mechanism describes the catalytic cycle of olefin metathesis, which involves the formation of a metallacyclobutane intermediate.[12] The development of second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, has significantly expanded the scope and efficiency of RCM.[2] These catalysts exhibit higher activity and greater tolerance to various functional groups compared to their first-generation counterparts.[2] The choice of catalyst and reaction conditions, such as solvent and temperature, can influence the efficiency of the ring-closing step and minimize side reactions.[25]

Performance Comparison:

CatalystSubstrate ScopeYield (%)Key Features & Limitations
Grubbs II catalyst Diene precursors53 (for a seven-membered ring)Widely applicable; may require optimization to suppress side products.[8]
Hoveyda-Grubbs II catalyst Diene precursorsVariesOften shows enhanced stability and is recyclable.

II. Biocatalytic Synthesis of Azepanes: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules, including azepane derivatives.[26] Enzymes, such as imine reductases and transaminases, operate under mild conditions, often in aqueous media, and exhibit exquisite stereoselectivity.[27][28][29]

Imine Reductase (IRED)-Catalyzed Asymmetric Reduction

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[27][30] This makes them ideal catalysts for the synthesis of enantioenriched azepanes.

Mechanism and Experimental Rationale:

The catalytic mechanism of IREDs involves the transfer of a hydride from the NADPH cofactor to the imine carbon.[30][31] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction. The selection of the appropriate IRED is crucial, as different enzymes can exhibit opposite stereoselectivity, providing access to both enantiomers of the desired azepane.[32][33] Protein engineering can be employed to enhance the activity and stereoselectivity of IREDs for specific substrates.[31]

Performance Comparison:

EnzymeSubstrateProduct EnantiomerCatalytic Efficiency (s⁻¹mM⁻¹)Enantiomeric Excess (ee%)Key Features & Limitations
IR1 (from Leishmania major) 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursor(R)0.027>99High enantioselectivity for specific substrates.[4][15][31]
IR25 (from Micromonospora echinaurantiaca) 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursor(S)0.962>99Enantiocomplementary to IR1.[4][15][31]
IR1-Y194F/D232H (mutant) 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursor(R)1.647 (61-fold increase)>99Improved catalytic efficiency through protein engineering.[4][15][31]
IREDs for dibenz[c,e]azepines Parent imines(R) and (S)N/AExcellentStereodivergent synthesis of bioactive azepines.[27][32][33]

III. Photochemical Synthesis of Azepanes

Photochemical methods offer a unique and powerful approach to the synthesis of azepane derivatives, often proceeding under mild, room-temperature conditions.[4][32][33][34]

Photochemical Ring Expansion of Nitroarenes

A recently developed strategy involves the photochemical dearomative ring expansion of readily available nitroarenes to form 3H-azepine intermediates.[4][32][33][34] Subsequent hydrogenolysis provides the saturated azepane derivatives in a two-step sequence.[1]

Mechanism and Experimental Rationale:

This process is initiated by the blue light-mediated excitation of the nitroarene, which, in the presence of a phosphite reagent and a secondary amine, is converted to a singlet nitrene. This highly reactive intermediate undergoes a ring expansion to form the seven-membered 3H-azepine ring. The subsequent hydrogenation of the diene and hydrogenolysis of the amidine moiety can be achieved using heterogeneous catalysts like PtO₂ or Pd/C.

Performance Comparison:

Nitroarene SubstratePhotochemical Yield (%)Hydrogenation Yield (%)Overall Yield (%)Key Features & Limitations
4-Nitrotoluene859278Mild conditions, high yields, good functional group tolerance.[1]
1-Chloro-4-nitrobenzene788869Applicable to a range of substituted nitroarenes.[1]
3-Nitroanisole759068Provides access to polysubstituted azepanes.[1]
4-Nitrobenzonitrile658555A two-step, efficient route to complex azepanes.[1]

IV. Experimental Protocols

General Protocol for Ruthenium-Catalyzed Ring-Closing Metathesis

This protocol is adapted from a general procedure for RCM to form a seven-membered ring.[23]

  • Preparation of the Diene Precursor: Synthesize the appropriate diene precursor through standard organic transformations.

  • Ring-Closing Metathesis:

    • Dissolve the diene precursor in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.

    • Add the Grubbs second-generation catalyst (1-5 mol%).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification and Hydrogenation:

    • Purify the resulting unsaturated azepine by flash column chromatography.

    • Dissolve the purified product in a suitable solvent (e.g., ethanol, methanol).

    • Add a hydrogenation catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) until the reaction is complete.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the azepane derivative.

General Protocol for IRED-Catalyzed Asymmetric Reduction of an Imine

This protocol is a generalized procedure based on the biocatalytic reduction of cyclic imines.[27]

  • Enzyme and Cofactor Preparation:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

    • Prepare a solution of the IRED enzyme (either as a whole-cell catalyst or a purified enzyme).

    • Prepare a solution of the NADPH cofactor and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Biocatalytic Reduction:

    • In a reaction vessel, combine the buffer, the imine substrate (typically dissolved in a co-solvent like DMSO), the IRED solution, and the NADPH/cofactor regeneration system.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

    • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral azepane derivative by flash column chromatography.

General Protocol for Photochemical Synthesis of Azepanes from Nitroarenes

This protocol is based on the recently developed method for the photochemical ring expansion of nitroarenes.[1]

  • Photochemical Ring Expansion:

    • In a photoreactor equipped with blue LEDs (e.g., 427 nm), dissolve the nitroarene substrate in a suitable solvent (e.g., isopropanol).

    • Add triisopropyl phosphite and diethylamine.

    • Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Hydrogenolysis:

    • Dissolve the crude 3H-azepine intermediate in ethanol.

    • Add a hydrogenation catalyst (e.g., PtO₂ or Pd/C, 10 mol%).

    • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 20-48 hours.

    • Filter the reaction mixture through Celite and wash the filter cake with ethanol.

    • Concentrate the filtrate to obtain the crude azepane product.

  • Purification:

    • Purify the azepane derivative by flash column chromatography.

V. Visualization of Key Concepts

Catalytic_Cycles cluster_Pd Palladium-Catalyzed C-N Coupling cluster_Ru Ruthenium-Catalyzed RCM cluster_IRED Imine Reductase (IRED) Catalysis Pd0 Pd(0)L_n Pd_add Oxidative Addition Pd0->Pd_add R-X Pd_complex R-Pd(II)-X(L_n) Pd_add->Pd_complex Amine_coord Amine Coordination Pd_complex->Amine_coord R'NH₂ Pd_amine R-Pd(II)-NHR'(L_n) Amine_coord->Pd_amine Red_elim Reductive Elimination Pd_amine->Red_elim Red_elim->Pd0 Regeneration Product_Pd R-NHR' Red_elim->Product_Pd Ru_cat [Ru]=CHR Olefin_coord_Ru Olefin Coordination Ru_cat->Olefin_coord_Ru Diene Metallacyclobutane_Ru Metallacyclobutane Olefin_coord_Ru->Metallacyclobutane_Ru Cycloreversion_Ru Cycloreversion Metallacyclobutane_Ru->Cycloreversion_Ru Cycloreversion_Ru->Ru_cat Regeneration Product_Ru Cyclic Olefin Cycloreversion_Ru->Product_Ru IRED_E IRED (E) Imine_binding Imine Binding IRED_E->Imine_binding Imine, NADPH IRED_ES E-Imine-NADPH Imine_binding->IRED_ES Hydride_transfer Hydride Transfer IRED_ES->Hydride_transfer Amine_release Amine Release Hydride_transfer->Amine_release NADP⁺ Amine_release->IRED_E Regeneration Product_IRED Chiral Amine Amine_release->Product_IRED

Figure 1: Simplified catalytic cycles for key synthetic methodologies.

Figure 2: General experimental workflow for catalyst comparison.

VI. Conclusion and Future Outlook

The synthesis of azepane derivatives has benefited immensely from the development of a diverse array of catalytic methods. Transition metal catalysis, particularly with palladium, copper, rhodium, and ruthenium, offers robust and versatile strategies for constructing the azepane core. Biocatalysis, with enzymes like imine reductases, provides an environmentally friendly and highly stereoselective approach to chiral azepanes. Furthermore, emerging photochemical methods present novel and efficient pathways to these valuable scaffolds from simple starting materials.

The choice of catalyst will ultimately depend on the specific target molecule, desired stereochemistry, and the scale of the synthesis. For complex, chiral azepanes, biocatalytic methods are increasingly attractive due to their exceptional selectivity. For rapid access to a variety of substituted azepanes, transition metal-catalyzed reactions remain a powerful tool. Photochemical synthesis is a promising new frontier, offering unique and efficient disconnections.

Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems. This includes the design of catalysts based on earth-abundant metals, the engineering of enzymes with broader substrate scopes and enhanced activities, and the discovery of novel photochemical transformations. The integration of different catalytic strategies, such as chemoenzymatic and photo-biocatalytic cascades, will undoubtedly open new avenues for the synthesis of increasingly complex and medicinally relevant azepane derivatives.

VII. References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ResearchGate. [Link]

  • Ruffoni, A., et al. (2024). Development of a photochemical strategy to convert nitroarenes into... ResearchGate. [Link]

  • Husain, S. M., et al. (2023). Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. Request PDF. [Link]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Rodríguez-Salamanca, P., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(1), 183-189. [Link]

  • Hu, Y., et al. (2017). A One-Pot Rhodium-Catalyzed N-H Insertion/Cyclization Sequence for the Synthesis of Saturated Nitrogen Heterocycles. Angewandte Chemie International Edition, 56(43), 13434-13438. [Link]

  • Li, G., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8447-8455. [Link]

  • Lyaskovskyy, V., et al. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. Organic Letters, 9(6), 1049-1052. [Link]

  • Wang, Y., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5364-5368. [Link]

  • Padroni, G., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972-1975. [Link]

  • Zhu, F., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21(21), 4181-4184. [Link]

  • Rodríguez-Salamanca, P., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. idUS. [Link]

  • Padwa, A., et al. (2015). Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. The Journal of Organic Chemistry, 80(13), 6846-6858. [Link]

  • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-113. [Link]

  • Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]

  • Lyaskovskyy, V., et al. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. PubMed. [Link]

  • D'Souza, D., & Müller, T. J. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1116. [Link]

  • Rodríguez-Salamanca, P., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. ResearchGate. [Link]

  • Coldham, I., & Leonori, D. (2014). Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Organic Letters, 16(1), 254-257. [Link]

  • Rodríguez-Salamanca, P., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(1), 183-189. [Link]

  • Wang, Q., et al. (2026). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society. [Link]

  • Tóth, G., et al. (2018). Synthesis of azepane derivatives 4 by a sequence of asymmetric... ResearchGate. [Link]

  • Deiters, A., & Martin, S. F. (2004). Recent applications of olefin ring-closing metathesis (RCM) in the synthesis of biologically important alkaloids, terpenoids, polyketides and other secondary metabolites. Chemical Reviews, 104(5), 2199-2238. [Link]

  • Skowerski, K., et al. (2014). Comparison of various Hoveyda-Grubbs type catalysts (conditions: 2-10... ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2019). Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis. Nature Catalysis, 2(6), 524-529. [Link]

  • Green, J. C., & Kalvet, I. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development, 27(7), 1215-1237. [Link]

  • Biju, A. T., et al. (2011). N-Heterocyclic Carbene (NHC)-Catalyzed Transformations for the Synthesis of Heterocycles. Chemical Reviews, 111(5), 2615-2669. [Link]

  • Wu, S., et al. (2021). Fig. 2. The different methods for the synthesis of N-heterocycles. (A)... ResearchGate. [Link]

  • Montgomery, S. L., & Turner, N. J. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. CHIMIA International Journal for Chemistry, 74(11), 844-849. [Link]

  • Tjutrins, J., et al. (2016). Mechanism of the Palladium-Catalyzed Synthesis of Münchnones: The Role of Ligands in N-Acyl Iminium Salt Carbonylation. Chemistry, 22(44), 15945-15954. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Widen, J. C., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Angewandte Chemie International Edition, 50(5), 10794-10810. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazoles, Diazepines, Enaminones, and Enamino Esters Using 12-Tungstophosphoric Acid as a Reusable Catalyst in Water. Request PDF. [Link]

  • Wu, L., et al. (2021). Palladium-Catalyzed Synthesis of Azepines from Pyrrolidines. Synfacts, 17(04), 0379. [Link]

  • Sharma, V., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Padwa, A., et al. (2015). Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. PubMed. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-HT2C Receptor Agonists via the Ethyl 1-benzyl-5-oxoazepane-4-carboxylate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target for a multitude of central nervous system (CNS) disorders, including obesity, schizophrenia, and substance use disorders.[1][2] The development of selective agonists for this receptor is a key focus of modern medicinal chemistry. Central to many synthetic strategies is the construction of a substituted azepane core, a seven-membered nitrogen-containing heterocycle that serves as a versatile scaffold.[3][4][5] This guide provides an in-depth analysis and benchmarking of the prevalent synthetic route to 5-HT2C agonists, which proceeds through the key intermediate, Ethyl 1-benzyl-5-oxoazepane-4-carboxylate. We will dissect the primary synthetic pathway, compare it with viable alternative strategies, and provide detailed, actionable experimental protocols for researchers in the field of drug development.

The 5-HT2C Receptor: A Primer on the Therapeutic Target

Before delving into synthetic chemistry, it is crucial to understand the biological context. The 5-HT2C receptor, primarily expressed in the CNS, modulates neurotransmission and influences mood, appetite, and cognition.[6] Agonist binding to the 5-HT2C receptor predominantly initiates the Gq/11 signaling cascade. This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium release and activate protein kinase C (PKC), leading to downstream cellular responses.[7] The design of effective agonists, therefore, relies on creating molecules that can efficiently engage this pathway.

Gq_Signaling_Pathway Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses Ca_Release->Response PKC->Response

Caption: Canonical 5-HT2C Gq/11 Signaling Pathway.[7]

The Primary Route: Ring Expansion for Azepane Synthesis

The most established and high-yielding route to this compound involves a Lewis acid-mediated ring expansion of a piperidine precursor. This reaction is a variation of the Tiffeneau–Demjanov rearrangement.

Causality of the Experimental Design

The logic of this synthesis hinges on the electrophilic nature of the ketone in the piperidine ring and the nucleophilic character of ethyl diazoacetate. The reaction is initiated at cryogenic temperatures (-78 °C) to control the reactivity of the highly energetic diazo compound and the Lewis acid, preventing undesired side reactions. Boron trifluoride etherate (BF₃·OEt₂) is the Lewis acid of choice; it coordinates to the carbonyl oxygen of the 4-oxopiperidine, significantly increasing its electrophilicity and rendering it susceptible to attack by the weakly nucleophilic diazoacetate. Following the initial addition, a molecular rearrangement occurs, leading to the expansion of the six-membered piperidine ring into the seven-membered azepane ring system, with the concurrent expulsion of nitrogen gas.[8][9] The reaction is gradually warmed to room temperature to ensure the completion of the rearrangement and nitrogen evolution.

Ring_Expansion_Workflow Start Benzyl 4-oxo-1- piperidinecarboxylate Step1 Combine at -78 °C Start->Step1 Reagent1 Ethyl Diazoacetate Reagent1->Step1 Reagent2 BF₃·OEt₂ in Et₂O Reagent2->Step1 Step2 Warm to RT Step1->Step2 1 hr Step3 Aqueous K₂CO₃ Quench Step2->Step3 Step4 Extraction & Concentration Step3->Step4 Product Ethyl 1-benzyl-5- oxoazepane-4-carboxylate Step4->Product

Caption: Workflow for the primary ring expansion synthesis.
Performance Data: Primary Route
ParameterDetailsSource
Starting Materials Benzyl 4-oxo-1-piperidinecarboxylate, Ethyl diazoacetate, Boron trifluoride etherate[8]
Solvent Diethyl ether (Et₂O)[8]
Key Conditions -78 °C to Room Temperature[8]
Reported Yield Quantitative (~88-100%)[8]
Purification Product can often be used directly without further purification.[8]
Advantages High to quantitative yield, one-pot procedure.
Disadvantages Requires cryogenic temperatures; use of toxic and potentially explosive ethyl diazoacetate.

Alternative Synthetic Strategies for the Azepane Core

While the ring expansion method is effective, its reliance on hazardous materials and specialized conditions warrants the exploration of alternative routes. Modern organic synthesis offers several innovative approaches to constructing the azepane scaffold.

Alternative A: Photochemical Dearomative Ring Expansion

A cutting-edge strategy involves the photochemical dearomatization of nitroarenes.[10] This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene, which then triggers a skeletal rearrangement of the six-membered aromatic ring into a seven-membered 3H-azepine. Subsequent hydrogenation of the diene and hydrogenolysis of the amidine yields the saturated azepane core.[10]

  • Expertise & Causality: This approach is powerful because the substitution pattern on the starting nitroarene can be directly translated to the final azepane, offering a streamlined route to complex, poly-functionalized products.[10] The reaction proceeds at room temperature, avoiding the need for extreme thermal conditions.

  • Trustworthiness: The self-validating aspect of this protocol lies in the predictable nature of photochemical rearrangements and the well-established final hydrogenation step.

Alternative B: Reductive Cyclization of Linear Precursors

A more classical but robust approach is the intramolecular cyclization of a linear precursor. This can be achieved through several methods, including:

  • Double N-alkylation of Amines with Diols: This metal-catalyzed reaction uses a primary amine and a suitable diol to form the azepane ring. For example, a NiCuFeOₓ catalyst has been shown to effectively facilitate this transformation.[11]

  • Reductive Amination of Dicarbonyls: An ω-amino fatty acid or its derivative can be reacted with a dicarbonyl compound via reductive amination to form the cyclic azepane structure.[4]

  • Expertise & Causality: These methods are advantageous due to the wide availability of linear starting materials. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, preventing polymerization or other side reactions.

Comparative Benchmarking of Synthetic Routes

To provide a clear, objective comparison, the key metrics of each synthetic strategy are summarized below. This allows researchers to select a route based on the specific requirements of their project, balancing efficiency, safety, and scalability.

FeaturePrimary Route (Ring Expansion)Alternative A (Photochemical)Alternative B (Reductive Cyclization)
Core Reaction Tiffeneau-Demjanov RearrangementNitrene Insertion & RearrangementIntramolecular Reductive Amination
Key Reagents Ethyl diazoacetate, BF₃·OEt₂Nitroarene, Amine, PhosphiteAmine, Diol/Dicarbonyl, Reducing Agent
Conditions Cryogenic (-78 °C)Room Temp, Blue Light (427 nm)Reflux Temperature (e.g., Xylene)
Yield Efficiency Very High (Quantitative)[8]HighGood to High (73-93%)[11]
Safety Concerns High: Toxic, explosive diazo compound.Moderate: Photochemical reactor needed.Moderate: Flammable solvents, metal catalysts.
Scalability Established, but hazardous at scale.Less established for large scale.Generally good scalability.
Versatility Good for modifying the piperidone precursor.Excellent; translates arene substitution.[10]Good; depends on linear precursor availability.
Ideal Use Case High-fidelity, lab-scale synthesis where yield is paramount.Rapid generation of diverse, complex analogues from simple arenes.Robust, scalable synthesis from commodity chemicals.

From Intermediate to Final Product: The Path to a 5-HT2C Agonist

"this compound" is a versatile intermediate, not the final active pharmaceutical ingredient. The subsequent synthetic steps are crucial for achieving the desired pharmacological profile.

Overall_Synthesis cluster_0 Route A: Ring Expansion cluster_1 Route B: Photochemical Piperidone 4-Oxopiperidine Derivative Intermediate Ethyl 1-benzyl-5- oxoazepane-4-carboxylate (Key Intermediate) Piperidone->Intermediate Nitroarene Substituted Nitroarene Nitroarene->Intermediate Mods Downstream Modifications (e.g., Reduction, Amidation, Functionalization) Intermediate->Mods Agonist Final 5-HT2C Receptor Agonist Mods->Agonist

Caption: General workflow from starting materials to the final 5-HT2C agonist.

The typical downstream modifications include:

  • Reduction of the Ketone: The C5-oxo group is often reduced to a hydroxyl group, which can then be used as a handle for further functionalization or removed entirely.

  • Modification of the Ester: The C4-carboxylate can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, providing a key point for introducing diversity and tuning pharmacokinetic properties.

  • Deprotection: The N-benzyl group is a protecting group that is typically removed via hydrogenolysis and replaced with other substituents to modulate agonist activity and selectivity.

These transformations are standard in medicinal chemistry and allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes like 5-HT2A and 5-HT2B.[12]

Detailed Experimental Protocols

For the purpose of reproducibility and direct application, the detailed protocol for the primary synthetic route is provided below.

Protocol: Synthesis of this compound via Ring Expansion[8]

Materials:

  • Benzyl 4-oxo-1-piperidinecarboxylate (1 equivalent)

  • Ethyl diazoacetate (1.3 equivalents)

  • Boron trifluoride etherate (BF₃·OEt₂) (1 equivalent)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Flask Preparation: Charge a dry 500 mL three-neck flask with benzyl 4-oxo-1-piperidinecarboxylate (e.g., 35.08 g, 150 mmol).

  • Dissolution: Dissolve the starting material in anhydrous diethyl ether (130 mL) under a nitrogen atmosphere.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To the cold solution, slowly add ethyl diazoacetate (e.g., 6.84 mL, 65.3 mmol for a 50.3 mmol scale) followed by the dropwise addition of boron trifluoride etherate (e.g., 6.30 mL, 50.3 mmol). Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming: After 1 hour, remove the cooling bath and allow the reaction to gradually warm to room temperature. The mixture should become a clear yellow solution.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous potassium carbonate solution until gas evolution (N₂) ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic phase and wash it twice with saturated aqueous K₂CO₃ solution.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.

  • Analysis: The crude product is often of sufficient purity for subsequent steps. Purity can be confirmed by LCMS and ¹H NMR analysis.

References

  • Title: Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthetic Routes to Azacycles Source: MDPI URL: [Link]

  • Title: Recent Advances on the Synthesis of Azepane-Based Compounds Source: ResearchGate URL: [Link]

  • Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

  • Title: Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development Source: PubMed Central URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester Research URL: [Link]

  • Title: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists Source: PubMed URL: [Link]

  • Title: Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression in Multiple Diseases Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate (CAS No. 19673-12-2). As a research chemical, its handling and disposal require a meticulous approach grounded in established safety protocols and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to ensure that safety and environmental responsibility are maintained throughout the chemical's lifecycle.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic hazards of a compound is the first principle of safe laboratory practice.[1] For this compound, the available data indicates the following GHS (Globally Harmonized System) hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [2]

These classifications necessitate that the compound be treated as a hazardous substance. Direct contact can cause irritation to the skin and eyes, while inhalation may lead to respiratory discomfort.[2] Ingestion is harmful. Therefore, all handling and disposal procedures must be designed to prevent these exposure routes. Under the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3][4] Given the biological activity implied by its structure and its GHS classifications, treating this compound as hazardous waste is the most prudent course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified hazards, the following minimum PPE must be worn when handling this compound, including during disposal procedures.[5]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against splashes and aerosols, addressing the H319 (serious eye irritation) hazard.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, mitigating the H315 (skin irritation) hazard.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhalation, addressing the H335 (respiratory irritation) hazard.

Always consult your institution's Chemical Hygiene Plan (CHP) for specific PPE requirements.[6][7]

Waste Segregation and Container Management: Preventing Unforeseen Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[8][9] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams such as halogenated solvents, strong acids/bases, or oxidizers.[8][9]

  • Container Requirements: The waste container must be:

    • Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.[3]

    • Leak-Proof: The container must have a secure, tightly fitting lid to prevent spills and vapor release.[10]

    • Clearly Labeled: This is a critical OSHA and EPA requirement.[9][11]

Mandatory Labeling Protocol

The waste container label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "this compound" .

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date accumulation started (the day the first drop of waste entered the container).[5]

  • The name of the principal investigator and the laboratory location.

Disposal Workflow: A Step-by-Step Protocol

The overriding principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[1] Never dispose of this chemical down the drain or in the regular trash.[10][12]

Step 1: Waste Characterization
  • Solid Waste: Collect unadulterated solid this compound, contaminated gloves, weigh boats, and paper towels in a designated, compatible solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Identify the solvent on the hazardous waste label as well.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the properly labeled waste container at or near the point of generation, in a designated area known as a Satellite Accumulation Area (SAA).[3][12]

  • This area must be under the control of the laboratory personnel.[10]

  • Ensure the container is kept closed except when adding waste.[3]

  • Utilize secondary containment (e.g., a spill tray) to mitigate potential leaks.[13]

Step 3: Requesting Waste Pickup
  • Once the waste container is full, or before it has been in the lab for the maximum allowable time (consult your EHS for specific time limits, often up to 12 months), arrange for its removal.[3]

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup. They will transport the waste to a central accumulation area before it is sent for final disposal.

Step 4: Final Disposal by Licensed Contractor
  • Final disposal must be handled by a licensed hazardous waste disposal contractor.[12]

  • The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13] This process ensures the complete destruction of the chemical, preventing its release into the environment.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Contractor Procedures Start Waste Generated (Solid or Liquid) Characterize Characterize Waste (Pure compound, solution, contaminated material) Start->Characterize SelectContainer Select Compatible & Leak-Proof Container Characterize->SelectContainer Label Label Container with: 'Hazardous Waste' Full Chemical Name Hazards & Date SelectContainer->Label Accumulate Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Accumulate RequestPickup Container Full? Request EHS Pickup Accumulate->RequestPickup Transport EHS Transports to Central Storage RequestPickup->Transport Yes FinalDisposal Licensed Contractor Transports to TSDF Transport->FinalDisposal Incinerate High-Temperature Incineration FinalDisposal->Incinerate

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.[12]

Regulatory Oversight

The management of laboratory chemical waste is governed by federal and state regulations. Key agencies include:

  • Environmental Protection Agency (EPA): Sets standards for hazardous waste management from generation to disposal ("cradle-to-grave") under the RCRA.[11][14][15] These regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[14][16]

  • Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the development of a Chemical Hygiene Plan and proper hazard communication, under standard 29 CFR 1910.1450.[6][9]

Compliance is not optional. Improper disposal can lead to significant institutional fines and endanger human health and the environment.[3] By following this guide and your institution's specific protocols, you contribute to a culture of safety and uphold your professional responsibility.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. (n.d.). Medical Waste Services. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where?. (2024, November 22). CountyOffice.org. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • This compound | 19673-12-2. (n.d.). Angene Chemical. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]

  • Navigating the Complexities of Managing Pharmaceutical Waste. (n.d.). Stericycle. Retrieved from [Link]

  • Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). US EPA. Retrieved from [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Profile & Hazard Assessment

Given the absence of specific hazard statements for Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, we must infer potential risks from its chemical structure—a substituted azepane ring containing a β-keto ester moiety[2]. Compounds of this class can be irritants, and like many complex organic molecules, the potential for allergic skin reactions or other health effects upon exposure cannot be ruled out[3][4][5]. Therefore, all handling must be predicated on minimizing exposure through all potential routes: inhalation, skin/eye contact, and ingestion.

A thorough hazard assessment is the first step before any laboratory work begins[6]. This involves considering the specific manipulations you will perform, the quantities involved, and the potential for aerosolization or spillage[6].

Table 1: At-a-Glance Safety & Handling Summary

Parameter Recommendation Rationale
Primary Controls Handle exclusively within a certified chemical fume hood. To prevent inhalation of any potential aerosols, dust, or vapors.
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields.[7] Protects against splashes and accidental contact.
Hand Protection Double-gloving with nitrile gloves.[7] Provides a barrier against direct skin contact. Double-gloving is recommended due to unknown chemical breakthrough times.
Body Protection Flame-retardant laboratory coat and full-length pants.[8][9] Protects skin and personal clothing from spills and contamination.
Footwear Closed-toe, non-perforated shoes.[8] Prevents injury from spills or dropped items.

| Emergency Equipment | Ensure immediate access to an eyewash station and safety shower.[10][11] | Critical for immediate decontamination in case of accidental exposure. |

Personal Protective Equipment (PPE): A Procedural Approach

Effective PPE use is more than just wearing the equipment; it's a systematic process of selection, donning, and doffing to prevent cross-contamination.[12] The following workflow outlines the critical steps for establishing a safe barrier between you and the chemical.

G cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing & Disposal RiskAssessment 1. Conduct Hazard Assessment [5] SelectPPE 2. Select Task-Specific PPE (Table 2) RiskAssessment->SelectPPE LocateEmergency 3. Locate Eyewash/ Shower & Spill Kit [8] SelectPPE->LocateEmergency DonCoat 4. Don Lab Coat LocateEmergency->DonCoat DonGoggles 5. Don Safety Goggles DonCoat->DonGoggles DonGloves 6. Don Inner Gloves DonGoggles->DonGloves DonOuterGloves 7. Don Outer Gloves DonGloves->DonOuterGloves WorkInHood 8. Perform All Work in Fume Hood DonOuterGloves->WorkInHood DoffOuterGloves 9. Doff Outer Gloves (Dispose as Waste) WorkInHood->DoffOuterGloves DoffCoat 10. Doff Lab Coat DoffOuterGloves->DoffCoat DoffGoggles 11. Doff Goggles DoffCoat->DoffGoggles DoffInnerGloves 12. Doff Inner Gloves (Dispose as Waste) DoffGoggles->DoffInnerGloves WashHands 13. Wash Hands Thoroughly [15] DoffInnerGloves->WashHands

Caption: PPE Workflow from Preparation to Post-Handling Hygiene.

Detailed PPE Selection by Task

The choice of PPE should be adapted to the specific procedure being performed.

Table 2: Task-Specific PPE Requirements

Task Minimum Required PPE Recommended Best Practice
Weighing Solid Lab Coat, Safety Goggles, Single Pair of Nitrile Gloves. Work in a fume hood or ventilated balance enclosure. Use double nitrile gloves.[7]
Preparing Solutions Lab Coat, Safety Goggles, Double Nitrile Gloves. Conduct all dissolutions within a chemical fume hood. Have a spill kit readily available.[13]
Running Reaction Lab Coat, Safety Goggles, Double Nitrile Gloves. Keep the reaction setup within the fume hood. Ensure proper ventilation.
Work-up/Quenching Lab Coat, Safety Goggles, Double Nitrile Gloves. Be mindful of potentially exothermic reactions when quenching.[14] Add quenching agents slowly.

| Waste Disposal | Lab Coat, Safety Goggles, Double Nitrile Gloves. | Segregate waste streams properly. Ensure waste containers are clearly labeled.[15] |

Operational Plans: From Handling to Disposal

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, prepare your workspace inside the chemical fume hood. Lay down absorbent, disposable bench paper to contain any minor drips or spills.

  • Aliquotting : When weighing the solid, use anti-static weigh boats or glass vials to prevent dispersal of the powder. Perform this task in a ventilated enclosure or a fume hood to minimize inhalation risk.

  • Dissolution : Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Transfer : When transferring solutions, use a pipette or syringe. Avoid pouring directly from large containers to minimize the risk of spills.

  • Post-Handling Decontamination : After completing your work, wipe down the surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the contaminated wipes as hazardous waste.

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accident.[13] All personnel must be familiar with the location and operation of emergency equipment.

In Case of a Spill:

  • Alert & Evacuate : Immediately alert others in the vicinity and evacuate non-essential personnel.[10]

  • Assess : From a safe distance, assess the spill's size and the chemical's state (solid vs. liquid). Do not attempt to clean a large spill or any spill you are not trained or equipped to handle.[10]

  • Contain (If Safe) : For a small, manageable spill inside a fume hood, use a chemical spill kit. Create a dike around a liquid spill with absorbent material, working from the outside in.[16] Gently cover a solid spill with an absorbent to prevent it from becoming airborne.[17]

  • Clean-Up : Wearing appropriate PPE (lab coat, goggles, double gloves), collect the absorbed material using non-sparking tools.[17] Place the residue into a clearly labeled, sealed plastic bag or container for hazardous waste.[10]

  • Decontaminate : Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[18]

G cluster_spill Chemical Spill Response SpillOccurs Spill Occurs Alert 1. Alert Personnel & Evacuate Area [9] SpillOccurs->Alert Assess 2. Assess Spill Size & Hazard [10] Alert->Assess IsMajor Major Spill? Assess->IsMajor CallEHS Call Emergency/ EHS [4] IsMajor->CallEHS Yes IsMinor Minor Spill IsMajor->IsMinor No DonPPE 3. Don Appropriate PPE [4] IsMinor->DonPPE Contain 4. Contain Spill with Absorbent Material [6] DonPPE->Contain Collect 5. Collect Residue into Waste Bag [4] Contain->Collect Decon 6. Decontaminate Surface [8] Collect->Decon Report 7. Report Incident to Supervisor [8] Decon->Report

Caption: Decision workflow for responding to a chemical spill.

In Case of Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[16] Seek immediate medical attention.

  • Eye Contact : Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated gloves, weigh boats, bench paper, and excess solid compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. As this compound is a carboxylate ester, it should be segregated into a non-halogenated organic waste stream unless mixed with halogenated solvents.[15]

  • Sharps : Contaminated needles or syringes must be disposed of in a designated sharps container.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly labeled with the chemical name and approximate concentrations.[19]

By adhering to these protocols, you establish a robust safety framework that prioritizes personal protection and procedural diligence when handling research chemicals with unknown hazard profiles.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Office of Environmental Health and Safety, Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton EHS. [Link]

  • Environment, Health & Safety, University of Washington. Preparing for Emergency Chemical Spills. UW EHS. [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab. [Link]

  • Office of Environmental Health and Safety, Princeton University. Chemical Spill Procedures. Princeton EHS. [Link]

  • Emergency Management, Florida State University. Chemical Spills. FSU Emergency Management. [Link]

  • Environmental Health and Safety Office, University of Manitoba. Chemical Spill Response Procedure. University of Manitoba. [Link]

  • ResearchGate. (2025, August 6). Mastering β-keto esters. ResearchGate. [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate. NIH. [Link]

  • Google Patents. US5493025A - Process for preparation of fluorinated beta-keto ester.
  • Chemtalk. Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • REG Marketing & Logistics Group, LLC. Safety Data Sheet. REG. [Link]

  • Fisher Scientific. Safety Data Sheet for 5-Amino-1H-[7][10][12]-triazole-3-carboxylic acid methyl ester. Fisher Scientific. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Carboline. Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Carboline. [Link]

Sources

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